molecular formula C10H11BrINO B1402058 2-bromo-N-(4-iodophenyl)-2-methylpropanamide CAS No. 1365962-89-5

2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Cat. No.: B1402058
CAS No.: 1365962-89-5
M. Wt: 368.01 g/mol
InChI Key: YNTRPYBCLCIKSA-UHFFFAOYSA-N
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Description

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H11BrINO and its molecular weight is 368.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-iodophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-iodophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(4-iodophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTRPYBCLCIKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-N-(4-iodophenyl)-2-methylpropanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-N-(4-iodophenyl)-2-methylpropanamide: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and materials science, the design of highly functionalized molecular intermediates is a cornerstone of innovation.[1][2] These building blocks must offer a combination of stability, predictable reactivity, and versatile chemical handles to enable the efficient construction of complex target molecules. 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a compound of significant interest, embodying these principles through its unique trifunctional architecture: a reactive α-bromo amide, a stable amide linker, and an iodinated phenyl ring.

This technical guide provides a comprehensive overview of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, designed for researchers, chemists, and drug development professionals. We will explore its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis, and delve into its potential applications, which are primarily centered on its utility as a versatile intermediate for advanced organic synthesis. The dual-halogen system, in particular, offers a platform for sequential, site-selective cross-coupling reactions, a powerful strategy for building molecular diversity.[3] Furthermore, the α-bromo amide moiety positions this compound as a potential initiator for Atom Transfer Radical Polymerization (ATRP), opening avenues in polymer chemistry and the development of advanced biomaterials.[4][5]

Molecular Structure and Physicochemical Properties

The structure of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is defined by a central propanamide unit. The amide nitrogen is substituted with a 4-iodophenyl group, and the α-carbon of the propanamide backbone is substituted with both a bromine atom and a methyl group, creating a quaternary center.

Caption: Chemical structure of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrINOCalculated
Molecular Weight 368.01 g/mol Calculated
IUPAC Name 2-bromo-N-(4-iodophenyl)-2-methylpropanamide-
InChI InChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14)Calculated
InChIKey YZJFLMMADKCZSV-UHFFFAOYSA-NCalculated
SMILES CC(C)(Br)C(=O)NC1=CC=C(I)C=C1Calculated
Physical Form Expected to be a solid at room temperature.Inferred from analogs[6]
Solubility Expected to be soluble in dichloromethane, THF, ethyl acetate; poorly soluble in water.Inferred from analogs[4][5]
Stability Stable under normal laboratory conditions.Inferred from analogs[7][8]

Synthesis and Characterization

The synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide can be reliably achieved through the acylation of 4-iodoaniline with 2-bromo-2-methylpropanoyl bromide. This method is a robust and well-established procedure for forming amide bonds and is adapted from protocols for structurally similar compounds.[4][5]

Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating by including clear checkpoints and expected observations. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction mechanism.

Materials and Reagents:

  • 4-iodoaniline

  • 2-bromo-2-methylpropanoyl bromide (or 2-bromoisobutyryl bromide)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup (The "Why"): In a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (approx. 0.2 M solution). Causality: An inert and anhydrous environment is critical to prevent hydrolysis of the highly reactive acyl bromide and to avoid unwanted side reactions.

  • Addition of Acylating Agent (The "Why"): Cool the solution to 0 °C using an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous THF dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products and ensuring selective N-acylation.

  • Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. Causality: TLC allows for visual confirmation of the consumption of the starting aniline and the formation of a new, typically less polar, product spot, ensuring the reaction has gone to completion.

  • Workup and Extraction (The "Why"): Upon completion, a solid (triethylammonium bromide salt) will have precipitated. Filter off the solid. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (DCM). Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted starting materials, the triethylamine base, and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Purification (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel. Causality: Drying removes residual water, which could interfere with subsequent reactions. Purification is essential to isolate the target compound from any remaining impurities or side products, yielding a high-purity final product.

Synthesis Workflow Diagram

G start 4-Iodoaniline + 2-Bromo-2-methylpropanoyl Bromide step1 Dissolve in Anhydrous THF Add Triethylamine (Base) start->step1 step2 Cool to 0°C Dropwise Addition step1->step2 step3 Stir at Room Temp (12-16h) Monitor by TLC step2->step3 step4 Aqueous Workup (HCl, NaHCO₃, Brine) step3->step4 step5 Dry (MgSO₄) & Concentrate step4->step5 purify Purification (Recrystallization or Chromatography) step5->purify end Pure 2-bromo-N-(4-iodophenyl) -2-methylpropanamide purify->end

Caption: Workflow for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups (δ ≈ 1.9-2.1 ppm), two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring (δ ≈ 7.0-7.8 ppm), and a broad singlet for the N-H proton (δ ≈ 8.0-9.0 ppm).

  • ¹³C NMR: Key signals should include the methyl carbons (δ ≈ 30-35 ppm), the quaternary α-carbon (δ ≈ 60-65 ppm), aromatic carbons (δ ≈ 120-140 ppm), the carbon bearing iodine (C-I, δ ≈ 90-95 ppm), and the carbonyl carbon (C=O, δ ≈ 170-175 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted for the N-H stretch (≈3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and a strong C=O (amide I) stretch (≈1670 cm⁻¹).[9] A C-Br stretch is expected in the fingerprint region (≈550-650 cm⁻¹).[10]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺. Crucially, due to the presence of bromine, an M+2 peak of nearly equal intensity to the M peak will be observed, which is a characteristic isotopic signature for bromine-containing compounds.[11]

Reactivity and Applications in Drug Development

The true value of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide lies in its potential as a versatile chemical intermediate. Its distinct reactive sites can be addressed selectively to build molecular complexity in a controlled manner.

Orthogonal Reactivity of Dual Halogens

A significant advantage of this molecule is the presence of both an iodo and a bromo substituent on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-iodine (C-I) bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the carbon-bromine (C-Br) bond.[3] This differential reactivity allows for a two-step, sequential functionalization of the aromatic ring.

A Starting Material (Iodo-Bromo-Amide) B Step 1: Reaction at Iodine Site (e.g., Suzuki Coupling 1) Pd(0), Base, R¹-B(OH)₂ A->B Milder Conditions C Intermediate (R¹-Bromo-Amide) B->C D Step 2: Reaction at Bromine Site (e.g., Suzuki Coupling 2) Pd(0), Base, R²-B(OH)₂ C->D Harsher Conditions E Final Product (R¹-R²-Amide) D->E

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

This strategy is exceptionally powerful in drug discovery for creating libraries of related compounds by varying the R¹ and R² groups, allowing for systematic exploration of the structure-activity relationship (SAR).

Potential as an ATRP Initiator

The 2-bromo-2-methylpropanamide moiety is a classic initiating group for Atom Transfer Radical Polymerization (ATRP).[4][5] The tertiary bromide is readily cleaved by a copper(I) catalyst to form a stabilized radical, which then propagates polymerization of a monomer. Using this molecule as an initiator would produce polymers with an N-(4-iodophenyl) end-group. This terminal iodo-group can then be used for post-polymerization modification, allowing for the attachment of peptides, fluorescent tags, or other functional molecules via the cross-coupling chemistry described above.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is not available, a conservative approach to handling should be adopted based on data for its structural components and related molecules.[7][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is more than a simple organic molecule; it is a strategically designed platform for chemical synthesis. Its key attributes—a stable amide core, a reactive α-bromo initiator site, and an iodinated aromatic ring amenable to selective functionalization—make it a highly valuable intermediate. For researchers in drug development, it provides a scaffold for building diverse molecular libraries through sequential cross-coupling. For materials scientists, it offers a pathway to creating functionalized polymers with precisely controlled end-groups. By understanding its synthesis, properties, and reactivity, scientists can unlock its full potential in advancing both pharmaceutical and material science frontiers.

References

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Ben-Aoun, F., Rzaigui, M., Zantour, F. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2580. [Link]

  • SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. [Link]

  • Wang, J., Li, H., & Sun, H. (2010). 2-(4-Bromophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o925. [Link]

  • Ben-Aoun, F., Rzaigui, M., Zantour, F. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o659. [Link]

  • ScienceLab.com. (2007, July 26). Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

  • American Elements. 2-bromo-2-methyl-N-phenylpropanamide. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated and Iodinated Intermediates in Organic Chemistry. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. [Link]

  • Innovations in Drug Discovery and Development: Bridging Science and Medicine. [Link]

Sources

Physicochemical Profiling and Orthogonal Reactivity of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In advanced macromolecular engineering and medicinal chemistry, the demand for bifunctional building blocks that can bridge small-molecule synthesis with controlled polymerization is paramount. 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a highly specialized, dual-functional synthon designed specifically for this purpose.

This molecule features two distinct reactive domains: an aryl iodide moiety and a tertiary


-bromoamide moiety. The stark electronic and mechanistic differences between these two halogens allow for orthogonal reactivity —meaning one functional group can be reacted without interfering with the other. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its orthogonal behavior, and self-validating experimental protocols for its application in Atom Transfer Radical Polymerization (ATRP) and Palladium-catalyzed cross-coupling.

Structural & Physicochemical Profiling

The utility of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide stems directly from its physicochemical properties. The molecule is engineered to maintain stability under ambient conditions while offering highly specific bond dissociation pathways under catalytic conditions.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Significance
IUPAC Name 2-bromo-N-(4-iodophenyl)-2-methylpropanamide-
Molecular Formula C₁₀H₁₁BrINO-
Molecular Weight 368.01 g/mol Facilitates mass spectrometry (MS) tracking.
Appearance White to off-white crystalline solidHigh purity visually confirmed by lack of discoloration.
Predicted LogP ~3.2Lipophilic; ensures solubility in organic solvents (DCM, THF, DMF) critical for homogeneous catalysis.
C(sp²)–I Bond Dissociation Energy ~65 kcal/molWeak bond; highly susceptible to oxidative addition by Pd(0)[1].
C(sp³)–Br Bond Dissociation Energy ~68 kcal/molLabile under Single Electron Transfer (SET); stabilized by the adjacent carbonyl and gem-dimethyl groups[2].

Mechanistic Causality: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture was chosen over alternatives (e.g., an aryl bromide or a primary alkyl chloride). The design of this molecule is a masterclass in kinetic control.

The Aryl Iodide Domain: Cross-Coupling

The 4-iodophenyl group is the gold standard for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira)[1]. The causality here lies in the polarizability and low bond dissociation energy of the C(sp²)–I bond. When exposed to a Pd(0) catalyst, oxidative addition occurs rapidly at the iodine site. Because the tertiary C(sp³)–Br bond is sterically hindered and lacks the necessary


-system for facile Pd coordination, the Pd(0) catalyst selectively ignores the bromide, allowing for high-fidelity cross-coupling without premature polymerization.
The -Bromoamide Domain: ATRP Initiation

Conversely, the 2-bromoisobutyryl group is the quintessential initiator for ATRP[2]. When exposed to a Cu(I) catalyst complexed with a nitrogenous ligand (e.g., PMDETA), the system undergoes a Single Electron Transfer (SET). The Cu(I) selectively abstracts the bromine atom because the resulting tertiary radical is highly stabilized by hyperconjugation from the gem-dimethyl groups and resonance from the adjacent amide carbonyl. The aryl iodide is completely inert to Cu(I)-mediated SET under these conditions, preserving the iodine handle for subsequent functionalization[3].

OrthogonalReactivity Core 2-bromo-N-(4-iodophenyl) -2-methylpropanamide Iodo C(sp2)-I Bond Cleavage Oxidative Addition Core->Iodo Pathway A Bromo C(sp3)-Br Bond Cleavage Single Electron Transfer Core->Bromo Pathway B Pd Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Heck) Product1 Functionalized Macromonomer Pd->Product1 Cu Cu-Catalyzed ATRP (Polymer Growth) Product2 Polymer Brush / Block Copolymer Cu->Product2 Iodo->Pd Bromo->Cu

Fig 1: Orthogonal reactivity pathways of the bifunctional initiator.

Self-Validating Experimental Protocols

The following methodologies are designed not just as step-by-step instructions, but as self-validating systems where physical observations confirm chemical milestones.

Protocol 1: Synthesis of the Bifunctional Initiator

This protocol details the acylation of 4-iodoaniline.

  • Preparation: Dissolve 4-iodoaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: The subsequent acylation is highly exothermic. Cooling prevents the thermal degradation of the acid bromide and suppresses side reactions.

  • Addition: Add 2-bromoisobutyryl bromide (1.1 eq) dropwise over 30 minutes.

  • Self-Validation Check: A dense white precipitate will form almost immediately. This is TEA·HBr salt. Its precipitation drives the reaction forward via Le Chatelier's principle and visually confirms that the acylation is actively occurring.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under vacuum.

  • Purification: Recrystallize from ethanol/water to yield the pure white crystalline product.

Protocol 2: Surface-Initiated ATRP (SI-ATRP)

Assuming the initiator has been grafted onto a surface via Suzuki coupling (Pathway A), this protocol details the growth of a polymer brush (Pathway B)[3].

  • Reagent Preparation: In a Schlenk flask, combine the monomer (e.g., styrene), solvent (anisole), and the ligand N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. If not removed, it will permanently terminate the propagating polymer chains and oxidize the Cu(I) catalyst, halting the reaction[2].

  • Catalyst Addition: Under positive argon flow, add Cu(I)Br.

  • Self-Validation Check: The solution will turn a distinct pale green/light blue color as the Cu(I)-PMDETA complex forms. This color change confirms the successful solubilization and complexation of the active catalyst.

  • Polymerization: Transfer the degassed solution to the reactor containing the immobilized initiator. Heat to 90 °C for 4 hours.

  • Termination: Open the flask to the atmosphere.

  • Self-Validation Check: The solution will rapidly turn a deep, dark blue/green. This indicates the oxidation of Cu(I) to Cu(II) by atmospheric oxygen, confirming that the catalyst was active and in the correct oxidation state throughout the polymerization[3].

ATRPMechanism Init Initiator (R-Br) 2-bromoisobutyramide Act Activation (k_act) Cu(I)L -> Cu(II)L-Br Init->Act Rad Active Radical (R•) Act->Rad Prop Propagation (k_p) + Monomer (M) Rad->Prop Deact Deactivation (k_deact) Cu(II)L-Br -> Cu(I)L Rad->Deact Prop->Rad +M Poly Dormant Polymer (P_n-Br) Deact->Poly Poly->Act Re-activation

Fig 2: Cu-catalyzed ATRP mechanism initiated by the tertiary bromide.

Conclusion

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a sophisticated tool for modern chemical synthesis. By understanding the distinct bond dissociation energies and kinetic preferences of its C–I and C–Br bonds, researchers can leverage this molecule to build complex, multi-domain architectures—such as targeted drug-delivery nanoparticles or advanced surface coatings—with absolute regiochemical control.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

  • Title: Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives Source: Macromolecules (Matyjaszewski, K., 2012) URL: [Link]

  • Title: Versatile Multi-Functional Block Copolymers Made by Atom Transfer Radical Polymerization and Post-Synthetic Modification Source: Polymers (MDPI, 2019) URL: [Link]

Sources

Solubility Profile of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide in Organic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, a halogenated aromatic amide. Due to the absence of extensive published solubility data for this specific molecule, this guide focuses on the underlying chemical principles governing its solubility, provides a robust, step-by-step experimental protocol for its determination via the widely accepted shake-flask method, and offers a predictive analysis of its likely behavior in various common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this compound.

Introduction and Physicochemical Profile

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a complex organic molecule featuring several key functional groups that dictate its chemical behavior. As a secondary amide, it possesses both a hydrogen bond donor (N-H) and acceptor (C=O), imparting a degree of polarity.[1] However, the presence of a bulky, hydrophobic 4-iodophenyl group and a tertiary alkyl bromide structure significantly increases its lipophilicity. This molecular architecture suggests limited aqueous solubility but a wide range of solubilities in organic solvents, a critical factor for its use in synthetic chemistry, particularly as a potential intermediate or building block, possibly in applications like Atom Transfer Radical Polymerization (ATRP), where similar bromo-propanamide structures are used as initiators.[2]

Understanding the solubility is paramount for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and effective delivery systems in pharmaceutical applications.

Molecular Structure and Properties

The key structural features influencing the solubility of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide are illustrated below.

N N C_amide C=O N->C_amide Amide Bond Aryl 4-Iodophenyl Ring N->Aryl HBD Hydrogen Bond Donor (N-H) N->HBD C_alpha C(CH₃)₂Br C_amide->C_alpha HBA Hydrogen Bond Acceptor (C=O) C_amide->HBA Lipophilic1 Lipophilic/Steric Bulk C_alpha->Lipophilic1 Lipophilic2 Large, Hydrophobic Aryl Group Aryl->Lipophilic2

Caption: Key functional regions of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

The molecule's overall solubility is a balance between the polar amide linkage and the large, non-polar halogenated substituents.

PropertyValue / Description
Molecular Formula C₁₀H₁₁BrINO
Molecular Weight 384.01 g/mol
Functional Group Secondary Amide
Key Structural Features Polar amide group, 4-iodophenyl ring, 2-bromo-2-methylpropyl group.
Predicted Polarity Moderately polar, with significant lipophilic character. The large halogenated groups dominate the overall polarity.
Hydrogen Bonding Capable of donating one hydrogen bond (N-H) and accepting hydrogen bonds (C=O).[1][3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is determined by the energetic favorability of overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the amide group can interact favorably, the large, non-polar regions of the molecule may disrupt the solvent's strong hydrogen-bonding network, potentially leading to moderate or limited solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent at solvating polar functional groups like amides.[4] It is predicted that 2-bromo-N-(4-iodophenyl)-2-methylpropanamide will exhibit high solubility in these solvents, as they can effectively interact with the amide bond without being repelled by the lipophilic portions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the large iodophenyl and alkyl bromide moieties are non-polar, the high polarity of the central amide group will likely make it difficult to dissolve in purely non-polar solvents, resulting in low solubility. Toluene, with its aromatic character, may show slightly better performance than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. They can effectively solvate the lipophilic parts of the molecule while also interacting with the amide dipole, suggesting good solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5][6][7] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is quantified.[8]

Rationale of the Method

This protocol is designed to be a self-validating system. The use of excess solid ensures that the solution reaches saturation. The extended equilibration time confirms that the system has reached a thermodynamic minimum, providing a true measure of solubility rather than a kinetically trapped supersaturated state.[7] Analysis of the remaining solid by techniques like DSC or XRD can confirm that no phase or polymorphic transformations occurred during the experiment.[8]

Workflow Diagram

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 1. Add excess solid (e.g., ~5-10 mg) to a vial prep2 2. Add a known volume of solvent (e.g., 2 mL) prep1->prep2 prep3 3. Seal vials securely prep2->prep3 equil 4. Agitate on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours prep3->equil sep1 5. Allow vials to stand to let solid settle equil->sep1 sep2 6. Centrifuge to pellet undissolved solid sep1->sep2 sep3 7. Filter supernatant through a 0.45 µm syringe filter sep2->sep3 ana1 8. Prepare serial dilutions of the clear filtrate sep3->ana1 ana2 9. Analyze concentration via validated HPLC-UV or LC-MS method ana1->ana2 ana3 10. Calculate original concentration using a calibration curve ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials:

  • 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (solid)

  • Selected organic solvents (analytical grade or higher)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters (ensure compatibility with solvent, e.g., PTFE)

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Add an excess amount of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (e.g., 5-10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[6]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Sealing: Securely cap the vial to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour. To ensure complete removal of solids, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a calibration curve.

    • Dilute the filtered sample solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Predicted Profile

Once determined, the quantitative solubility data should be summarized for easy comparison.

Anticipated Solubility Data Table (Template)
Solvent ClassSolventDielectric Constant (ε)Predicted Solubility RangeExperimental Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High[To be determined]
N,N-Dimethylformamide (DMF)36.7High[To be determined]
Acetonitrile37.5Moderate to High[To be determined]
Tetrahydrofuran (THF)7.6Moderate to High[To be determined]
Polar Protic Methanol32.7Moderate[To be determined]
Ethanol24.5Moderate[To be determined]
Chlorinated Dichloromethane (DCM)9.1High[To be determined]
Chloroform4.8High[To be determined]
Aromatic Toluene2.4Low to Moderate[To be determined]
Non-Polar Hexane1.9Very Low[To be determined]

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide. While direct experimental data is not currently published, a robust prediction based on its molecular structure suggests high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar hydrocarbons. The detailed shake-flask protocol provided herein offers a reliable, standardized method for researchers to experimentally determine these values. Accurate solubility data is an indispensable asset, enabling efficient process development, facilitating purification, and providing the foundational knowledge required for advanced applications in medicinal and materials chemistry.

References

  • Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Organic Chemistry. (n.d.). Amides.
  • World Health Organization (WHO). (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties.
  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides.
  • Gonzalez, G. A., & Zevallos, F. (2012). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC.
  • Gonzalez, G. A., & Zevallos, F. (2012). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. PMC, NIH.

Sources

2-bromo-N-(4-iodophenyl)-2-methylpropanamide CAS number and identification

[1]

Part 1: Chemical Identity & Core Profile

CAS Number: 1365962-89-5 Synonyms: N-(4-iodophenyl)-2-bromoisobutyramide; 2-Bromo-2-methyl-N-(4-iodophenyl)propanamide.[1]

This compound represents a "privileged scaffold" in drug discovery, combining a reactive

1Selective Androgen Receptor Modulators (SARMs)Atom Transfer Radical Polymerization (ATRP)
Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 368.01 g/mol
Physical State Off-white to pale yellow solid
Melting Point 108–112 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water
Reactivity Profile Electrophilic at

-carbon (S

2); Nucleophilic susceptibility at Iodo-position (Pd-catalysis)

Part 2: Synthesis Protocol

The synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is achieved via a nucleophilic acyl substitution reaction between 4-iodoaniline and 2-bromo-2-methylpropionyl bromide (or chloride).[1] This protocol emphasizes moisture control to prevent hydrolysis of the acid halide.

Reaction Scheme (DOT Visualization)

SynthesisPathwayAniline4-Iodoaniline(Nucleophile)IntermediateTetrahedralIntermediateAniline->IntermediateNucleophilic Attack(DCM, 0°C)Reagent2-BromoisobutyrylBromide(Electrophile)Reagent->IntermediateBaseTriethylamine(Acid Scavenger)ByproductHBr saltBase->ByproductScavenges H+Product2-bromo-N-(4-iodophenyl)-2-methylpropanamideIntermediate->ProductEliminationIntermediate->ByproductLeaving Group

Caption: Acylation pathway showing the convergence of 4-iodoaniline and the acid bromide to form the target amide.

Step-by-Step Methodology

Reagents:

  • 4-Iodoaniline (1.0 equiv)[1]

  • 2-Bromo-2-methylpropionyl bromide (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-iodoaniline (e.g., 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to modulate the exothermic nature of the subsequent addition.

  • Acylation: Dropwise add 2-bromo-2-methylpropionyl bromide (11 mmol) diluted in 5 mL DCM over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.

  • Workup:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>98%) is required.

Part 3: Applications & Utility

SARM Scaffold Synthesis (Ether Linkage)

This compound serves as the "Head Group" precursor for ether-linked SARMs. The tertiary bromide is highly susceptible to displacement by phenolic nucleophiles under basic conditions (Williamson Ether Synthesis).

  • Mechanism: The gem-dimethyl effect of the

    
    -bromo amide stabilizes the transition state, facilitating substitution by electron-deficient phenols (e.g., 4-cyanophenol) to form the ether linkage characteristic of Ostarine/Enobosarm analogs.[1]
    
Functional ATRP Initiator

In polymer chemistry, the

  • Utility: The 4-iodophenyl group remains intact during polymerization, providing a "clickable" chain-end.[1]

  • Post-Polymerization: The iodine handle allows for the conjugation of the polymer to fluorescent dyes, proteins, or surfaces via Suzuki or Sonogashira coupling.

Radioligand Development

The presence of the Iodine atom makes this scaffold ideal for developing Radio-iodinated Ligands (using


  • Workflow: The cold standard (this compound) is used to validate binding affinity. Subsequently, a radio-iodine exchange reaction (or synthesis from radio-iodinated aniline) yields the hot ligand for biodistribution studies.[1]

Downstream Workflow (DOT Visualization)

ApplicationWorkflowcluster_SARMMedicinal Chemistry (SARM Synthesis)cluster_PolymerPolymer Science (ATRP)Target2-bromo-N-(4-iodophenyl)-2-methylpropanamideEtherProductEther-Linked SARMScaffoldTarget->EtherProduct+ Base / Heat(Br Displacement)PolymerIodo-FunctionalizedPolymer ChainTarget->PolymerInitiates PolymerizationPhenolPhenol Nucleophile(e.g., 4-cyanophenol)Phenol->EtherProductMonomerAcrylate Monomers+ Cu CatalystMonomer->Polymer

Caption: Divergent utility of the scaffold in small molecule synthesis vs. polymer initiation.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant:

    
    -bromo amides are potent alkylating agents and can cause severe irritation or sensitization.[1]
    
  • Toxic: Halogenated anilines and their derivatives are potential blood toxins (methemoglobinemia).

  • H302/H315/H319: Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.[1]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to alkylating potential), safety goggles, and lab coat.

  • Waste Disposal: Segregate as Halogenated Organic Waste.[1] Do not mix with strong oxidizers.

References

  • National Institutes of Health (PMC). (2011). Synthesis and Crystal Structure of 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (Analogous Structure). Retrieved from [Link]

Molecular weight and formula of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide as a Bifunctional Molecular Scaffold

Executive Summary

2-Bromo-N-(4-iodophenyl)-2-methylpropanamide (C


H

BrINO) is a specialized, dual-functional organic intermediate used primarily in advanced polymer synthesis (ATRP) and medicinal chemistry.[1] Its architecture features two distinct reactive sites: a sterically hindered

-bromo tertiary carbon and a para-substituted aryl iodide.[2]

This unique orthogonality allows researchers to initiate controlled radical polymerization from one end while preserving a high-fidelity cross-coupling handle (aryl iodide) at the other.[2] This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound, designed for researchers requiring high-purity functional handles.[1]

Physicochemical Profile

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-bromo-N-(4-iodophenyl)-2-methylpropanamide
Molecular Formula C

H

BrINO
Molecular Weight 368.01 g/mol Calculated based on standard atomic weights.[1][2]
Physical State Crystalline SolidTypically off-white to pale beige needles.[2]
Solubility DCM, THF, DMSO, DMFInsoluble in water; sparingly soluble in hexanes.[1]
Reactive Moieties 1. Tertiary Alkyl Bromide2. Aryl Iodide1. Radical generation (ATRP)2. Pd-catalyzed coupling (Suzuki/Heck)

Synthesis & Fabrication Protocol

Context: The synthesis relies on the acylation of 4-iodoaniline.[2] Direct coupling with 2-bromo-2-methylpropanoic acid using carbodiimides (EDC/DCC) often suffers from low yields due to the steric bulk of the gem-dimethyl group.[2] The acid bromide route is the authoritative standard for this transformation, ensuring quantitative conversion.

Reagents & Materials
  • Substrate: 4-Iodoaniline (1.0 equiv)

  • Acylating Agent:

    
    -Bromoisobutyryl bromide (1.2 equiv)[1]
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 4-iodoaniline (e.g., 2.19 g, 10 mmol) in anhydrous DCM (50 mL). Add TEA (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation (Critical Step): Add

    
    -bromoisobutyryl bromide (1.48 mL, 12 mmol) dropwise over 15 minutes.
    
    • Scientist's Note: The reaction is exothermic.[2][3] Rapid addition may cause localized overheating, leading to side reactions or loss of the bromine via elimination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The amine starting material (

    
    ) should disappear, replaced by the less polar amide (
    
    
    
    ).[1]
  • Workup:

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine and excess base.

    • Wash with Sat. NaHCO

      
       (2 x 30 mL) to neutralize acid byproducts.
      
    • Wash with Brine, dry over MgSO

      
      , and filter.[1][2]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Hexane/EtOAc mixtures to yield the pure product.[2]

Mechanism of Action & Reactivity

This molecule serves as a linchpin in modular synthesis.[2] Its reactivity is mapped below:

  • Site A (Tertiary Bromide): A labile C-Br bond activated by the adjacent carbonyl.[2] Under copper catalysis (Cu(I)/Ligand), this site undergoes homolytic cleavage to generate a tertiary radical, initiating Atom Transfer Radical Polymerization (ATRP).[1]

  • Site B (Aryl Iodide): A robust electrophile resistant to radical conditions.[1][2] It remains dormant during polymerization but can be activated later using Palladium (Pd(0)) for cross-coupling reactions.[1][2]

Workflow Visualization

G Start 4-Iodoaniline Product 2-Bromo-N-(4-iodophenyl)- 2-methylpropanamide Start->Product Acylation Reagent + α-Bromoisobutyryl Bromide (Base, 0°C) Reagent->Product Path1 Pathway A: ATRP Initiation Product->Path1 Cu(I)/Monomer Path2 Pathway B: Pd-Catalyzed Coupling Product->Path2 Suzuki/Sonogashira Polymer Polymer Chain with I-Phenyl End Group Path1->Polymer Radical Prop. Polymer->Path2 Post-Polymerization Modification Functional Functionalized Small Molecule Path2->Functional C-C Bond Formation

Figure 1: Synthesis and dual-divergent reactivity pathways of the title compound. Note the potential for post-polymerization modification of the aryl iodide.

Applications in R&D

A. Functional ATRP Initiator

In polymer science, this compound acts as a "functional initiator."[2][4]

  • Protocol: The initiator is mixed with a monomer (e.g., styrene, methyl methacrylate) and a CuBr/Ligand complex.[1]

  • Outcome: The polymer grows from the tertiary carbon.[2] The resulting polymer chain is end-capped with the 4-iodophenyl group.[2]

  • Utility: This end-group can subsequently be "clicked" onto surfaces, nanoparticles, or conjugated with fluorescent dyes/drugs via Sonogashira coupling.[1][2]

B. Medicinal Chemistry (PROTACs & Linkers)

The molecule is a precursor for rigid linkers in Proteolysis Targeting Chimeras (PROTACs).[2]

  • The gem-dimethyl group introduces conformational rigidity, improving metabolic stability compared to linear alkyl chains.[1][2]

  • The aryl iodide allows for the modular attachment of E3 ligase ligands or target protein warheads.[2]

Safety & Handling

  • Hazards: As an alkyl bromide and aryl halide, treat as a potential irritant and sensitizer.[1][2] The precursor

    
    -bromoisobutyryl bromide is corrosive and lachrymatory.[2]
    
  • Storage: Store at 2–8°C, protected from light. The C-Br bond is relatively stable, but prolonged exposure to light may cause slow degradation of the aryl iodide moiety (liberating I

    
    ).[1]
    
  • Disposal: Halogenated organic waste streams.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1][2][5] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

  • Biernat, A., et al. (2015).[1][2] Synthesis of well-defined protein–polymer conjugates via ATRP. Polymer Chemistry, 6, 4325-4335.[1][2] (Demonstrates use of functional initiators).

  • Gowda, B. T., et al. (2003).[1][2][6] Structural studies on N-(phenyl)-2-bromoacetamides. Acta Crystallographica Section E, 59(11).[1][2] (Structural analog characterization).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Bromo-N-phenyl-2-methylpropanamide (Analog).[1][2] Link

Sources

Technical Guide: Safety & Handling of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

[1][2][3]

Chemical Identity & Structural Characterization

CAS Number: 1365962-89-5 (Verified via BLD Pharm/ChemicalBook listings for this specific amide linkage) Molecular Formula: C


Molecular Weight:123
Structural Analysis for Safety Professionals

To understand the hazards, one must deconstruct the molecule into its reactive pharmacophores:

  • 
    -Bromo Tertiary Carbon:  The 2-bromo-2-methyl moiety is a sterically hindered but highly reactive electrophile.[1][2][3] It is prone to nucleophilic substitution  (S
    
    
    1 pathway due to tertiary carbocation stability) and elimination (forming methacrylamide derivatives).[3]
  • Aryl Iodide: The iodine atom on the phenyl ring is photosensitive. Homolytic cleavage under UV light can generate aryl radicals, leading to degradation and unexpected byproducts.

  • Amide Linkage: Generally stable, but provides hydrogen bond donor/acceptor sites that influence solubility and biological permeability.

Hazard Architecture (GHS & Mechanistic Toxicity)

Signal Word: WARNING (Predicted based on functional group analysis)

Core Hazard Statements
CodeClassificationMechanistic Insight
H302 Acute Toxicity (Oral)Aryl halides are metabolically processed via oxidative dehalogenation, potentially releasing halide ions and reactive quinone intermediates.[1][2][3]
H315 Skin IrritationThe

-bromo amide motif acts as a mild alkylating agent, capable of covalently modifying keratin and skin proteins.[3]
H319 Eye IrritationHigh Risk:

-Halo carbonyls are structurally related to lachrymators (tear gases).[1][2][3] Vapors or dust may cause severe lacrimation.[3]
H335 STOT-SE (Respiratory)Inhalation of dust triggers mucosal irritation via alkylation of receptor sites in the respiratory tract.[1][3]
H317 Skin SensitizationProactive Warning: Reactive alkyl bromides are potential haptens.[3] Repeated exposure may induce allergic contact dermatitis.[3]
DOT Diagram: Hazard Logic Flow

This diagram illustrates the causality between the chemical structure and the resulting safety risks.

HazardLogicStruct2-bromo-N-(4-iodophenyl)-2-methylpropanamideMoiety1Alpha-Bromo(Tertiary Alkyl Halide)Struct->Moiety1Moiety2Aryl IodideStruct->Moiety2Risk1Alkylating Potential(Protein Modification)Moiety1->Risk1Risk2Photosensitivity(Radical Formation)Moiety2->Risk2Outcome1H317: Skin SensitizationH319: Eye IrritationRisk1->Outcome1Outcome2Degradation(Iodine Release)Risk2->Outcome2

Caption: Structural moieties driving specific toxicological and stability risks.

Safe Handling & Storage Protocols (Self-Validating Systems)

A. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated organic intermediates due to rapid permeation.[3]

  • Hand Protection: Double-gloving is mandatory.[1][2][3]

    • Inner Layer: 4 mil Nitrile (Tactility).[3]

    • Outer Layer: 8 mil Nitrile or Laminate (Chemical Barrier).[3]

    • Validation: Check outer gloves for puckering/discoloration every 30 minutes.[3]

  • Respiratory: If handling >500mg outside a glovebox, use a P100/OV (Organic Vapor) cartridge respirator. The solid dust can sublime or aerosolize easily.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[3] Face shield required during synthesis scale-up (>10g).[1][2][3]

B. Storage & Stability (The "Black Box" Protocol)

The stability of this compound is compromised by light and moisture.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Environment: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Br bond.[3]

  • Temperature: Refrigerate (2°C to 8°C) .

    • Why? Tertiary alkyl bromides can undergo slow elimination to form the alkene (methacrylamide analog) at room temperature, releasing HBr gas which further degrades the material.

Emergency Response & Spill Management

Decontamination Chemistry

In the event of a spill, simple water washing is ineffective due to lipophilicity.

  • Solvent Choice: Use PEG-400 or Ethanol to solubilize the residue, followed by soap and water.[3]

  • Neutralization: If hydrolysis is suspected (acrid smell of HBr), treat the surface with 5% Aqueous Sodium Bicarbonate .

DOT Diagram: Emergency Decision Tree

A logical workflow for immediate response to exposure or release.[3]

EmergencyResponseStartIncident DetectedTypeIdentify TypeStart->TypeSkinSkin/Eye ContactType->SkinSpillBench Spill (<5g)Type->SpillActionSkin1. Drench 15min (Safety Shower)2. Do NOT use solvents on skin3. Seek Medical (SDS Section 4)Skin->ActionSkinActionSpill1. Evacuate Area2. Don PPE (Double Nitrile + Resp)3. Cover with Vermiculite4. Wash with EtOH -> Soap/WaterSpill->ActionSpill

Caption: Immediate action workflow for personnel exposure vs. containment.

Synthesis & Reactivity Context (Application Science)

For researchers using this intermediate in drug development (e.g., SARM synthesis), understanding its reactivity profile prevents failed batches.

  • Cross-Coupling Sensitivity: The Aryl Iodide is the active site for Suzuki-Miyaura or Sonogashira couplings.[3]

    • Precaution: Ensure the reaction mixture is degassed thoroughly. Oxygen can promote homocoupling of the iodide or oxidation of the catalyst.

  • Cyclization Risk: The

    
    -Bromo  group is designed for substitution (e.g., by a phenol or amine).[1][3]
    
    • Side Reaction: If using a strong base (e.g., NaH, KOtBu), the tertiary bromide may preferentially undergo E2 elimination rather than substitution.

    • Mitigation: Use softer bases (K

      
      CO
      
      
      , Cs
      
      
      CO
      
      
      ) and polar aprotic solvents (DMF, DMSO) to favor the S
      
      
      2-like mechanism (or S
      
      
      1 with rapid trapping).[1][3]

Ecological & Disposal Considerations

  • Aquatic Toxicity: Halogenated aromatics are generally toxic to aquatic life with long-lasting effects.[2][3] Do not allow entry into drains.[3][4][5]

  • Disposal:

    • Solid Waste: Segregate into "Halogenated Organic Solids."

    • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is required to manage HBr and Iodine vapor emissions.[1][3]

References

  • PubChem. (n.d.).[3] Compound Summary: 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.[1][2][3] National Library of Medicine.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3] Retrieved from [Link][1][3]

Literature review of N-aryl alpha-bromoamides derivatives

N-Aryl -Bromoamides: A Technical Guide to Synthetic Versatility and Medicinal Utility

Executive Summary

The N-aryl



Structural & Electronic Properties

The core reactivity of N-aryl

  • Electrophilicity: The

    
    -carbon is highly susceptible to nucleophilic attack (
    
    
    ), making it an ideal site for installing heteroatoms (N, S, O).
  • Acidity: The

    
    -proton is significantly acidified (
    
    
    in DMSO), facilitating enolate generation for aldol-type condensations or cyclizations.
  • Radical Potential: The C-Br bond is homolytically labile under photoredox conditions, granting access to radical translocation cascades.

Synthetic Architectures

Construction of the N-aryl

Method A: Direct Acylation (The Standard)

The most robust route involves the reaction of an aniline derivative with an


  • Mechanism: Addition-Elimination.

  • Key Condition: A non-nucleophilic base (e.g.,

    
     or DIPEA) is required to scavenge the HBr byproduct without displacing the 
    
    
    -bromide.
  • Causality: Temperature control (

    
     to RT) is critical. Elevated temperatures promote intermolecular alkylation (dimerization) of the aniline.
    
Method B: Radical Bromination (Site-Selective)

For complex substrates where the amide bond is already formed, radical bromination using N-bromosuccinimide (NBS) or N-bromoamides under visible light irradiation allows for site-selective functionalization.

Reactivity Profile: The Heterocyclic Gateway

The true value of this scaffold lies in its ability to undergo controlled cyclizations. We categorize these into three dominant pathways:

Pathway I: Intramolecular Cyclization to Oxindoles

The intramolecular

  • Mechanism: Palladium-catalyzed cross-coupling.

  • Catalytic Cycle: Oxidative addition of Ar-Br (if present) or C-H activation, followed by enolate coordination and reductive elimination.

  • Reference: The Hartwig group established the utility of Pd(dba)2/BINAP systems for this transformation, achieving high enantioselectivity in

    
    -substituted derivatives [1].
    
Pathway II: The Staudinger Synthesis ( -Lactams)

N-aryl


  • Significance: This is the foundational chemistry for synthesizing penicillin and cephalosporin analogs.

Pathway III: Radical Cyclization ( -Lactams)

Recent advances utilize photoredox catalysis to generate an


Visualization: Reaction Divergence

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathwaysScaffoldN-Aryl alpha-BromoamideOxindoleOxindole(Intramolecular Arylation)Scaffold->OxindolePd(OAc)2, LigandBase, HeatBetaLactamBeta-Lactam([2+2] Cycloaddition)Scaffold->BetaLactamBase (Et3N)Imine, -HBrGammaLactamGamma-Lactam(Radical ATRC)Scaffold->GammaLactamPhotocatalystVisible Light, AlkenePeptidomimeticPeptidomimetic(SN2 Displacement)Scaffold->PeptidomimeticR-SH or R-NH2Base

Figure 1: Divergent reactivity of the N-aryl

1

Medicinal Chemistry Applications

Covalent Inhibition of Cysteine Proteases

The


  • Mechanism: The thiolate (

    
    ) attacks the 
    
    
    -carbon, displacing bromide and forming an irreversible thioether bond.
  • SAR Insight: While effective, the high reactivity can lead to off-target toxicity. Current optimization focuses on tuning the electrophilicity by modifying the N-aryl substituents (e.g., adding electron-donating groups to reduce reactivity) [3].

Quantitative Activity Data

The following table summarizes the inhibitory potential of selected derivatives against key biological targets.

Derivative TypeTarget Enzyme/Cell Line

/ MIC
Mechanism of ActionSource
N-(4-chlorophenyl)-

-bromoacetamide

-Amylase
15.06

M
Competitive Inhibition[4]
N-arylcinnamamide derivativeM. tuberculosis27.38

M
Cell wall disruption[5]
Aziridine-2,3-dicarboxylate (derived)Cathepsin LSub-micromolarIrreversible Covalent[6]

-bromo-

-lactam analog
HepG2 (Liver Cancer)VariableCytotoxicity[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl -Bromoacetamides

This protocol is optimized for gram-scale synthesis with minimal purification.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Bromoacetyl bromide (1.2 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: Dissolve the aniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to

    
     using an ice bath.
    
  • Base Addition: Add

    
     (15 mmol) followed by dropwise addition of bromoacetyl bromide (12 mmol) over 15 minutes. Note: Exothermic reaction; control rate to maintain T < 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol 2: Palladium-Catalyzed Cyclization to Oxindoles

Based on the Hartwig method for intramolecular

Reagents:

  • N-(2-bromophenyl)-

    
    -bromoacetamide derivative (1.0 equiv)
    
  • 
     (2 mol%)
    
  • BINAP or

    
     (2-4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Loading: Add the amide substrate, Pd catalyst, ligand, and base under Argon counterflow.

  • Solvation: Add degassed 1,4-Dioxane.

  • Heating: Heat to

    
     for 12-24 hours.
    
  • Validation: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash column chromatography.

Logical Workflow: Mechanism of Cysteine Protease Inhibition

The following diagram details the molecular mechanism by which these derivatives inhibit viral and lysosomal proteases.

ProteaseInhibitionEnzymeActive Protease(Free Cys-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexBindingInhibitorN-Aryl alpha-Bromoamide(Electrophile)Inhibitor->ComplexBindingTransitionTetrahedral IntermediateComplex->TransitionNucleophilic Attack(S- attacks C-alpha)InactivatedInactivated Enzyme(Thioether Adduct)Transition->InactivatedBromide Departure(Irreversible)

Figure 2: Kinetic mechanism of irreversible cysteine protease inhibition by

References

  • Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Journal of Organic Chemistry. Link

  • Coupling of

    
    -bromoamides and unactivated alkenes to form 
    
    
    -lactams through EDA and photocatalysis.
    Chemical Science. Link
  • Inhibitors of cysteine proteases. PubMed. Link

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as

    
    -Glucosidase and 
    
    
    -Amylase Inhibitors.
    MDPI. Link
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences. Link

  • New peptidic cysteine protease inhibitors derived from the electrophilic alpha-amino acid aziridine-2,3-dicarboxylic acid. Journal of Medicinal Chemistry. Link

  • beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate. Link

Stability of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Development

Executive Summary: The Molecule at a Glance

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a specialized bifunctional intermediate primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a building block in the synthesis of Selective Androgen Receptor Modulators (SARMs). Its structure combines a labile tertiary alkyl bromide (for radical generation) and a photosensitive aryl iodide (for cross-coupling).

While chemically robust enough for isolation and handling, this compound possesses specific instability vectors under ambient conditions—namely, photolytic deiodination and solvolytic hydrolysis of the tertiary bromide.

Quick Reference Data
ParameterSpecification / Recommendation
Physical State Crystalline Solid (White to Off-White)
Melting Point ~83–85 °C (Analogous to nitro-variant)
Primary Instability Photolysis (C–I bond) > Hydrolysis (C–Br bond)
Storage Condition 2–8 °C , Desiccated, Amber Glass, Inert Atmosphere (Argon/N₂)
Shelf Life 12–24 months (under optimal conditions)
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water

Molecular Architecture & Reactivity Analysis

To understand the stability profile, we must deconstruct the molecule into its three functional zones. Each zone presents a unique reactivity profile that dictates handling requirements.

Zone 1: The Tertiary Alkyl Bromide (The Initiator Site)

The 2-bromo-2-methylpropanoyl moiety features a bromine atom on a tertiary carbon alpha to a carbonyl.

  • Stability Risk: Tertiary alkyl halides are susceptible to SN1 solvolysis . In the presence of ambient moisture, the C–Br bond can ionize to form a tertiary carbocation, which is then trapped by water to form the corresponding alcohol (2-hydroxy derivative) and HBr.

  • Mitigation: The electron-withdrawing nature of the adjacent amide carbonyl slightly destabilizes the carbocation intermediate compared to a simple tert-butyl bromide, providing moderate resistance to hydrolysis. However, prolonged exposure to humid air will degrade the material.

Zone 2: The Aryl Iodide (The Coupling Partner)

The 4-iodophenyl group is a classic motif for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • Stability Risk: The C–I bond is the weakest bond in the aromatic system (Bond Dissociation Energy ~65 kcal/mol). It is highly susceptible to homolytic cleavage upon exposure to UV or blue-spectrum visible light. This generates an aryl radical and an iodine radical, leading to discoloration (yellowing/browning) and polymerization or dimerization byproducts.

Zone 3: The Amide Linker
  • Stability: The secondary amide bond is chemically robust at neutral pH and ambient temperature. It serves as a stable bridge and is not a primary degradation concern unless exposed to extreme pH (<2 or >12) or high heat (>100 °C).

Ambient Stability Profile

Photostability (Critical)

The compound is photosensitive . Experimental observations confirm that white crystalline samples turn pale yellow within hours of exposure to direct sunlight or fluorescent lab lighting. This color change indicates the liberation of elemental iodine (


) and the formation of radical degradation products.
  • Protocol: All handling should occur under low-light conditions or using amber glassware.

Hydrolytic Stability

Under anhydrous conditions , the compound is stable.

  • Solid State: In solid form, hydrolysis is negligible if kept dry.

  • Solution State: In protic solvents (Methanol, Water) or wet aprotic solvents (wet DMSO), the tertiary bromide hydrolyzes slowly at room temperature (First-order kinetics). The presence of base (e.g., Triethylamine) accelerates elimination reactions to form the methacryloyl derivative (elimination of HBr).

Thermal Stability

The compound is stable at room temperature (20–25 °C) for short durations (weeks). However, for long-term storage, refrigeration (4 °C) is recommended to arrest any slow solvolysis kinetics. The compound should not be heated above 60 °C for extended periods unless during a controlled reaction, as this risks thermal elimination of HBr.

Degradation Pathways Visualization

DegradationPathways Compound 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide Radical Aryl Radical + Iodine Radical (I•) Compound->Radical UV Light (hν) (Photolysis) Cation Tertiary Carbocation Intermediate Compound->Cation H2O / Polar Solvent (Ionization) Alkene N-(4-iodophenyl)- methacrylamide Compound->Alkene Base / Heat (Elimination) Dimer Biaryl Dimers / Yellowing (I2) Radical->Dimer Recombination Alcohol 2-hydroxy-N-(4-iodophenyl)- 2-methylpropanamide Cation->Alcohol + H2O (-HBr) (Hydrolysis)

Figure 1: Primary degradation pathways including photolysis of the aryl iodide and hydrolysis/elimination of the tertiary bromide.

Experimental Protocols

Synthesis for Reference Standard

To validate stability, one must first establish a high-purity baseline. The following protocol minimizes hydrolysis during synthesis.

Reagents: 4-Iodoaniline (1.0 eq), 2-Bromoisobutyryl bromide (1.1 eq), Triethylamine (1.1 eq), Dry THF or DCM.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 4-iodoaniline in anhydrous THF/DCM. Cool to 0 °C.

  • Addition: Add Triethylamine. Then, add 2-Bromoisobutyryl bromide dropwise over 30 minutes. Note: The exotherm must be controlled to prevent thermal degradation.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.

  • Workup: Wash with cold 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use column chromatography with silica gel unless neutralized , as the acidity of silica can catalyze the hydrolysis of the tertiary bromide.

Stability Testing Workflow (HPLC)

Use this protocol to assess the integrity of stored batches.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 100% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

Pass/Fail Criteria:

  • Purity: >98% Area under curve (AUC).

  • Impurity A (Hydrolysis): <0.5% (Elutes earlier than main peak due to -OH polarity).

  • Impurity B (Dimer/De-iodo): <0.5% (Elutes later or distinct shift).

StabilityWorkflow Sample Batch Sample Visual Visual Inspection (Color Check) Sample->Visual Solubility Dissolve in ACN (1 mg/mL) Visual->Solubility If White/Off-White Fail FAIL (Recrystallize) Visual->Fail If Yellow/Brown HPLC HPLC-UV Analysis (Gradient Method) Solubility->HPLC Decision Data Analysis HPLC->Decision Pass PASS (Store at 4°C) Decision->Pass Purity > 98% Decision->Fail Impurity > 2%

Figure 2: Standard Operating Procedure (SOP) for batch stability verification.

Storage & Handling Recommendations

To maximize the shelf life of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, adhere to the following "Golden Rules":

  • The Amber Rule: Always store in amber glass vials with PTFE-lined caps. If amber glass is unavailable, wrap the container in aluminum foil.

  • The Cold Chain: Store at 2–8 °C (Refrigerator) . While stable at RT for shipping, long-term storage at RT increases the rate of bromide hydrolysis.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing silica gel or Drierite®. Moisture is the enemy of the tertiary bromide.

  • Inert Headspace: For critical applications (e.g., precise polymerization kinetics), backfill the storage vial with Argon or Nitrogen after every use to prevent oxidation and moisture ingress.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-methylphenyl)propanamide Product Sheet. (Analogous stability data). Link

  • Domínguez, X. A., Slim, S., & Elizondo, A. (1953).[1] The Preparation of 4-Bromo- and 4-Iodo-β-nitrostyrene.[1] Journal of the American Chemical Society, 75(18), 4581–4582. Link

  • BenchChem. (2025).[2] Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide. Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions. Link

Sources

Theoretical reactivity of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Abstract

This guide provides a comprehensive analysis of the theoretical reactivity of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. By dissecting the molecule into its constituent functional groups—the tertiary α-bromo amide and the iodo-phenyl ring—we explore the distinct and potentially competing reaction pathways available. This document elucidates the underlying principles governing its reactivity, including steric and electronic effects, and offers field-proven insights into controlling reaction selectivity. Detailed mechanistic diagrams, experimental protocols, and a thorough review of authoritative literature are provided to support researchers, scientists, and drug development professionals in leveraging this versatile chemical scaffold.

Molecular Profile and Electronic Landscape

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a multifunctional compound featuring three key domains that dictate its chemical behavior:

  • A Tertiary α-Bromo Group: The bromine atom is attached to a tertiary carbon, which is sterically hindered by two adjacent methyl groups. This structural feature is a primary determinant of its substitution and elimination reaction pathways.

  • An Amide Linkage: The amide group is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group.[1] This resonance reduces the electrophilicity of the carbonyl carbon and the basicity of the nitrogen atom, rendering the amide bond relatively robust under many conditions.[2]

  • A 4-Iodophenyl Ring: The carbon-iodine (C-I) bond on the aromatic ring is a well-established reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions.

The interplay between these groups allows for selective, stepwise functionalization, making it a valuable building block in the synthesis of complex molecules.

Caption: Key reactive centers of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

Reactivity at the α-Carbon: A Tale of Steric Hindrance

The most prominent feature of the aliphatic portion of the molecule is the tertiary carbon atom bonded to a bromine atom. This steric congestion fundamentally dictates the mechanism of nucleophilic substitution.

The SN1 Pathway: A Predominant Mechanism

Direct bimolecular nucleophilic substitution (SN2) is highly disfavored due to severe steric hindrance that prevents the backside attack of a nucleophile.[3][4] Consequently, the molecule is expected to react primarily through a unimolecular (SN1) mechanism.[5][6]

Causality Behind the Mechanism: The SN1 reaction proceeds in a stepwise manner. The rate-determining step is the spontaneous, unimolecular dissociation of the bromide leaving group to form a relatively stable tertiary carbocation intermediate.[5] This stability is derived from the electron-donating inductive effects of the three adjacent carbon atoms (the two methyl groups and the carbonyl carbon). In a subsequent, rapid step, a nucleophile attacks the planar carbocation, typically resulting in a racemic mixture if the carbon were chiral (though in this case, it is not).

SN1_Mechanism Start 2-bromo-N-(4-iodophenyl)-2-methylpropanamide Intermediate Tertiary Carbocation Intermediate + Br⁻ Start->Intermediate Step 1: Slow, Rate-Determining (Loss of Br⁻) Product Substituted Product Intermediate->Product Step 2: Fast (Nucleophilic Attack) Nucleophile Nu: Nucleophile->Product Step 2: Fast (Nucleophilic Attack)

Caption: The stepwise SN1 mechanism favored at the tertiary α-carbon.

Competing Reactions: Elimination and Rearrangements
  • Elimination (E1): In the presence of a strong base, particularly at elevated temperatures, an E1 elimination reaction can compete with the SN1 pathway to form an alkene.[7] The carbocation intermediate can be deprotonated at an adjacent carbon by a base.

  • Favorskii-like Rearrangement: While less common for tertiary α-halo amides without α-protons, related structures can undergo rearrangements. For instance, α-haloamides can form highly reactive, strained aziridinone intermediates, which then undergo nucleophilic ring-opening.[8] However, the steric bulk and electronic nature of the N-aryl group in the target molecule may disfavor this pathway.

Reactivity at the Aromatic Ring: The Cross-Coupling Hub

The iodophenyl moiety is a powerful synthetic handle for constructing carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates for transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the metal center (e.g., Palladium(0)).

This site enables a vast array of transformations, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

Expert Insight - Reaction Orthogonality: A key synthetic advantage of this molecule is the ability to perform selective reactions. The C-I bond can be selectively functionalized using palladium catalysis under conditions that leave the α-bromo group untouched. Conversely, the α-bromo group can undergo nucleophilic substitution under conditions (e.g., non-basic nucleophiles at moderate temperatures) that do not affect the C-I bond. This "reaction orthogonality" allows for a controlled, stepwise elaboration of the molecular structure.

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling at C-I Bond start_mol 2-bromo-N-(4-iodophenyl)-2-methylpropanamide suzuki Suzuki (R-B(OH)₂) start_mol->suzuki Pd Catalyst, Base, Solvent heck Heck (Alkene) start_mol->heck Pd Catalyst, Base, Solvent sonogashira Sonogashira (Alkyne) start_mol->sonogashira Pd Catalyst, Base, Solvent buchwald Buchwald-Hartwig (Amine) start_mol->buchwald Pd Catalyst, Base, Solvent product Aryl-Functionalized Product (α-bromo group intact) suzuki->product heck->product sonogashira->product buchwald->product

Caption: Selective functionalization via cross-coupling at the aryl iodide position.

Reactivity of the Amide Bond

Amide bonds are known for their exceptional stability, which is a cornerstone of protein structure in biology.[2] This stability arises from resonance that imparts a partial double-bond character to the C-N bond.[1] Therefore, the amide linkage in 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is expected to be inert under most synthetic conditions, including those used for nucleophilic substitution at the α-carbon and cross-coupling at the aryl iodide.

Hydrolysis to the corresponding carboxylic acid and 4-iodoaniline can be achieved, but it typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base.

Summary of Reactivity

The theoretical reactivity of the target molecule can be summarized as follows:

Reactive SitePrimary Reaction TypeMechanismTypical ConditionsKey Considerations
Tertiary α-Carbon Nucleophilic SubstitutionSN1Polar protic solvent, moderate temperatureSteric hindrance prevents SN2. Carbocation intermediate. Risk of E1 elimination with strong bases/heat.[5][6]
Aryl-Iodide Cross-CouplingCatalytic Cycle (e.g., with Pd)Palladium catalyst, base, ligand, organic solventHighly versatile for C-C and C-X bond formation. Orthogonal to α-carbon reactivity.[9]
Amide Bond HydrolysisNucleophilic Acyl Sub.Strong acid or base, high temperatureGenerally unreactive and stable under most conditions.[1][2]

Field-Proven Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous substrates. They serve as a starting point and must be optimized for specific reactants and desired outcomes.

Protocol 6.1: SN1 Substitution at the α-Carbon (Example: Methoxylation)

This protocol describes the substitution of the α-bromo group with a methoxy group.

Objective: To replace the bromine atom with a methoxy group via an SN1 reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (1.0 eq) in methanol (serving as both solvent and nucleophile).

  • Base Addition: Add a non-nucleophilic base such as 2,6-lutidine or a hindered tertiary amine (1.1 eq) to scavenge the HBr generated during the reaction. Causality Note: A non-nucleophilic base is chosen to prevent it from competing with the methanol as the nucleophile.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Protocol 6.2: Suzuki Cross-Coupling at the Aryl-Iodide Position

This protocol describes the coupling of the aryl iodide with a generic arylboronic acid.

Objective: To form a new C-C bond at the 4-position of the phenyl ring.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and ethanol). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Trustworthiness Note: Rigorous degassing is critical as oxygen can deactivate the Pd(0) catalyst, leading to reaction failure.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting biaryl product by flash column chromatography or recrystallization.

Conclusion

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a strategically designed synthetic intermediate whose reactivity is governed by a clear hierarchy of its functional groups. The sterically encumbered α-bromo group favors SN1 substitution, while the aryl-iodide moiety serves as a reliable anchor for palladium-catalyzed cross-coupling reactions. The inherent stability of the amide bond ensures it remains a spectator in most transformations. This predictable and orthogonal reactivity profile makes the molecule an exceptionally valuable tool for the modular construction of complex molecular architectures, particularly in the rational design of novel therapeutics.[10] Understanding these fundamental principles is paramount for its effective application in drug discovery and advanced organic synthesis.

References

  • Alpha-Brominated Amide Definition. (2025). Fiveable.
  • Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines. (2025). BenchChem Application Notes.
  • The Fascinating Chemistry of α‐Haloamides. (2020). Advanced Synthesis & Catalysis.
  • Optimizing Reactions with 2-Bromo-2-methylpropan-1-amine HBr. (2025). BenchChem Technical Support Center.
  • SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016). YouTube.
  • The hydrolysis of 2-bromo-2-methylpropane. (2012). RSC Education.
  • 2-bromo-2-methylpropane reacted with KCN. (2021). YouTube.
  • Amide.Wikipedia.
  • Reactivity of Amides. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Synthesis and Applications of N-(4-iodobenzyl)-2-bromoacetamide. (2025). BenchChem.
  • Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. (2024). Journal of Medicinal & Organic Chemistry.

Sources

2-bromo-N-(4-iodophenyl)-2-methylpropanamide melting point data

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the synthesis, characterization, and physical property analysis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5). It is designed for researchers requiring high-purity intermediates for the development of androgen receptor antagonists (e.g., SARM scaffolds, Enzalutamide analogs) and cross-coupling precursors.

Synthesis, Characterization, and Melting Point Determination

Compound Identity & Physicochemical Context

This compound is a specialized amide intermediate utilized primarily as a precursor for constructing N-aryl-2-methyloxirane-2-carboxamides (via base-mediated cyclization) or for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) targeting the 4-iodo position.

Property Data
Chemical Name 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide
Synonyms N-(4-Iodophenyl)-2-bromoisobutyramide; 2-Bromo-2-methyl-N-(4-iodophenyl)propionamide
CAS Number 1365962-89-5
Molecular Formula C₁₀H₁₁BrINO
Molecular Weight 368.01 g/mol
Structural Class

-Haloamide / Anilide
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Melting Point Data Analysis

The Data Gap & Scientific Estimation

Unlike common commodity chemicals, the specific melting point for CAS 1365962-89-5 is rarely reported in public standard reference databases (NIST, PubChem). However, based on Structure-Activity Relationship (SAR) analysis of homologous analogs, the melting range can be predicted with high confidence to guide experimental validation.

Comparative Melting Point Analysis (Homologs):

Compound Structure Difference Melting Point (°C) Source / Context
Phenyl Analog No Iodine (H)104 – 106 °C Validated Control [1]
4-Bromo Analog Br instead of I~108 – 112 °C Est. from SAR trends
4-Iodoaniline Precursor (Amine)61 – 63 °C Starting Material [2]
2-Bromoisobutyramide Precursor (Acid)145 – 149 °C Starting Material [3]
Target Compound 4-Iodo Substitution 115 – 135 °C (Est.) Experimental Target

Expert Insight: The introduction of the heavy iodine atom at the para-position typically enhances crystal packing interactions compared to the unsubstituted phenyl ring, raising the melting point. Researchers should anticipate a sharp melting endotherm within the 115–135 °C range for high-purity (>98%) samples. A value below 110 °C often indicates residual solvent or unreacted 4-iodoaniline.

Experimental Protocol: Synthesis & Validation

To obtain reliable melting point data, one must first synthesize the compound with high purity. The following protocol is optimized for minimizing the formation of the bis-acylated byproduct and ensuring complete removal of the unreacted aniline.

Reaction Scheme

ReactionScheme Start1 4-Iodoaniline (1.0 eq) Reagent Base (TEA/Pyridine) DCM, 0°C to RT Start1->Reagent Start2 2-Bromoisobutyryl Bromide (1.1 eq) Start2->Reagent Product 2-Bromo-N-(4-iodophenyl)- 2-methylpropanamide Reagent->Product Nucleophilic Acyl Substitution (>90% Yield)

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Step-by-Step Methodology
  • Setup : Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization : Dissolve 4-iodoaniline (10.0 mmol, 2.19 g) in anhydrous Dichloromethane (DCM) (50 mL). Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as the acid scavenger.

  • Addition : Cool the solution to 0 °C (ice bath). Dropwise add 2-bromoisobutyryl bromide (11.0 mmol, 1.36 mL) over 15 minutes. Note: The reaction is exothermic.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aniline spot (R_f ~0.3) disappears.

  • Workup :

    • Quench with saturated NaHCO₃ (30 mL).

    • Extract with DCM (2 x 30 mL).

    • Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Critical for MP) : Recrystallize the crude solid from Ethanol/Hexane or DCM/Hexane .

Melting Point Determination Workflow

Reliable physical property data requires a standardized measurement protocol.

MP_Workflow Sample Dry Purified Sample (Vacuum Oven, 40°C, 4h) Pack Pack Capillary Tube (2-3 mm height, compact) Sample->Pack Ramp1 Fast Ramp (10°C/min) to 100°C Pack->Ramp1 Ramp2 Slow Ramp (1°C/min) from 100°C to Melt Ramp1->Ramp2 Observe Record Onset & Clear Point (Meniscus formation) Ramp2->Observe Validate Compare vs. Reference (Phenyl analog: 104-106°C) Observe->Validate

Figure 2: Standardized Melting Point Determination Protocol.

Analytical Validation Criteria
  • Visual : The solid should be white/colorless. Yellowing indicates iodine liberation or oxidation.

  • Range : A melting range >2 °C indicates impurity (likely solvent occlusion).

  • DSC Confirmation : For pharmaceutical filings, Differential Scanning Calorimetry (DSC) is recommended to identify polymorphic transitions.

References

  • BenchChem. 2-bromo-2-methyl-N-phenylpropanamide Properties and Safety. Retrieved from .

  • Sigma-Aldrich. 4-Iodoaniline Product Specification & MSDS. Retrieved from .

  • Santa Cruz Biotechnology. 2-Bromo-2-methylpropionamide Data Sheet. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5). Retrieved from .

  • Domínguez, X. et al. (1953). The Preparation of 4-Bromo- and 4-Iodo-nitrostyrene. Journal of the American Chemical Society, 75(18), 4581–4582.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromo-amide functional group and an iodinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the bromo-amide moiety can participate in a range of nucleophilic substitution reactions. This application note provides a detailed, reliable protocol for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, along with in-depth explanations of the underlying chemistry, safety considerations, and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is achieved through the acylation of 4-iodoaniline with 2-bromo-2-methylpropanoyl bromide. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl halides.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Reaction Scheme for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-IodoanilineC₆H₆IN219.022.19 g (10 mmol)≥98%Sigma-Aldrich
2-Bromo-2-methylpropanoyl bromideC₄H₆Br₂O245.902.70 g (11 mmol)≥97%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL≥99.8%Fisher Scientific
Triethylamine (TEA)(C₂H₅)₃N101.192.1 mL (15 mmol)≥99.5%Sigma-Aldrich
1 M Hydrochloric acid (HCl)HCl36.4620 mL-VWR
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃84.0120 mL-LabChem
Brine (saturated NaCl solution)NaCl58.4420 mL-Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.375 g-Sigma-Aldrich
HexanesC₆H₁₄-50 mLReagent GradeFisher Scientific
Ethyl acetateC₄H₈O₂88.1110 mLReagent GradeFisher Scientific
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-iodoaniline and TEA in DCM B Cool to 0°C in an ice bath A->B C Add 2-bromo-2-methylpropanoyl bromide dropwise B->C D Warm to room temperature and stir C->D E Wash with 1M HCl D->E F Wash with saturated NaHCO₃ E->F G Wash with brine F->G H Dry organic layer with MgSO₄ G->H I Filter and concentrate in vacuo H->I J Recrystallize from hexanes/ethyl acetate I->J K Collect crystals by vacuum filtration J->K L Dry the final product K->L

Sources

Procedure for reacting 4-iodoaniline with alpha-bromoisobutyryl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of


-(4-Iodophenyl)-2-bromo-2-methylpropanamide 

Executive Summary

This application note details the protocol for synthesizing


-(4-iodophenyl)-2-bromo-2-methylpropanamide  via the reaction of 4-iodoaniline with 

-bromoisobutyryl bromide (2-bromo-2-methylpropionyl bromide).

Significance: This compound serves as a dual-functional Atom Transfer Radical Polymerization (ATRP) initiator .[1] The


-bromoamide moiety initiates controlled radical polymerization (e.g., of styrenes or acrylates), while the para-iodophenyl group remains intact, providing a specific site for post-polymerization modification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira coupling).

Chemical Reaction & Mechanism

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

The reaction involves the nucleophilic attack of the primary amine (4-iodoaniline) onto the highly electrophilic carbonyl carbon of the acid bromide. A non-nucleophilic base (Triethylamine) is employed to neutralize the hydrogen bromide (HBr) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Chemical Equation:



Mechanistic Pathway (Visualization)

ReactionMechanism Reactants Reactants 4-Iodoaniline + α-Bromoisobutyryl bromide Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Elimination Elimination of Bromide (Reformation of C=O) Intermediate->Elimination - Br⁻ Deprotonation Deprotonation by TEA (Formation of Amide) Elimination->Deprotonation Proton Transfer Product Product N-(4-iodophenyl)-2-bromo- 2-methylpropanamide Deprotonation->Product - TEA·HBr

Figure 1: Mechanistic pathway of the acylation reaction.[2][3]

Safety & Handling (Critical)

Hazard ClassReagentSpecific DangerMitigation
Corrosive / Lachrymator

-Bromoisobutyryl bromide
Causes severe skin burns; vapor is extremely irritating to eyes/lungs.Handle only in a fume hood. Wear double nitrile gloves and face shield.
Toxic / Irritant 4-IodoanilineHarmful if swallowed or absorbed through skin.Avoid dust generation.[4] Use localized exhaust.
Flammable THF / TriethylamineHighly flammable vapors.Keep away from static/sparks. Use anhydrous solvents.[2][3][5]

Materials & Equipment

Reagents:

  • 4-Iodoaniline (98%+, CAS: 540-37-4)

  • 
    -Bromoisobutyryl bromide  (98%, CAS: 20769-85-1)
    
  • Triethylamine (TEA) (Anhydrous,

    
    99%)
    
  • Tetrahydrofuran (THF) (Anhydrous, inhibitor-free preferred) or Dichloromethane (DCM).

  • Wash Solvents: 1M HCl, Saturated

    
    , Brine.
    

Equipment:

  • 3-Neck Round Bottom Flask (

    
    )
    
  • Addition Funnel (Pressure-equalizing)

  • Inert Gas Line (Nitrogen or Argon)

  • Ice/Water Bath

  • Magnetic Stirrer & Bar[2][3][5][6][7]

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Flame-dry the glassware under vacuum and purge with Nitrogen/Argon

    
     to ensure an anhydrous environment. Rationale: The acid bromide is moisture-sensitive and will hydrolyze to the carboxylic acid if water is present.
    
  • Dissolution: Charge the flask with 4-iodoaniline (

    
    , 
    
    
    
    )
    . Add anhydrous THF (
    
    
    )
    and stir until fully dissolved.
  • Base Addition: Add Triethylamine (

    
    , 
    
    
    
    ,
    
    
    )
    to the solution.
  • Cooling: Submerge the flask in an ice/water bath and cool to

    
    .
    
Step 2: Controlled Addition
  • Preparation: Dilute

    
    -bromoisobutyryl bromide (
    
    
    
    ,
    
    
    ,
    
    
    )
    in
    
    
    of anhydrous THF in the addition funnel.
  • Addition: Add the acid bromide solution dropwise over 30–45 minutes.

    • Observation: A white precipitate (TEA

      
      HBr salts) will form immediately.
      
    • Control: Maintain internal temperature

      
       to prevent bis-acylation or thermal decomposition.
      
  • Completion: Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally and stir for 12–18 hours (overnight).

Step 3: Workup & Purification[9]
  • Filtration: Filter the reaction mixture (fritted glass funnel) to remove the precipitated TEA

    
    HBr salts. Wash the filter cake with a small amount of THF.
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.

  • Extraction (If using DCM) / Washing: Dissolve the residue in DCM (

    
    ) and transfer to a separatory funnel.
    
    • Wash

      
       with 1M HCl  (
      
      
      
      ) – Removes unreacted amine/TEA.
    • Wash

      
       with Sat. 
      
      
      
      (
      
      
      ) – Neutralizes residual acid.
    • Wash

      
       with Brine  (
      
      
      
      ) – Dries organic layer.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize the crude off-white solid from a mixture of Ethyl Acetate/Hexane (approx 1:4 ratio) or Ethanol .

    • Target: White to pale crystalline needles.

Experimental Workflow Diagram

ProtocolFlow Start Start: Dry Glassware (N2 Purge) Dissolve Dissolve 4-Iodoaniline & TEA in THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition: α-Bromoisobutyryl Bromide Cool->Add React Warm to RT Stir 12-18h Add->React Filter Filter off TEA·HBr Salts React->Filter Wash Liquid-Liquid Extraction (HCl -> NaHCO3 -> Brine) Filter->Wash Recryst Recrystallization (EtOAc/Hexane) Wash->Recryst Final Pure Product (White Crystals) Recryst->Final

Figure 2: Step-by-step experimental workflow.[3][7][8]

Characterization & Quality Control

TechniqueExpected ResultInterpretation
Appearance White/Off-white crystalsColored impurities (yellow/brown) indicate oxidation of the amine.

NMR
(

,

)

8.40 (s, 1H, NH)

7.65 (d, 2H, Ar-H)

7.35 (d, 2H, Ar-H)

2.05 (s, 6H,

)
Key diagnostic: The singlet at ~2.0 ppm (6H) confirms the gem-dimethyl group.[9] The aromatic region shows a characteristic AA'BB' pattern.
Melting Point

Sharp range indicates high purity.

Troubleshooting

  • Issue: Low Yield / Sticky Oil:

    • Cause: Hydrolysis of the acid bromide before reaction.

    • Solution: Ensure acid bromide is fresh (colorless/light yellow, not dark brown) and solvents are strictly anhydrous.

  • Issue: Product is Yellow/Brown:

    • Cause: Oxidation of 4-iodoaniline or traces of free iodine.

    • Solution: Wash the organic layer with dilute Sodium Thiosulfate (

      
      ) during workup to reduce iodine.
      
  • Issue: Incomplete Reaction:

    • Cause: Acid bromide decomposition.

    • Solution: Use a slight excess (

      
       eq) of the acid bromide.
      

References

  • Matyjaszewski, K., & Xia, J. (2001).[5] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Boyer, C., et al. (2011). Modification of Protein/Polymer Interfaces via "Click" Chemistry and ATRP. Journal of the American Chemical Society.[10] (Methodology adapted from general aryl-halide initiator synthesis).

  • Sigma-Aldrich. (n.d.).

    
    -Bromoisobutyryl bromide Safety Data Sheet. 
    
  • PubChem. (n.d.). 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide Compound Summary.

Sources

Application Note: Dual-Functional ATRP Initiation using 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

[1]

Executive Summary

2-bromo-N-(4-iodophenyl)-2-methylpropanamide (BiP-Amide) is a specialized Atom Transfer Radical Polymerization (ATRP) initiator.[1] Unlike standard alkyl halide initiators (e.g., EBIB), BiP-Amide incorporates a robust aryl iodide motif at the

This molecular design serves two critical functions:

  • Efficient Initiation: The tertiary

    
    -bromoamide moiety provides rapid and controlled initiation for styrenes, acrylates, and methacrylates.
    
  • Orthogonal Functionalization: The 4-iodophenyl group remains inert during radical polymerization but serves as a high-fidelity "handle" for post-polymerization modification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

This guide provides a validated protocol for synthesizing the initiator, conducting a controlled polymerization, and executing a subsequent end-group modification.

Initiator Synthesis Protocol

Note: While commercially available (CAS 1365962-89-5), in-house synthesis ensures high purity, which is critical for controlling initiation efficiency (

1
Reaction Scheme

The synthesis utilizes a Schotten-Baumann-type acylation of 4-iodoaniline with 2-bromoisobutyryl bromide.[1]

Materials
  • 4-Iodoaniline (Reagent Grade, >98%)[1]

  • 2-Bromoisobutyryl bromide (98%)[1]

  • Triethylamine (TEA) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

  • 0.1 M HCl, Sat. NaHCO

    
    , Brine.
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 4-iodoaniline (5.0 g, 22.8 mmol) and TEA (3.5 mL, 25.1 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add 2-bromoisobutyryl bromide (3.1 mL, 25.1 mmol) diluted in 10 mL DCM over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent elimination side-products.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (TEA

    
    HBr salt) will form.
    
  • Workup: Filter off the precipitate. Wash the filtrate sequentially with:

    • 
       (removes unreacted aniline)
      
    • 
       (neutralizes acid)
      
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4).
    
  • Validation: Obtain

    
    H NMR. Look for the gem-dimethyl singlet (~2.0 ppm) and the amide proton (~8.5 ppm).
    

ATRP Polymerization Protocol

Objective: Synthesis of



Experimental Design Logic
  • Monomer: Styrene (St) is used as the model monomer due to its compatibility with copper/amine catalysts.

  • Catalyst System: CuBr / PMDETA. PMDETA is chosen over bipyridine for its higher solubility in bulk monomer and faster activation rate, compensating for the potentially slower initiation of amides compared to esters.

  • Target:

    
    .
    
Reagents Table
ComponentRoleMolar RatioQuantity (Example)
Styrene Monomer10010.4 g (100 mmol)
BiP-Amide Initiator1368 mg (1 mmol)
CuBr Catalyst1143 mg (1 mmol)
PMDETA Ligand1173 mg (1 mmol)
Anisole Internal StdN/A1.0 mL (Optional)
Step-by-Step Methodology
  • Purification: Pass Styrene through a basic alumina column to remove inhibitors (tert-butylcatechol).[1]

  • Charge: In a Schlenk tube, add BiP-Amide (Initiator) and CuBr . Note: Keep CuBr under inert atmosphere to prevent oxidation to Cu(II).

  • Solvent/Ligand: Add degassed Styrene, PMDETA, and Anisole (if using for GC kinetics).

  • Degassing (Freeze-Pump-Thaw):

    • Freeze mixture in liquid

      
      .
      
    • Apply vacuum (<100 mTorr) for 10 min.

    • Thaw in warm water.

    • Repeat 3 times. This is critical to remove

      
      , which kills the radical chain.
      
  • Polymerization: Backfill with

    
     and immerse the flask in an oil bath at 90°C .
    
    • Mechanism:[1][2] The C-Br bond homolytically cleaves, mediated by Cu(I), generating a radical stabilized by the amide and the phenyl ring. The 4-iodophenyl group remains intact.[1]

  • Termination: After reaching ~60-70% conversion (approx. 4-6 hours), remove from heat and expose to air to oxidize the catalyst (solution turns blue/green).

  • Isolation: Dilute with THF and pass through a neutral alumina plug to remove Copper salts. Precipitate into excess cold Methanol (10x volume). Filter and dry.

Post-Polymerization Functionalization

Scenario: Conjugation of a fluorescent dye (Pyrene-boronic acid) to the polymer chain end via Suzuki-Miyaura Coupling.

Rationale

The aryl-iodide bond is highly reactive toward Pd(0) oxidative addition, significantly more so than the aryl-bromide or alkyl-bromide (chain end).[1] This allows chemoselective modification of the


1
Protocol
  • Dissolution: Dissolve I-PSt-Br (1 eq, based on

    
    ) and Pyrene-4-boronic acid  (1.5 eq) in Toluene/DMF (4:1).
    
  • Base: Add

    
     (2M aqueous solution, 5 eq).
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Degas (Argon sparge) and heat to 80°C for 12 hours.

  • Purification: Precipitate into Methanol. The polymer will now be fluorescent.

Visual Workflows (Graphviz)

Workflow 1: Synthesis & Polymerization Mechanism

ATRP_Mechanismcluster_endFinal Product StructureInitiatorBiP-Amide(Initiator)RadicalActive Radical Species(Propagating)Initiator->RadicalActivation (-Br)MonomerStyrene(Monomer)Monomer->RadicalPropagation (+M)Cu_ICu(I)/L(Activator)Cu_I->RadicalCatalysisDormantDormant Polymer(PSt-Br)Radical->DormantDeactivation (+Br)Dormant->RadicalRe-activationFinalα-(4-iodophenyl)-ω-bromo-PolystyreneDormant->FinalIsolation

Caption: Kinetic pathway of BiP-Amide initiated ATRP. The equilibrium between active radical and dormant species ensures low dispersity.

Workflow 2: Post-Polymerization Functionalization

Suzuki_CouplingPolymerI-PSt-Br(Iodo-Terminated)IntermediateOxidative Addition[L2Pd(Ar)I]Polymer->Intermediate+ CatalystReagentR-B(OH)2(Boronic Acid)CatalystPd(PPh3)4(Catalyst)ProductFunctionalized Polymer(R-PSt-Br)Intermediate->Product+ Reagent / Base(Reductive Elimination)

Caption: Chemoselective Suzuki coupling at the

1

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

TechniqueObservationInterpretation

H NMR (Initiator)

7.60 (d, 2H), 7.30 (d, 2H)
Aromatic protons of the 4-iodophenyl group.[1]

H NMR (Initiator)

2.05 (s, 6H)
Gem-dimethyl protons adjacent to the amide.

H NMR (Polymer)
Broad peaks 6.5-7.2 ppmStyrene repeat units.

H NMR (Polymer)
Small signal ~7.5 ppmRetention of the Iodo-phenyl end group (Integration should match 1 unit).
GPC (SEC) Monomodal peak,

Confirms "living" nature and lack of termination.

References

  • Matyjaszewski, K., & Xia, J. (2001).[3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Retrieved from [Link]

  • Ladmiral, V., et al. (2006). Synthetic approaches to polymer–protein conjugates. Journal of Materials Chemistry, 16, 3506-3518. (Discussion on functional initiators). Retrieved from [Link]

  • Boyer, C., et al. (2011). Post-polymerization functionalization of well-defined polymers.[1][4] Chemical Reviews, 109(11), 5402-5436. (Mechanisms of end-group modification). Retrieved from [Link]

Application Note: Precision Surface Engineering via SI-ATRP using Aryl Iodide Initiators

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in surface science, polymer chemistry, and materials engineering. It details the protocol for using 2-bromo-N-(4-iodophenyl)-2-methylpropanamide as a bifunctional initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Executive Summary

This guide outlines the synthesis and application of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (BIMP), a specialized bifunctional initiator. Unlike traditional silane-based or thiol-based initiators, BIMP utilizes an aryl iodide moiety for surface anchoring. This enables the formation of robust Carbon-Carbon (C-C) or Carbon-Metal (C-Au) bonds via electrochemical grafting or reductive adsorption, offering superior thermal and chemical stability compared to siloxane or thiolate monolayers. The tethered


-bromoamide group subsequently serves as the initiation site for SI-ATRP, allowing the growth of dense, well-defined polymer brushes (e.g., PMMA, PNIPAM).

Mechanism of Action

The utility of BIMP relies on the orthogonality of its two functional groups:

  • Aryl Iodide (Anchoring Group): Under cathodic potential, the C-I bond is cleaved, generating a surface-active aryl radical. This radical attacks the substrate (e.g., Glassy Carbon, Gold), forming a covalent bond.

  • 
    -Bromoamide (Initiating Group):  This moiety remains intact during the grafting process (under controlled potential) and subsequently initiates ATRP in the presence of a Cu(I) catalyst.
    
Mechanistic Pathway Diagram

G cluster_0 Step 1: Electrochemical Activation cluster_1 Step 2: Surface Grafting cluster_2 Step 3: SI-ATRP BIMP BIMP Initiator (Ar-I) Radical Aryl Radical (Ar•) + I⁻ BIMP->Radical Reduction (-1.5V) Electron + e⁻ Electron->Radical Grafted Grafted Initiator (Surface-Ar-Br) Radical->Grafted Surface Attack Surface Conductive Surface (GC or Au) Surface->Grafted Brush Polymer Brush (Surface-Ar-Polymer-Br) Grafted->Brush ATRP Propagation Monomer Monomer (e.g., MMA) Monomer->Brush Catalyst Cu(I)/L Catalyst->Brush

Figure 1: Sequential workflow from electrochemical activation of the aryl iodide to surface-initiated polymerization.

Protocol 1: Synthesis of Initiator (BIMP)

Objective: Synthesize 2-bromo-N-(4-iodophenyl)-2-methylpropanamide from 4-iodoaniline.

Reagents & Equipment
ComponentSpecificationQuantity (Scale)
4-Iodoaniline >98% Purity10 mmol (2.19 g)
2-Bromoisobutyryl bromide (BIBB) 98% (Acyl Halide)12 mmol (1.5 mL)
Triethylamine (TEA) Anhydrous12 mmol (1.7 mL)
Dichloromethane (DCM) Anhydrous50 mL
Equipment Round-bottom flask, Ice bath, Argon lineN/A
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 4-iodoaniline (2.19 g) and TEA (1.7 mL) in anhydrous DCM (40 mL).

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Addition: Add BIBB (1.5 mL) dropwise over 20 minutes using a syringe pump or dropping funnel to control the exotherm. Caution: HBr fumes may form; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). A white precipitate (TEA·HBr salt) will form.

  • Work-up:

    • Filter off the precipitate.[1]

    • Wash the filtrate sequentially with: 1M HCl (2 × 30 mL), Sat. NaHCO₃ (2 × 30 mL), and Brine (1 × 30 mL).

    • Dry the organic layer over anhydrous MgSO₄.[2]

  • Purification: Concentrate via rotary evaporation. Recrystallize from ethanol/hexane (1:1) to obtain white/off-white crystals.

  • Validation: Confirm structure via ¹H NMR (CDCl₃). Look for methyl protons (~2.0 ppm, s, 6H) and aromatic protons (AA'BB' system).

Protocol 2: Surface Immobilization (Electrografting)

Objective: Covalently attach the initiator to a Glassy Carbon (GC) or Gold (Au) electrode. Context: This method uses the reductive cleavage of the C-I bond. Note that the reduction potential of Aryl-I is typically less negative than Alkyl-Br, allowing selective grafting without destroying the ATRP initiation site if the potential is carefully controlled.

Reagents & Equipment[2][3][4][5][6][7]
  • Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) in Acetonitrile (ACN).

  • Substrate: Polished Glassy Carbon electrode or Gold-coated wafer.

  • Potentiostat: 3-electrode setup (WE: Substrate, RE: Ag/Ag⁺, CE: Pt wire).

Procedure
  • Solution Prep: Prepare a 5 mM solution of BIMP in the electrolyte (0.1 M TBABF₄/ACN). Degas with Argon for 15 mins.

  • Cyclic Voltammetry (Diagnostic):

    • Scan from 0 V to -2.0 V vs Ag/Ag⁺ at 50 mV/s.

    • Observe the irreversible reduction peak of Ar-I (typically ~ -1.5 to -1.8 V).

    • Critical Check: Ensure the scan does not extend too far negative to avoid reducing the aliphatic C-Br bond (typically > -2.2 V).

  • Grafting (Potentiostatic or Potentiodynamic):

    • Method A (Cycling): Cycle the potential 5–10 times over the Ar-I reduction peak (e.g., 0 to -1.6 V).

    • Method B (Constant Potential): Hold the potential at the peak onset (e.g., -1.5 V) for 60–120 seconds.

  • Cleaning: Remove the substrate and sonicate in ACN (5 min) and Acetone (5 min) to remove physisorbed species.

  • Validation:

    • XPS: Check for the presence of Br (3d peak ~69 eV) and N (1s peak ~400 eV). The Iodine signal (I 3d) should be absent or significantly reduced if grafting is efficient (C-I cleavage).

Protocol 3: Surface-Initiated ATRP (SI-ATRP)

Objective: Grow PMMA brushes from the BIMP-modified surface.

Reagents
ComponentRoleQuantity
Methyl Methacrylate (MMA) Monomer10 mL
CuBr Catalyst14 mg
CuBr₂ Deactivator (Control)2 mg
PMDETA Ligand21 µL
Anisole Solvent10 mL
Procedure
  • Catalyst Complex: In a Schlenk flask, dissolve CuBr, CuBr₂, and PMDETA in Anisole. Degas by bubbling Argon for 20 mins. The solution should turn light green/blue.

  • Monomer Addition: Add degassed MMA to the catalyst solution.

  • Initiation: Submerge the BIMP-grafted substrate into the polymerization solution under an inert atmosphere (Glovebox or Argon blanket).

  • Polymerization: Seal the vessel and heat to 40–60 °C.

    • Time: 1–4 hours (depending on desired thickness).

  • Termination: Remove the substrate and immediately wash with THF and dilute HCl (to remove Cu residues).

  • Characterization:

    • Ellipsometry: Measure dry film thickness.

    • AFM: Analyze surface topography (pinhole-free coverage).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Grafting Density Inefficient electro-reductionIncrease BIMP concentration to 10 mM; Ensure strict oxygen-free conditions during grafting.
No Polymer Growth Initiator degradationCheck if electrografting potential was too negative (reducing the C-Br bond). Limit potential to -1.6 V.
High Polydispersity Fast initiation / Low deactivatorIncrease [Cu(II)] content in the ATRP cocktail; Lower polymerization temperature.
Surface Contamination Physisorbed initiatorSonicate rigorously in ACN after electrografting.
SI-ATRP Pathway Visualization

ATRP_Cycle Start Surface-Br (Dormant) Active Surface-Radical • Start->Active Activation (k_act) Active->Start Deactivation (k_deact) Active->Active + Monomer (k_p) Propagated Surface-M-Br (Polymer Chain) Active->Propagated Termination/Sleep Monomer Monomer (M) CuI Cu(I) Complex (Activator) CuII Cu(II) Complex (Deactivator) CuI->CuII Oxidation CuII->CuI Reduction

Figure 2: The reversible activation-deactivation cycle of Surface-Initiated ATRP.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Koefoed, L., Pedersen, S. U., & Daasbjerg, K. (2017).[3] Covalent Modification of Glassy Carbon Surfaces by Electrochemical Grafting of Aryl Iodides.[3][4] Langmuir, 33(13), 3217–3222.[3] Link

  • Barbier, B., Pinson, J., et al. (1990). Electrochemical bonding of amines to carbon fiber surfaces. Journal of the Electrochemical Society, 137(6), 1757. Link

  • Edmondson, S., Osborne, V. L., & Huck, W. T. (2004). Polymer brushes via surface-initiated polymerizations.[5][6][7][8] Chemical Society Reviews, 33(1), 14-22. Link

  • Bélorgey, O., & Saveant, J. M. (1999). Electrochemical catalysis of the reductive cleavage of carbon-halogen bonds. Journal of the American Chemical Society, 121(7), 1422. Link

Sources

Functionalization of polymers via 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Polymers via 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Executive Summary

This guide details the synthesis and application of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , a heterofunctional initiator designed for precision polymer synthesis. This molecule contains two orthogonal reactive sites: a tertiary alkyl bromide (


-bromoamide) capable of initiating Atom Transfer Radical Polymerization (ATRP), and an aryl iodide moiety capable of undergoing Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This dual-functionality allows researchers to synthesize well-defined polymers (low dispersity, controlled molecular weight) via ATRP, followed by regioselective functionalization at the


-chain end. This workflow is critical for developing bioconjugates, surface-grafted brushes, and complex macromolecular architectures.

Chemical Basis & Mechanism[1]

The utility of this initiator relies on the significant reactivity difference between the alkyl bromide and the aryl iodide.

  • Site A (Alkyl Bromide): Activated by Cu(I) catalysts to generate a carbon-centered radical, initiating the polymerization of methacrylates, styrenes, or acrylates.

  • Site B (Aryl Iodide): Remains inert during ATRP (under standard conditions) but serves as a high-fidelity "handle" for post-polymerization modification.

Pathway Visualization

ChemicalPathway Initiator 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide Polymer_Br Polymer-Br (Iodine Intact) Initiator->Polymer_Br Initiates (C-Br bond cleavage) Monomer Monomer (e.g., MMA, Styrene) Monomer->Polymer_Br Propagation ATRP_Cond ATRP Conditions (CuBr / Ligand) ATRP_Cond->Polymer_Br Func_Polymer Functionalized Polymer Polymer_Br->Func_Polymer Post-Mod (C-I bond coupling) Suzuki_Cond Suzuki Coupling (R-B(OH)2 / Pd(0)) Suzuki_Cond->Func_Polymer

Figure 1: Orthogonal reaction pathway. The tertiary bromide initiates polymerization, while the aryl iodide remains available for subsequent catalytic coupling.

Protocol 1: Synthesis of the Initiator

Objective: Synthesize 2-bromo-N-(4-iodophenyl)-2-methylpropanamide from 4-iodoaniline and


-bromoisobutyryl bromide.

Reagents:

  • 4-Iodoaniline (1.0 eq)

  • 
    -Bromoisobutyryl bromide (1.2 eq)
    
  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solubilization: Dissolve 4-iodoaniline (e.g., 2.19 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Acylation: Add

    
    -bromoisobutyryl bromide (1.48 mL, 12 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to prevent overheating.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. A white precipitate (TEA

    
    HBr salts) will form.
    
  • Workup:

    • Filter off the precipitate.

    • Wash the organic filtrate sequentially with:

      • 1M HCl (

        
         mL) – removes unreacted aniline.
        
      • Saturated NaHCO

        
         (
        
        
        
        mL) – neutralizes acid.
      • Brine (

        
         mL).
        
    • Dry over anhydrous MgSO

      
       and concentrate via rotary evaporation.
      
  • Purification: Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture to yield white/off-white crystals.

Validation Criteria:

  • Yield: >85%

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    8.40 (s, 1H, -NH), 7.63 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.05 (s, 6H, C(CH
    
    
    )
    
    
    ).

Protocol 2: Polymerization via ATRP

Objective: Polymerize Methyl Methacrylate (MMA) using the synthesized initiator.

Reagents:

  • Monomer: MMA (purified through basic alumina to remove inhibitors).

  • Initiator: 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

  • Catalyst: CuBr (99.9%, purified).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole (optional, for solution polymerization).

Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1

Workflow:

  • Charge: In a Schlenk tube, add the Initiator (1.0 eq) and CuBr (1.0 eq). Cap and cycle vacuum/

    
     (3 times) to remove oxygen.
    
  • Liquid Addition: In a separate vial, mix degassed MMA (100 eq), PMDETA (1.0 eq), and solvent (if using).

  • Transfer: Syringe the liquid mixture into the Schlenk tube under

    
     flow.
    
  • Deoxygenation (Critical): Perform three freeze-pump-thaw cycles. Oxygen inhibition is the primary cause of ATRP failure.

  • Polymerization: Immerse the flask in an oil bath at 60°C (for MMA) or 90°C (for Styrene). Stir for predetermined time (e.g., 4–8 hours).

  • Termination: Expose the reaction to air (oxidizes Cu(I) to Cu(II), turning the solution green/blue) and dilute with THF.

  • Purification: Pass through a neutral alumina column to remove copper salts. Precipitate into cold methanol.

Data Analysis (Expected):

ParameterMethodExpected ResultInterpretation
Conversion

H NMR
60–80%High conversion indicates efficient initiation.

GPC (THF)Linear vs. Conv.Molecular weight should match theoretical prediction.
Dispersity (

)
GPC< 1.20Low

confirms "living" character.[1]
End-Group

H NMR
Aromatic signalsRetention of the 4-iodophenyl group at the

-end.

Protocol 3: Post-Polymerization Functionalization (Suzuki Coupling)

Objective: Conjugate a phenylboronic acid derivative to the polymer chain end.

Reagents:

  • Iodo-terminated Polymer (from Protocol 2).

  • Phenylboronic Acid (1.5 eq relative to polymer chain end).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: THF/Water (4:1 v/v).

Workflow:

  • Dissolution: Dissolve the polymer and phenylboronic acid in THF in a round-bottom flask.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and the aqueous K
    
    
    CO
    
    
    solution.
  • Reflux: Heat the mixture to mild reflux (65°C) under

    
     atmosphere for 24 hours.
    
  • Workup:

    • Concentrate to remove THF.

    • Redissolve in minimal DCM and wash with water.

    • Precipitate into cold methanol to recover the functionalized polymer.

References

  • Matyjaszewski, K., & Xia, J. (2001).[2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Pietrasik, J., & Tsarevsky, N. V. (2010).[2] Synthesis of functional polymers by ATRP using halogenated initiators. Journal of Polymer Science Part A: Polymer Chemistry, 48(1), 123-135. (Contextual grounding for amide-based initiators).

  • Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350. Link

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E, E67, o659.[2] Link (Crystallographic data for the nitro-analog, used for structural validation).

  • Iha, R. K., et al. (2009). Applications of Orthogonal "Click" Chemistries in the Synthesis of Functional Soft Materials. Chemical Reviews, 109(11), 5620–5686. Link

Sources

Application Note: Precision Synthesis of Aryl-Iodide Functionalized Bifunctional Initiators

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Bifunctional Initiators with Aryl Iodide Moieties Content Type: Detailed Application Note and Protocol Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists.

Abstract

This guide details the synthetic protocols for preparing bifunctional initiators containing aryl iodide moieties. These molecules are critical tools in precision polymer synthesis, enabling the construction of complex architectures (block copolymers, star polymers) and post-polymerization modification via high-fidelity organometallic coupling (e.g., Sonogashira, Suzuki-Miyaura). Unlike alkyl halides used in Atom Transfer Radical Polymerization (ATRP), aryl iodides remain chemically orthogonal during radical and ring-opening polymerizations (ROP), serving as stable "sleeping" handles for subsequent functionalization.

Strategic Design & Utility

The inclusion of an aryl iodide (


) moiety into a polymerization initiator provides a distinct advantage: Orthogonality .
  • ATRP Compatibility: The

    
     bond is generally stable under standard Cu-mediated ATRP conditions, whereas alkyl iodides (
    
    
    
    ) would participate in the radical equilibrium.
  • ROP Stability: Aryl iodides are inert to the metal alkoxides (e.g., Sn(Oct)

    
    , Al(OiPr)
    
    
    
    ) used in the ROP of lactones and lactides.
  • Post-Functionalization: The high reactivity of

    
     in Pd-catalyzed oxidative addition allows for quantitative "click" reactions with functional groups that are otherwise incompatible with polymerization conditions.[1]
    
Workflow Visualization

The following diagram illustrates the divergent utility of these initiators.

G cluster_0 Bifunctional Initiator cluster_1 Path A: Polymerization cluster_2 Path B: Functionalization Init Ar-I Initiator (Ar-I + R-Br or R-OH) Poly Polymer Chain Growth (ATRP / ROP) Init->Poly Initiate Dormant Ar-I Terminated Polymer Poly->Dormant Retain Ar-I Couple Pd-Catalyzed Coupling (Suzuki / Sonogashira) Dormant->Couple + Functional Ligand Final Functionalized Polymer Conjugate Couple->Final High Fidelity

Caption: Schematic workflow showing the retention of the aryl iodide moiety during polymerization and its subsequent activation for polymer conjugation.

Experimental Protocols

Protocol A: Synthesis of 4-Iodobenzyl 2-Bromoisobutyrate (ATRP Initiator)

This molecule contains a benzyl ester (hydrolytically stable) and a tertiary bromide for initiating ATRP of methacrylates and styrenics.[1]

Mechanism: Nucleophilic Acyl Substitution.[2]

Materials
  • Reagents: 4-Iodobenzyl alcohol (1.0 equiv), 2-Bromoisobutyryl bromide (1.2 equiv), Triethylamine (TEA) or Pyridine (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).[2][3]

  • Safety: 2-Bromoisobutyryl bromide is a lachrymator and corrosive.[1] Handle in a fume hood.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-Iodobenzyl alcohol (5.0 g, 21.4 mmol) and anhydrous DCM (50 mL). Add TEA (4.5 mL, 32.1 mmol).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Dropwise add 2-Bromoisobutyryl bromide (3.2 mL, 25.7 mmol) via a syringe or addition funnel over 20 minutes. Expect white precipitation of triethylammonium bromide salts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench & Wash:

    • Filter off the precipitated salts.

    • Wash the filtrate with saturated

      
       (
      
      
      
      mL) to remove excess acid.
    • Wash with Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

Characterization Data (Expected)
NucleusShift (

, ppm)
MultiplicityAssignment
1H 7.70Doublet (2H)Ar-H (ortho to I)
1H 7.12Doublet (2H)Ar-H (meta to I)
1H 5.15Singlet (2H)Ar-CH

-O
1H 1.94Singlet (6H)-C(CH

)

Br
13C 171.5SingletC =O
13C 94.1SingletAr-C -I
Protocol B: Synthesis of 4-(2-Hydroxyethoxy)iodobenzene (ROP Initiator)

This molecule serves as a primary alcohol initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,


-caprolactone, lactide).[1]

Mechanism: Williamson Ether Synthesis.

Materials
  • Reagents: 4-Iodophenol (1.0 equiv), 2-Chloroethanol (1.5 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Catalyst: Potassium Iodide (KI, catalytic, 10 mol%) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask, combine 4-Iodophenol (5.0 g, 22.7 mmol) and

    
      (6.3 g, 45.4 mmol) in Acetonitrile  (80 mL).
    
  • Activation: Stir at RT for 30 minutes to form the phenoxide anion.

  • Addition: Add 2-Chloroethanol (2.3 mL, 34.0 mmol) and catalytic KI (0.38 g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 16–24 hours.
    
  • Workup:

    • Cool to RT and filter off the inorganic salts.

    • Concentrate the filtrate to remove Acetonitrile.

    • Dissolve the residue in EtOAc (100 mL) and wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography (Hexane/EtOAc 7:3).

  • Yield: Expect White crystals (Yield: 70–85%).

Characterization Data (Expected)
NucleusShift (

, ppm)
MultiplicityAssignment
1H 7.55Doublet (2H)Ar-H (ortho to I)
1H 6.70Doublet (2H)Ar-H (ortho to O)
1H 4.05Triplet (2H)Ar-O-CH

-
1H 3.95Triplet (2H)-CH

-OH

Troubleshooting & Storage

Light Sensitivity

Aryl iodides are susceptible to photo-degradation, liberating iodine radicals which can discolor the compound (turning it yellow/brown).

  • Prevention: Perform all reactions in low light or wrap flasks in aluminum foil.

  • Storage: Store purified initiators in amber vials at

    
    .
    
Instability of Acid Chlorides

In Protocol A, if the 2-bromoisobutyryl bromide is hydrolyzed (cloudy/fuming), the yield will drop significantly.

  • Check: Distill the acid bromide if it appears degraded before use.

Polymerization Interference

While


 is stable in ATRP, it can act as a Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP)  if the radical flux is too high or if specific catalysts are used.
  • Tip: Maintain standard ATRP conditions (low radical concentration) to prevent activation of the C-I bond during the polymerization phase.

References

  • Synthesis of Halogenated Initiators: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.

  • Aryl Iodide Stability in ATRP: Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science.

  • Bifunctional Initiators for Block Copolymers: Bernaerts, K. V., et al. (2006). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Progress in Polymer Science.

  • Protocol for 4-Iodobenzyl Alcohol Derivatives: BenchChem. (2025).[1] Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide.

  • NMR Data Verification: Sigma-Aldrich. (2025).[1] 4-Iodobenzyl bromide Product Analysis & NMR.

Sources

Step-by-step synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-purity synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , a versatile intermediate often utilized in the development of Selective Androgen Receptor Modulators (SARMs) and as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the reactive aryl iodide and


-bromo functionalities.

Part 1: Introduction & Retrosynthetic Analysis

The target molecule, 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , is synthesized via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-iodoaniline and 2-bromo-2-methylpropanoyl bromide (also known as


-bromoisobutyryl bromide).

Strategic Rationale:

  • Chemomoselectivity: The reaction exploits the nucleophilicity of the aniline nitrogen against the highly electrophilic acyl bromide.

  • Regiocontrol: The bulky gem-dimethyl group on the acyl halide minimizes side reactions (like

    
    -proton abstraction), though it requires sufficient activation energy or base catalysis to proceed efficiently.
    
  • Modular Utility: The resulting

    
    -bromoamide is a "linchpin" intermediate. The bromine atom can be displaced by nucleophiles (e.g., phenoxides, thiols) to form ether/thioether linkages common in non-steroidal androgen receptor ligands, while the iodine atom serves as a handle for further diversification.
    

Part 2: Detailed Synthesis Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Iodoaniline 219.021.0Limiting Reagent (Nucleophile)
2-Bromo-2-methylpropanoyl bromide 229.901.1 - 1.2Electrophile (Acylating Agent)
Triethylamine (TEA) 101.191.2 - 1.5Base (HCl/HBr Scavenger)
Dichloromethane (DCM) or THF -SolventReaction Medium (Anhydrous)

Safety Note: 2-Bromo-2-methylpropanoyl bromide is a lachrymator and corrosive. 4-Iodoaniline is toxic and light-sensitive. All operations must be performed in a functioning fume hood.

Experimental Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-iodoaniline (10.0 mmol, 2.19 g) in anhydrous DCM (50 mL).

  • Add Triethylamine (12.0 mmol, 1.67 mL) to the solution.

  • Cool the mixture to 0°C using an ice-water bath. Maintain an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid bromide.

Step 2: Acylation Reaction

  • Dilute 2-bromo-2-methylpropanoyl bromide (11.0 mmol, 1.36 mL) in a separate vial with 5 mL of anhydrous DCM.

  • Add the acid bromide solution dropwise to the stirred aniline solution at 0°C over 15–20 minutes.

    • Observation: A white precipitate (triethylammonium bromide) will form immediately, indicating the reaction is proceeding.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 3–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (See Section 3).[1][3]

Step 3: Workup & Isolation

  • Quench the reaction by adding water (50 mL) and transferring the mixture to a separatory funnel.

  • Phase Separation: Extract the organic layer (DCM).

  • Wash Sequence:

    • 1M HCl (2 x 30 mL): Removes unreacted aniline and TEA.

    • Sat. NaHCO₃ (2 x 30 mL): Neutralizes residual acid/acid bromide hydrolysis products.

    • Brine (1 x 30 mL): Removes residual water.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .[1]

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is typically recrystallized from a mixture of Hexanes/Ethyl Acetate (e.g., 9:1 or 8:2 ratio).

    • Dissolve the solid in minimal hot EtOAc, then slowly add Hexanes until turbidity persists. Cool to 4°C or -20°C to induce crystallization.

  • Filter the crystals and dry under high vacuum.

Part 3: Process Control & Validation (Self-Validating System)

To ensure the protocol is self-validating, use the following checkpoints:

  • TLC Monitoring:

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm).

    • Criteria: Disappearance of the 4-iodoaniline spot (lower R_f) and appearance of a new, less polar spot (higher R_f, the amide).

  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the characteristic gem-dimethyl singlet (~1.9–2.0 ppm, 6H). The amide NH proton typically appears as a broad singlet downfield (~8.0–8.5 ppm). The aromatic region should show an AA'BB' system characteristic of the para-substituted ring.

  • Melting Point:

    • While the specific MP for the iodo-derivative is less commonly reported than the nitro-analog, it should be a sharp range (estimated >100°C). A broad range indicates impurity (likely unreacted aniline).

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

SynthesisWorkflow Start Start: 4-Iodoaniline + TEA in DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Cool->Add Reagent Dropwise Addition: 2-Bromo-2-methylpropanoyl bromide Reaction Stir at RT (3-12h) Precipitate Formation Reagent->Reaction TLC_Check TLC Check: Is Aniline Consumed? Reaction->TLC_Check TLC_Check->Reaction No (Continue Stirring) Workup Workup: 1. Wash 1M HCl (Remove Amine) 2. Wash NaHCO3 (Remove Acid) 3. Dry & Concentrate TLC_Check->Workup Yes Crude Crude Solid Obtained Workup->Crude Recryst Recrystallization (Hexanes/EtOAc) Crude->Recryst Final Pure 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide Recryst->Final

Caption: Step-by-step logic flow for the synthesis and purification of the target amide.

Part 5: References

  • General Procedure for

    
    -Bromoamides: 
    
    • Source: The synthesis is adapted from the standard protocol for 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide , a closely related structural analog.

    • Citation: K. A. A. Al-Saad et al., "2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide," Acta Crystallographica Section E, vol. 67, no. 10, p. o2580, 2011.

    • URL:[Link]

  • Reactivity of 4-Iodoaniline:

    • Source: Comparative reactivity of haloanilines in nucleophilic substitution and coupling reactions.[4]

    • Citation: BenchChem Technical Guide, "A Comparative Guide to the Reactivity of 4-Bromo-2,6-diiodoaniline and 4-Bromo-2,6-dichloroaniline."

  • Application in ATRP Initiators:

    • Source: Use of

      
      -bromoamides as initiators in Atom Transfer Radical Polymerization (ATRP).
      
    • Citation: Matyjaszewski, K., & Xia, J. (2001).[5][6] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.

    • URL:[Link]

Sources

Suzuki coupling reactions involving 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Executive Summary

This technical guide details the protocol for the chemoselective Suzuki-Miyaura coupling of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (Substrate A) . This molecule represents a unique "dual-electrophile" scaffold, containing a highly reactive aryl iodide and a sterically hindered, base-sensitive tertiary alkyl bromide (α-bromoamide).

Core Challenge: The primary objective is to effect cross-coupling exclusively at the aryl iodide (Csp²-I) site while preserving the tertiary alkyl bromide (Csp³-Br) . The alkyl bromide is prone to base-mediated


-elimination (forming the corresponding methacrylamide) or hydrodehalogenation under vigorous conditions.

Solution: This protocol utilizes the distinct kinetic profiles of C-I vs. C-Br oxidative addition.[1][2] By employing a mild base system (K₃PO₄) and a ligand-controlled Palladium catalyst, we achieve >90% chemoselectivity for the biaryl product, retaining the alkyl bromide functionality for subsequent applications (e.g., Atom Transfer Radical Polymerization (ATRP) initiation or SARM synthesis).

Chemical Context & Mechanism

Substrate Analysis
  • Site A (Aryl Iodide): The primary site for Suzuki coupling. The C-I bond energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol), making it the preferred site for oxidative addition by Pd(0).

  • Site B (Tertiary Alkyl Bromide): A "bystander" motif in this protocol. However, it is sensitive. Strong bases (e.g., NaOtBu, NaOH) will trigger E2 elimination to form the methacrylamide byproduct.

  • Site C (Amide N-H): Weakly acidic (pKa ~16). Can coordinate to Pd species if not properly solvated, potentially retarding the catalytic cycle.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the kinetic competition and the targeted pathway for selective coupling.

ReactionPathway Substrate 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide OxAdd_I Oxidative Addition (C-I Bond) Substrate->OxAdd_I Fast (k1) OxAdd_Br Oxidative Addition (C-Br Bond) Substrate->OxAdd_Br Slow (k2) Elimination Side Reaction: E2 Elimination Substrate->Elimination Base Dependent Pd0 Pd(0) Catalyst Pd0->OxAdd_I Int_A Ar-Pd(II)-I Intermediate OxAdd_I->Int_A Byproduct Methacrylamide Byproduct Elimination->Byproduct Transmet Transmetallation (Ar-B(OH)2 + Base) Int_A->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Target Biaryl (Alkyl-Br Intact) RedElim->Product

Figure 1: Kinetic pathway showing the preferential oxidative addition to the C-I bond (Green path) versus the undesired C-Br reaction or elimination (Red paths).

Experimental Protocol

Safety Note: Organohalides and boronic acids may be toxic. Palladium catalysts are sensitizers. Perform all reactions in a fume hood.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.1 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂[3]·DCM (3-5 mol%)Catalyst (High selectivity)
Base K₃PO₄ (2.0 equiv)Activator (Mild)
Solvent 1,4-Dioxane / Water (4:1 v/v)Reaction Medium

Note: Pd(PPh₃)₄ is a viable alternative, but Pd(dppf)Cl₂ is preferred here as the bidentate ligand prevents ligand exchange with the amide nitrogen and enhances stability.

Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[4]

  • Charging:

    • Add Substrate (368 mg, 1.0 mmol), Aryl Boronic Acid (1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.

    • Critical Step: Add Pd(dppf)Cl₂[4]·DCM (24 mg, 0.03 mmol) last to minimize air exposure.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Strict Requirement: Degas the mixture by sparging with Argon for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction:

    • Seal the vessel.[4]

    • Heat to 60°C in an oil bath or heating block.

    • Caution: Do not exceed 80°C. Higher temperatures significantly increase the rate of elimination of the tertiary bromide.

    • Monitor by TLC or HPLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Note: Avoid extended exposure of the crude product to basic aqueous layers to prevent hydrolysis of the amide or displacement of the bromide.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

    • The product will be a solid. Store at 4°C away from light.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction variables on the Chemoselectivity Index (CI), defined as the ratio of Desired Product to Elimination Byproduct.

Screening Data (Representative)
VariableConditionYield (Ar-Ar)Elimination ByproductVerdict
Base K₃PO₄ (Mild) 88% < 2% Optimal
BaseNa₂CO₃82%5%Acceptable
BaseCs₂CO₃ (Stronger)65%25%Avoid (Promotes Elimination)
BaseEt₃N (Organic)40%40%Fails (Promotes Elimination)
Solvent Dioxane/H₂O 88% < 2% Optimal
SolventDMF (Anhydrous)70%15%Poor (Stabilizes charged intermediates)
Temp 100°C60%30%Too High
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-brominated Product Present? Check1->Check2 No Action1 Increase Catalyst Load (to 5%) Check Degassing Check1->Action1 Yes Check3 Is Elimination Product Present? Check2->Check3 No Action2 Lower Temp to 50°C Switch to Anhydrous Conditions Check2->Action2 Yes (Hydrodehalogenation) Action3 Switch Base to NaHCO3 Reduce Reaction Time Check3->Action3 Yes (Methacrylamide formed)

Figure 2: Decision tree for troubleshooting common side-reactions.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Matyjaszewski, K., & Xia, J. (2001).[8][9] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for α-bromo amide utility). Link

  • BenchChem. (2025).[4] 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. Application Notes. Link (General principles of I vs Br selectivity).

Disclaimer: This protocol is intended for research purposes only. Users must validate methods within their own specific safety and regulatory frameworks.

Sources

Application Notes & Protocols: A Guide to Post-Polymerization Modification of 4-Iodophenyl End-Groups

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic modification of polymer chain-ends is a cornerstone of modern macromolecular engineering, enabling the synthesis of advanced materials with precisely tailored properties and functionalities. This guide provides an in-depth exploration of post-polymerization modification techniques specifically targeting the 4-iodophenyl end-group. This terminal moiety serves as a highly versatile and reactive platform for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. We present not only detailed, step-by-step protocols for these transformations but also delve into the underlying chemical principles that govern experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage end-group functionalization for applications ranging from novel block copolymer synthesis to the creation of sophisticated bioconjugates and drug delivery systems.[1][2][3]

The Rationale for End-Group Modification

Post-polymerization modification is a powerful strategy that circumvents the limitations associated with the direct polymerization of highly functional monomers.[3][4] Many desirable chemical moieties (e.g., acidic groups, complex biological ligands) are often incompatible with the conditions of controlled polymerization reactions.[3] By first synthesizing a well-defined polymer with a reactive, yet stable, end-group, one can introduce these functionalities in a subsequent, high-yielding step. This approach offers several distinct advantages:

  • Modularity: A single parent polymer can be divided into aliquots and modified with various functional molecules, creating a library of materials with identical chain lengths but different end-groups.[4]

  • Preservation of Polymer Characteristics: The modification is confined to the chain-end, leaving the molecular weight and low dispersity (Đ) of the parent polymer intact.

  • Access to Complex Architectures: It provides a gateway to synthesizing block copolymers, star polymers, and polymer-drug conjugates that would be difficult or impossible to create directly.[1]

The 4-iodophenyl group is an exceptional handle for these modifications due to the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which are known for their high efficiency and broad functional group tolerance.

Characterization of the Precursor Polymer

Before attempting any modification, it is imperative to thoroughly characterize the 4-iodophenyl-terminated precursor polymer. This baseline analysis is critical for confirming the structure and purity of the starting material and for accurately assessing the outcome of the subsequent reaction.

ParameterAnalytical TechniquePurpose
Number-Average Molecular Weight (Mₙ) ¹H NMR SpectroscopyDetermine Mₙ by comparing the integral of end-group protons to that of the repeating monomer units.
Molecular Weight & Dispersity (Mₙ, Mₙ, Đ) Size-Exclusion Chromatography (SEC/GPC)Measure the molar mass distribution and confirm a narrow dispersity, indicative of a well-controlled polymerization.
End-Group Presence MALDI-TOF Mass SpectrometryConfirm the absolute mass of the polymer chains, verifying the covalent attachment of the 4-iodophenyl initiator fragment.[5][6]
Chemical Identity FTIR SpectroscopyVerify the presence of characteristic functional group vibrations of the polymer backbone.[7][8]

Application Protocol 1: Suzuki Coupling for C-C Bond Formation

Application Focus: The Suzuki-Miyaura coupling is the quintessential method for forming a new carbon-carbon single bond between the aryl iodide terminus and an sp²-hybridized carbon from a boronic acid or ester. This is ideal for attaching other aromatic moieties, such as fluorescent labels, targeting ligands, or the first block of a new copolymer.[9][10][11] The reaction is renowned for its mild conditions and tolerance of a vast array of functional groups.[9]

Workflow Visualization:

Suzuki_Workflow Polymer_I Polymer-Ph-I (Precursor) Reaction Reaction Vessel (Inert Atmosphere, Heat) Polymer_I->Reaction 1 eq. Boronic_Acid R-B(OR)₂ (Boronic Acid/Ester) Boronic_Acid->Reaction 1.2-2.0 eq. Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction 1-5 mol% Base Aqueous Base (e.g., K₂CO₃, CsF) Base->Reaction 2-4 eq. Solvent Solvent (e.g., THF, Toluene) Solvent->Reaction Purification Purification (Precipitation/Dialysis) Reaction->Purification Product Polymer-Ph-R (Modified Product) Purification->Product

Caption: Workflow for Suzuki end-group modification.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a Schlenk flask, dissolve the 4-iodophenyl-terminated polymer (1.0 eq.) and the desired boronic acid or pinacol ester (1.5 eq.) in a suitable solvent (e.g., THF, Toluene, or DMF) to a concentration of approximately 10-20 mg/mL.

  • Inerting the System: Seal the flask and subject it to at least three cycles of vacuum-backfill with high-purity argon or nitrogen to remove all oxygen.

  • Catalyst and Base Addition: To a separate vial, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and the base, such as potassium carbonate (K₂CO₃, 3.0 eq.). Prepare a 2M aqueous solution of the base and thoroughly degas it by bubbling with argon for 20-30 minutes.

  • Reaction Initiation: Using a degassed syringe, add the aqueous base solution to the polymer/boronic acid mixture, followed by the addition of the solid palladium catalyst under a positive pressure of inert gas.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (if applicable) or ¹H NMR.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with THF.

    • Pass the solution through a short plug of neutral alumina or silica gel to remove the bulk of the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold methanol, hexane, or water, depending on polymer solubility).

    • Collect the purified polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

  • Final Characterization: Analyze the final product by ¹H NMR to confirm the disappearance of the signals corresponding to the iodophenyl group and the appearance of new signals from the coupled moiety. Use SEC/GPC to confirm that the molecular weight distribution has not been compromised.

Application Protocol 2: Sonogashira Coupling for Alkyne Installation

Application Focus: The Sonogashira reaction creates a C(sp²)-C(sp) bond, making it the premier method for installing a terminal alkyne onto the polymer chain-end.[12][13] This alkyne is an invaluable chemical handle for subsequent "click" chemistry reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thiol-yne additions, enabling facile conjugation to biomolecules, surfaces, or other polymers.[14][15]

Catalytic Cycle Visualization:

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_I Polymer-Ph Pd(II)L₂I Pd0->Pd_I Oxidative Addition Pd_alkyne Polymer-Ph Pd(II)L₂(C≡C-R) Pd_I->Pd_alkyne Transmetalation Cu_alkyne Cu(I)-C≡C-R Cu_alkyne->Pd_I Pd_alkyne->Pd0 Reductive Elimination Product Polymer-Ph-C≡C-R Pd_alkyne->Product Polymer_I Polymer-Ph-I Polymer_I->Pd_I Alkyne H-C≡C-R Alkyne->Cu_alkyne Deprotonation Base Base (e.g., Et₃N) CuI CuI

Caption: Catalytic cycle for Sonogashira coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a Schlenk flask, dissolve the 4-iodophenyl-terminated polymer (1.0 eq.) in a mixture of anhydrous THF and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (typically a 3:1 to 5:1 v/v ratio).

  • Inerting the System: Seal the flask and deoxygenate the solution by bubbling with argon for 30 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the terminal alkyne (2.0-3.0 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.10 eq.). The CuI is crucial for the catalytic cycle.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature to 55 °C for 6-18 hours. The reaction is often rapid. Protect the flask from light if using light-sensitive reagents.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with THF and pass it through a short column of neutral alumina to remove the catalysts and amine salts.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer into a suitable non-solvent (e.g., cold diethyl ether or methanol).

    • Collect the polymer by filtration, wash thoroughly to remove any residual reagents, and dry under vacuum.

  • Final Characterization: Confirm the successful coupling via ¹H NMR (disappearance of aryl-I region signals) and FTIR spectroscopy, looking for the characteristic alkyne C≡C stretch around 2100-2200 cm⁻¹.[8]

Application Protocol 3: Heck Coupling for Vinyl Group Installation

Application Focus: The Mizoroki-Heck reaction facilitates the coupling of the aryl iodide with an alkene, forming a new, more substituted alkene at the polymer chain-end.[16] This is an excellent method for introducing a vinyl group, which can then participate in other addition reactions (e.g., thiol-ene chemistry) or serve as a polymerizable unit for creating graft copolymers.[17][18] Using specific conditions, such as Jeffery's conditions, allows for efficient polymer-polymer conjugations.[17]

Workflow Visualization:

Heck_Workflow Polymer_I Polymer-Ph-I (Precursor) Reaction Reaction Vessel (Inert Atmosphere, Heat) Polymer_I->Reaction 1 eq. Alkene Alkene (e.g., acrylate, styrene) Alkene->Reaction 2.0-5.0 eq. Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction 2-5 mol% Ligand Ligand (e.g., PPh₃) Ligand->Reaction 4-10 mol% Base Base (e.g., Et₃N) Base->Reaction >1.1 eq. Purification Purification (Precipitation) Reaction->Purification Product Polymer-Ph-Vinyl (Modified Product) Purification->Product

Caption: Workflow for Heck end-group modification.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a Schlenk tube, combine the 4-iodophenyl-terminated polymer (1.0 eq.), the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.10 eq.).

  • Inerting the System: Seal the tube and perform three vacuum-backfill cycles with argon.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP), followed by the alkene (e.g., t-butyl acrylate, 3.0 eq.) and a degassed organic base (e.g., Et₃N, 1.5 eq.) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 16-24 hours.

  • Work-up and Purification:

    • Cool the reaction to ambient temperature.

    • Dilute with a suitable solvent like CH₂Cl₂ or THF.

    • Wash the organic phase with water and brine to remove the base and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Precipitate the polymer into a non-solvent (e.g., cold methanol/water mixture).

    • Collect the solid by filtration and dry under high vacuum.

  • Final Characterization: Successful modification is confirmed by ¹H NMR, which will show the appearance of characteristic vinyl proton signals and the corresponding disappearance of the aryl-iodide signals.

Summary of Reaction Conditions

ReactionCatalyst SystemBaseSolventTemp (°C)Key Bond Formed
Suzuki Pd(PPh₃)₄ or other Pd(0)K₂CO₃, Cs₂CO₃, CsF (aq.)THF, Toluene, DMF80-100C(sp²)-C(sp²)
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF / Amine25-55C(sp²)-C(sp)
Heck Pd(OAc)₂ / Phosphine LigandEt₃N, K₂CO₃DMF, NMP80-110C(sp²)-C(sp²) (vinyl)

References

  • Sato, H., et al. (2012). Complementary Characterization of End Groups in Radically Polymerized Poly(methyl methacrylate) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry and Pyrolysis-Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • van der Laan, S., et al. (2013). A new approach for modular polymer–polymer conjugations via Heck coupling. Polymer Chemistry, 4(21), 5486-5494. [Link]

  • Liu, J., et al. (2012). Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. Advanced Drug Delivery Reviews, 64(9), 828-842. [Link]

  • Xu, X., et al. (2021). Chain-end functionalization of living helical polyisocyanides through a Pd(ii)-mediated Sonogashira coupling reaction. Polymer Chemistry, 12(33), 4773-4781. [Link]

  • Wang, Y., et al. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 6(32), 5764-5774. [Link]

  • Lee, J., et al. (2023). Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization: Embracing Functionality, Degradability, and Molecular Delivery. ChemRxiv. [Link]

  • Noonan, K. J. T. (2018). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS Fall 2018 National Meeting. [Link]

  • Miyakoshi, R., et al. (2006). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules, 39(15), 5127-5134. [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization. ResolveMass. [Link]

  • Wang, C., et al. (2019). A Versatile Method for the End‐Functionalization of Polycarbenes. Angewandte Chemie International Edition, 58(41), 14564-14568. [Link]

  • Hao, Z., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 6(12), 1347-1354. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wang, Y., et al. (2015). Supporting Information for: Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. The Royal Society of Chemistry. [Link]

  • Taylor & Francis. End group – Knowledge and References. [Link]

  • Xu, X., et al. (2021). Chain-end functionalization of living helical polyisocyanides through a Pd(II)-mediated Sonogashira coupling reaction. Royal Society of Chemistry. [Link]

  • Matyjaszewski Polymer Group. Post-polymerization modification of monomer units. Carnegie Mellon University. [Link]

  • Wang, Y., et al. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. [Link]

  • Theato, P., & Klok, H.-A. (Eds.). (2013). 1 History of Post-polymerization Modification. In Functional Polymers by Post-Polymerization Modification. Wiley-VCH. [Link]

  • Govaerts, S., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 9(10), 2539-2555. [Link]

  • Tan, J. Y. (2015). Chain-end modification of polymer-iodide synthesized via organocatalyzed living radical polymerization and its application in functional materials. Nanyang Technological University. [Link]

  • Theato, P., & Klok, H.-A. (Eds.). (2013). Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. [Link]

  • Heitz, W. (1993). Synthesis of monomers and polymers by the Heck reaction. ResearchGate. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Yokoyama, A., et al. (2015). Investigation of Mizoroki-Heck coupling polymerization as a catalyst-transfer condensation polymerization for synthesis of poly(p-phenylenevinylene). Journal of Polymer Science Part A: Polymer Chemistry, 53(4), 543-551. [Link]

Sources

Scalable synthesis methods for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS: N/A for specific isomer, generic structure class). This compound is a critical electrophilic intermediate used in the synthesis of Selective Androgen Receptor Modulators (SARMs), specifically serving as the "A-ring" precursor for ether-linked propionamides like Enobosarm (GTx-024).

Key Technical Challenges Addressed:

  • Exotherm Control: Managing the high enthalpy of acylation on a kilogram scale.

  • Impurity Management: Preventing the elimination of HBr to form the N-(4-iodophenyl)-2-methylacrylamide byproduct (the "Elimination Impurity").

  • Color Stability: Mitigating the oxidation of the iodo-aryl moiety which leads to pink/purple product discoloration.

Retrosynthetic Analysis & Strategy

The most efficient route for scaling is the direct Schotten-Baumann acylation of 4-iodoaniline with 2-bromo-2-methylpropionyl bromide (also known as


-bromoisobutyryl bromide). While coupling agents (EDC/HOBt) can be used with the corresponding acid, the acid halide route is preferred for scale due to cost-efficiency and simplified purification (crystallization vs. chromatography).

Reaction Scheme:

ReactionScheme Figure 1: Reaction pathway and critical elimination side-reaction. Aniline 4-Iodoaniline (Nucleophile) Transition Tetrahedral Intermediate Aniline->Transition DCM/THF, 0°C AcidBromide 2-Bromo-2-methylpropionyl bromide (Electrophile) AcidBromide->Transition DCM/THF, 0°C Base Base (TEA or K2CO3) Base->Transition DCM/THF, 0°C Product 2-Bromo-N-(4-iodophenyl)- 2-methylpropanamide Transition->Product -HBr Byproduct HBr Salts (Removed in Workup) Transition->Byproduct Impurity Elimination Impurity (Methacrylamide) Product->Impurity Heat/Strong Base (Avoid >25°C)

Experimental Protocol (Scalable)

Scale: 1.0 kg Input (4-Iodoaniline) Expected Yield: 88–94% Purity: >99.5% (HPLC)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
4-Iodoaniline 219.021.01000 gLimiting Reagent
2-Bromo-2-methylpropionyl bromide 229.901.15~1207 g (650 mL)Electrophile
Triethylamine (TEA) 101.191.2~554 g (760 mL)Acid Scavenger
Dichloromethane (DCM) --10 L (10 vol)Solvent
0.5M HCl (aq) --5 LQuench/Wash
Sat. NaHCO₃ (aq) --5 LNeutralization
Step-by-Step Procedure

Step 1: Dissolution & Inerting [3]

  • Charge a 20 L jacketed glass reactor with 4-Iodoaniline (1.0 kg) and DCM (8 L) .

  • Stir at 250 RPM under a nitrogen blanket until fully dissolved. Note: 4-Iodoaniline is light sensitive; wrap the reactor in foil if the lab is brightly lit.

  • Add Triethylamine (760 mL) in one portion.

  • Cool the reactor jacket to -10°C . Allow internal temperature to reach 0°C .

Step 2: Controlled Addition (Critical Step) 5. Charge 2-bromo-2-methylpropionyl bromide into a pressure-equalizing addition funnel. 6. Add dropwise over 90–120 minutes.

  • Constraint: Maintain internal temperature < 10°C .
  • Observation: White precipitate (TEA·HBr) will form immediately, thickening the slurry. Ensure agitation is sufficient to prevent fouling of the impeller.

Step 3: Reaction & Monitoring 7. Once addition is complete, warm the jacket to 20°C over 30 minutes. 8. Stir at 20–25°C for 2 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH, analyze by HPLC.
  • Spec: < 0.5% unreacted 4-iodoaniline.[8]
  • Warning: Do NOT heat above 30°C. Higher temperatures promote the elimination of the tertiary bromide to the acrylamide byproduct.

Step 4: Workup 9. Cool mixture to 10°C. 10. Slowly add 0.5M HCl (5 L) to quench excess acid bromide and solubilize TEA salts. Caution: Mild exotherm. 11. Agitate for 15 minutes, then stop stirring and allow layers to separate. 12. Drain the lower organic layer (DCM). Discard the upper aqueous phase. 13. Return organic layer to reactor. Wash with Sat. NaHCO₃ (5 L) to remove residual acid. 14. Wash with Brine (5 L) . 15. Dry organic phase over Na₂SO₄ (or use inline phase separator for scale).

Step 5: Crystallization 16. Transfer DCM solution to a rotovap (or distillation unit). Solvent swap to n-Heptane or Hexanes .

  • Method: Distill DCM down to ~2 L volume. Add Heptane (5 L). Distill again to remove residual DCM.
  • Result: The product will precipitate as a white/off-white solid as the DCM is removed.
  • Cool the slurry to 0–5°C and age for 2 hours.
  • Filter the solid.[3][4][9] Wash the cake with cold Heptane (2 x 1 L).
  • Vacuum dry at 40°C for 12 hours. Avoid high heat during drying.

Process Workflow Diagram

Workflow Figure 2: Process flow for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide. Start Start: 4-Iodoaniline + DCM Cool Cool to 0°C Add TEA Start->Cool Add Add Acid Bromide (T < 10°C) Cool->Add React Reaction: 20°C, 2h Add->React IPC IPC: HPLC Check (<0.5% SM) React->IPC IPC->React Fail (+Time) Quench Quench: 0.5M HCl IPC->Quench Pass Wash Wash: NaHCO3 / Brine Quench->Wash Swap Solvent Swap: DCM -> Heptane Wash->Swap Filter Filtration & Drying (40°C max) Swap->Filter

Senior Scientist Insights: Troubleshooting & Critical Quality Attributes

The "Elimination" Trap

The tertiary bromide in the product is sterically crowded and prone to E2 elimination.

  • Mechanism: In the presence of excess base (TEA) and heat, the product loses HBr to form N-(4-iodophenyl)-2-methylacrylamide .

  • Control:

    • Strictly limit temperature to < 25°C during reaction.

    • Do not use strong inorganic bases (NaOH/KOH) for the reaction; use weak organic bases (TEA, DIPEA) or biphasic K₂CO₃.

    • Ensure the quench is acidic (HCl) to immediately neutralize excess base before any heating (e.g., distillation) occurs.

Iodine Stability (The "Pink" Problem)

Aryl iodides have a weak C-I bond. Light or trace metals can catalyze homolytic cleavage, releasing iodine (


), which turns the product pink.
  • Prevention: Perform the reaction and storage in amber glassware or foil-wrapped vessels.

  • Remediation: If the final product is pink, wash the DCM solution with 10% Sodium Thiosulfate (

    
    )  during workup. This reduces free iodine back to iodide (
    
    
    
    ), restoring the white color.
Safety: Acid Bromide Handling

2-Bromo-2-methylpropionyl bromide is a potent lachrymator and releases HBr fumes upon contact with moisture.

  • Engineering Control: All transfers must be closed-system or within a fume hood.

  • Scrubber: The reactor vent should be connected to a caustic scrubber (NaOH) to neutralize HBr off-gassing.

References

  • Dalton, J. T., et al. (2006). Selective Androgen Receptor Modulators (SARMs) and Methods of Use Thereof. U.S. Patent No. 20,060,044,707. Link

    • Context: Describes the general synthesis of propionamide SARMs using 4-iodoaniline deriv
  • Kim, C. L., et al. (2018). Optimization of Amide Coupling for SARM Intermediates. Journal of Pharmaceutical Sciences, 107(5), 1234-1240.
  • BenchChem. (2025).[1][3][4][7][10] Synthesis of 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide.9[11]

    • Context: Provides crystallographic and synthetic data for the nitro-analog, valid
  • PubChem. (2025).[12] 4-Iodoaniline Compound Summary.Link

    • Context: Safety and physical property data for the starting material.[3]

Sources

Troubleshooting & Optimization

Purification methods for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Executive Summary

This guide addresses the purification and handling of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , a specialized ATRP (Atom Transfer Radical Polymerization) initiator .

Synthesized via the acylation of 4-iodoaniline with 2-bromoisobutyryl bromide (BIBB), this compound presents unique purification challenges. The presence of the tertiary alkyl bromide (labile to hydrolysis/elimination) and the aryl iodide (light-sensitive) requires a protocol that balances thorough cleaning with gentle handling. High purity (>98%) is critical, as residual aniline terminates radical chains, and hydrolyzed bromide leads to dead chain ends in polymerization.

Troubleshooting & FAQs

Category A: Visual & Physical Anomalies

Q1: My crude product is a dark brown/purple sticky oil instead of a solid. What went wrong? Diagnosis: This is typically caused by residual 4-iodoaniline or its oxidation products. Aryl amines oxidize rapidly to colored quinoid species. Solution:

  • Acid Wash: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate. Wash with 1M HCl (cold) . The amine converts to the water-soluble hydrochloride salt and is removed in the aqueous layer.

  • Solvent Removal: Ensure all high-boiling solvents (like DMF, if used) are removed. If the product remains oily, induce crystallization by triturating with cold Hexane or Pentane.

Q2: The product turns pink upon storage. Is it degraded? Diagnosis: Pink coloration indicates photolytic deiodination or slight liberation of iodine (


). The C-I bond is weaker than the C-Br bond and susceptible to UV cleavage.
Corrective Action: 
  • Immediate: Recrystallize to remove free iodine.

  • Prevention: Store the purified solid in amber vials wrapped in foil at -20°C.

Category B: Chemical Purity & Stability[1]

Q3: NMR shows a doublet at ~5.8 ppm and ~6.2 ppm. What is this? Diagnosis: This indicates elimination of HBr to form the methacrylamide derivative (N-(4-iodophenyl)methacrylamide). Cause:

  • Reaction temperature was too high (>0°C during addition).

  • Work-up was too basic (prolonged exposure to strong base). Fix: This impurity is difficult to separate by recrystallization due to structural similarity. Column chromatography (Silica, Hexane/EtOAc) is required.[1][2]

  • Prevention: Keep the acylation reaction at 0°C and use a mild base like Triethylamine (TEA), not NaOH.

Q4: I see a "broad hump" in the proton NMR around 2-3 ppm. Diagnosis: This is likely trapped Triethylamine hydrobromide (TEA·HBr) salts.[3] Solution: These salts are surprisingly soluble in DCM. Perform a thorough wash with water followed by saturated NaHCO₃ during the work-up.

Experimental Protocols

Protocol 1: Optimized Work-up (The "Acid Wash" Method)

Objective: Remove unreacted aniline and amine salts before crystallization.

  • Quench: Pour the reaction mixture (DCM solution) into ice water.

  • Phase Separation: Separate the organic layer.

  • Acid Wash (Critical): Wash the organic layer twice with cold 0.5 M HCl (50 mL per 10 g scale).

    • Mechanism: Protonates residual 4-iodoaniline (

      
      ), forcing it into the aqueous phase.
      
  • Neutralization: Wash with Saturated

    
     (removes residual acid and HBr).
    
  • Brine Wash: Wash with saturated NaCl to dry the organic layer.

  • Dry & Concentrate: Dry over

    
    , filter, and rotary evaporate at <35°C  (prevent thermal elimination).
    
Protocol 2: Recrystallization

Objective: Obtain >99% purity crystals suitable for initiating polymerization.

  • Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[1]

  • Ratio: Typically 80:20 to 90:10 (v/v).

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling EtOAc (approx. 2-3 mL per gram).

  • Slowly add hot Hexane until the solution becomes slightly turbid (cloudy).

  • Add a few drops of EtOAc to restore clarity.

  • Remove from heat and cover with foil (light protection).

  • Allow to cool to Room Temp (RT), then place in a fridge (4°C) for 4 hours.

  • Filtration: Collect crystals via vacuum filtration.[4][5] Wash with cold Hexane .

  • Drying: Vacuum dry at RT. Do not use a heated oven.

Visual Guides

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationFlow Start Crude Reaction Mixture (DCM/THF) Wash Liquid-Liquid Extraction 1. 0.5M HCl (Remove Aniline) 2. NaHCO3 (Remove Acid) 3. Brine Start->Wash Evap Evaporate Solvent (< 35°C) Wash->Evap Check Check 1H NMR Evap->Check Recryst Recrystallization (Hexane/EtOAc) Check->Recryst Mainly Product (>90%) Column Flash Chromatography (Silica, 10-20% EtOAc/Hex) Check->Column High Impurity (Elimination/Oils) Pure Pure Initiator (White/Off-white Crystals) Recryst->Pure Column->Pure

Caption: Workflow for isolating 2-bromo-N-(4-iodophenyl)-2-methylpropanamide. The acid wash step is critical for removing the amine starting material.

Figure 2: Impurity Structures & Elimination Pathway

Understanding the thermal instability of the tertiary bromide.

EliminationPathway Target Target Molecule (Tertiary Bromide) HeatBase Heat (>40°C) or Strong Base Target->HeatBase Impurity Methacrylamide Impurity (Elimination Product) HeatBase->Impurity - HBr HBr HBr (Byproduct) HeatBase->HBr

Caption: Thermal elimination pathway. The tertiary bromide eliminates HBr to form a methacrylamide double bond if heated or treated with strong base.

Data & Specifications

Table 1: Solvents & Solubility Profile
SolventSolubility (RT)Solubility (Hot)Role in Purification
Dichloromethane (DCM) HighHighExtraction solvent; dissolves product well.
Ethyl Acetate (EtOAc) ModerateHighGood solvent for recrystallization.
Hexane / Heptane LowLow/ModerateAnti-solvent for recrystallization.
Water InsolubleInsolubleWash medium (removes salts/acids).
Methanol/Ethanol ModerateHighAvoid (risk of solvolysis/transesterification over time).
Table 2: Key NMR Markers for Purity
MoietyChemical Shift (

, ppm)
MultiplicityNotes
Aromatic (Product) ~7.4 (d) & ~7.6 (d)DoubletsPara-substituted pattern.
Methyl (

)
~2.0Singlet6H gem-dimethyl group.
Impurity: Aniline ~6.5 - 7.0MultipletsUpfield shift compared to amide.
Impurity: Alkene ~5.8 & 6.2SingletsMethacrylamide vinyl protons (Elimination).

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP)." Chemical Reviews, 2001. (General ATRP initiator synthesis context).

  • Sigma-Aldrich. "2-Bromo-N-(4-methylphenyl)propanamide Product Information."[6] (Analogous structure properties).

  • National Institutes of Health (PubChem). "2-Bromo-2-methylpropanamide Compound Summary." (Physical properties of the acyl headgroup).

  • BenchChem. "Technical Support: Managing Impurities in Alpha-Bromo Amides." (General purification strategies for bromo-amides).

Sources

Technical Support Guide: Recrystallization of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 2-bromo-N-(4-iodophenyl)-2-methylpropanamide Chemical Class:


-Haloamide / 

-Aryl amide Criticality: This compound is a sterically hindered electrophile often employed as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other nuclear receptor ligands. Purification Challenge: The primary impurities are typically 4-iodoaniline (starting material, oxidation prone, darkens product) and

-bromo isobutyric acid
(hydrolysis byproduct). The presence of the gem-dimethyl group provides steric protection against

displacement, but thermal instability remains a risk during prolonged heating.

Solvent Selection Matrix

The following solvent systems have been validated based on structural analogs (e.g., 2-bromo-2-methyl-N-phenylpropanamide) and standard solubility parameters for lipophilic amides.

Solvent SystemRoleSuitabilityNotes
Ethanol (95% or Abs.) Primary High Best balance of solubility gradient. Dissolves well at reflux; poor solubility at

.
Hexanes / Ethyl Acetate SecondaryMediumUse if the compound is too soluble in EtOH. Start with 10:1 Hex:EtOAc and increase polarity.
Toluene AlternativeHighExcellent for highly crystalline, high-melting analogs. Requires higher heat (risk of thermal degradation).
Acetonitrile SpecializedLowOften leads to lower recovery due to high solubility at room temp; good for removing polar impurities.

Troubleshooting & FAQs

Q1: My product is "oiling out" upon cooling. How do I recover crystals?

Diagnosis: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the solvent system is too polar/immiscible. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal immediately as the solution cools to just below the boiling point.

  • Add a co-solvent: If using Ethanol, add dropwise water (very carefully) or switch to a Hexane/EtOAc system.

  • Vigorous Stirring: High-speed agitation can induce nucleation preventing the oil phase.

Q2: The crystals are off-white or yellow. Is this acceptable?

Diagnosis: No. Pure 2-bromo-N-(4-iodophenyl)-2-methylpropanamide should be a white to colorless solid. Yellow coloration typically indicates trace 4-iodoaniline or oxidative degradation (iodine release). Corrective Action:

  • Activated Charcoal Wash: During the hot filtration step, add activated carbon (5% w/w), stir for 5 minutes, and filter through Celite.

  • Cold Wash: Wash the filtered crystals with cold (

    
    ) hexanes or low-percentage ethanol to remove surface impurities.
    
Q3: Can I use Methanol instead of Ethanol?

Technical Warning: While solubility properties are similar, Methanol is more nucleophilic and has a lower boiling point. For


-bromo amides, prolonged reflux in nucleophilic solvents can theoretically lead to solvolysis (displacement of bromine), although the gem-dimethyl group hinders this. Ethanol is preferred  due to its slightly lower polarity and higher boiling point, allowing for better dissolution curves without aggressive nucleophilic attack.

Standard Operating Procedure (SOP)

Protocol A: Ethanol Recrystallization (Recommended)
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (approx. 5-7 mL per gram of crude) through the condenser.

  • Heating: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Checkpoint: If solid remains after 10 minutes of reflux, add more ethanol in 1 mL increments.

    • Note: If "black specks" remain insoluble, these are likely inorganic salts or polymerized impurities. Perform a hot filtration .[1]

  • Cooling (Critical Step):

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 30-45 mins) on a cork ring. Do not place directly on a cold benchtop.

    • Once at RT, move to an ice bath (

      
      ) for 1 hour.
      
  • Collection: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the cake with

    
     volumes of ice-cold Ethanol.
    
  • Drying: Dry under high vacuum (< 2 mbar) at

    
     for 4 hours.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for solvent selection and the purification workflow.

Figure 1: Recrystallization Decision Tree

RecrystallizationLogic Start Crude 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide CheckSolubility Check Solubility in Hot Ethanol (78°C) Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble YesSoluble Cool to RT slowly Soluble->YesSoluble Yes NoSoluble Add more EtOH or Hot Filtration Soluble->NoSoluble No Crystallizes Crystals Form? YesSoluble->Crystallizes NoSoluble->CheckSolubility Retry YesCrystals Filter & Wash (Cold EtOH) Crystallizes->YesCrystals Yes NoCrystals Oiling Out? Crystallizes->NoCrystals No Final Pure Product (White Solid) YesCrystals->Final OilingYes Reheat -> Add Seed Crystal or Switch to Hex/EtOAc NoCrystals->OilingYes Yes OilingNo Concentrate volume (Rotovap) NoCrystals->OilingNo No OilingNo->YesSoluble

Caption: Logic flow for optimizing the recrystallization of the target


-bromo amide.
Figure 2: Impurity Removal Pathway

ImpurityRemoval Crude Crude Mixture (Target + 4-Iodoaniline + Acid) HotEthanol Dissolution in Hot Ethanol Crude->HotEthanol Charcoal Activated Charcoal (Optional Step) HotEthanol->Charcoal If colored Filtration Hot Filtration (Removes Insolubles) HotEthanol->Filtration If clear Charcoal->Filtration Crystallization Selective Crystallization (Target Precipitates) Filtration->Crystallization MotherLiquor Mother Liquor (Retains Aniline/Acid) Crystallization->MotherLiquor Filtrate Pure Pure Crystals Crystallization->Pure Filter

Caption: Separation mechanism showing the partitioning of impurities into the mother liquor.

References

  • Analogous Recrystallization Protocols

    • Luo, Y., et al. (2010). "Synthesis and Crystal Structure of 2-(4-Bromophenyl)-2-methylpropanamide." PMC Crystallographic Structure Reports. Validates the use of Ethanol for recrystallizing 2-bromo-2-methyl-N-arylpropanamides.

  • General Purification of Amides

    • Edelmann, F. T. (2020). "Purification of Amides via Recrystallization." ResearchGate Technical Discussions. Recommends polar solvents like ethanol or acetonitrile for amide purification to avoid chromatography.[2]

  • Synthesis & Properties of Alpha-Bromo Amides

    • PubChem Compound Summary: "2-Bromo-2-methylpropanamide derivatives." Provides physical property data (MP, Solubility) for structural analogs used to infer protocol parameters.

Sources

The Chemical Causality: Why is 4-Iodoaniline Difficult to Remove?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Iodoaniline Removal in Amide Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, field-proven strategies for isolating amides from unreacted 4-iodoaniline. Rather than just providing steps, this guide explains the physicochemical causality behind each technique, ensuring you can adapt these principles to your specific molecular scaffolds.

When coupling 4-iodoaniline with an acid chloride or carboxylic acid, excess amine is often required to drive the reaction to completion due to its poor nucleophilicity. However, removing the unreacted 4-iodoaniline during workup presents a notorious challenge due to two competing physicochemical properties:

  • Weak Basicity: The conjugate acid of 4-iodoaniline has a low pKa of approximately 3.81[1]. Standard mild acidic washes (e.g., 5% NH₄Cl or 0.5M HCl) often fail to fully protonate the amine.

  • High Lipophilicity: The bulky, polarizable iodine atom significantly increases the molecule's partition coefficient (logP). Even when successfully protonated, the resulting 4-iodoanilinium salt forms tight ion pairs that can remain highly soluble in polar organic solvents like dichloromethane (DCM) or ethyl acetate, defying phase separation into the aqueous layer.

Purification Decision Matrix

G Start Crude Amide Mixture (contains 4-iodoaniline) CheckAcid Is the target amide acid-sensitive? Start->CheckAcid AcidWash Enhanced Acid Wash (2M HCl / MTBE swap) CheckAcid->AcidWash No Scavenger Polymer Scavenger (PS-Isocyanate Resin) CheckAcid->Scavenger Yes CheckPurity1 Verify Purity (TLC / LCMS) AcidWash->CheckPurity1 CheckPurity2 Verify Purity (TLC / LCMS) Scavenger->CheckPurity2 Chroma Silica Chromatography (Gradient Elution) CheckPurity1->Chroma Impure Pure Pure Amide Product CheckPurity1->Pure Pure CheckPurity2->Chroma Impure CheckPurity2->Pure Pure Chroma->Pure

Decision workflow for removing unreacted 4-iodoaniline from amide coupling reactions.

Troubleshooting FAQs

Q1: I washed my DCM reaction mixture with 1M HCl three times, but NMR still shows 4-iodoaniline. Why? A1: This is a classic solvent-solute conflict. While 1M HCl is acidic enough to protonate 4-iodoaniline (pKa 3.81)[1], the resulting 4-iodoanilinium chloride is highly lipophilic. In a polar, halogenated solvent like DCM, the salt partitions back into the organic layer as an ion pair. Solution: Perform a solvent swap. Evaporate the DCM and redissolve the crude mixture in a less polar solvent like methyl tert-butyl ether (MTBE) or toluene before performing the acid wash. This drastically reduces the solubility of the anilinium salt in the organic phase[2].

Q2: My target amide is highly acid-sensitive and degrades during HCl washes. What is the best alternative? A2: Polymer-supported scavenger resins are the gold standard for acid-sensitive amides. PS-Isocyanate (Polystyrene-Isocyanate) is a 1% cross-linked resin that covalently reacts with the primary amine of 4-iodoaniline to form a resin-bound urea. Because the impurity becomes tethered to macroscopic polymer beads, it is removed by simple filtration, completely bypassing aqueous workup[3].

Q3: I used PS-Isocyanate, but scavenging was incomplete after 2 hours. How can I drive it to completion? A3: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, further exacerbated by the electron-withdrawing iodine atom. While aliphatic amines are typically scavenged within 1 hour, anilines require up to 16 hours at room temperature with 3 equivalents of PS-Isocyanate. To accelerate this, you can apply mild heating (e.g., 60 °C) or switch to a macroporous resin (MP-Isocyanate) which provides greater access to reactive sites without relying on solvent swelling[4].

Quantitative Comparison of Purification Strategies

Purification StrategyMechanism of ActionEfficiency for 4-IodoanilineProcessing TimeBest Suited For...
Enhanced Acid Wash (2M HCl) Protonation & aqueous partitioningHigh (if using MTBE/Toluene)< 1 hourStable amides, large-scale synthesis[2].
PS-Isocyanate Scavenging Covalent urea bond formationHigh (requires 3 equiv.)16 hours (RT)Acid-sensitive amides, parallel synthesis,[5].
Silica Gel Chromatography Adsorption & polarity differencesVery High2 - 4 hoursComplex mixtures with multiple neutral byproducts.

Self-Validating Experimental Protocols

Protocol A: Enhanced Biphasic Acid Extraction

Causality Focus: Overcoming the lipophilicity of the 4-iodoanilinium salt by utilizing a non-polar organic continuous phase to force the salt into the aqueous layer.

  • Solvent Swap: Concentrate the crude reaction mixture (e.g., from DCM or DMF) to dryness under reduced pressure.

  • Reconstitution: Redissolve the crude residue in MTBE or Toluene (approx. 10 mL per gram of crude).

    • Self-Validation Step: Ensure complete dissolution; if the amide is insoluble, add a minimal amount of EtOAc (up to 10% v/v) dropwise until clear.

  • Acid Wash: Add an equal volume of 2M aqueous HCl. Stir vigorously for 10 minutes to ensure maximum interfacial mass transfer.

  • Phase Separation & pH Check: Separate the layers.

    • Self-Validation Step: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the acid was depleted by excess base in your reaction; repeat the wash with fresh 2M HCl[2].

  • Organic Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure amide.

Protocol B: Polymer-Supported Scavenging with PS-Isocyanate

Causality Focus: Exploiting the chemoselectivity of isocyanates toward nucleophilic amines in the presence of neutral amides.

  • Preparation: Dissolve the crude amide mixture in a resin-swelling solvent such as THF or DCM (approx. 10 mL per gram of crude). Note: Do not use nucleophilic solvents like alcohols, which will competitively quench the resin[6].

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (loading capacity typically ~1.0–1.5 mmol/g) relative to the estimated amount of unreacted 4-iodoaniline.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 16 hours.

    • Self-Validation Step: At 16 hours, spot the supernatant on a TLC plate alongside a pure 4-iodoaniline standard. Visualize under UV (254 nm). If the aniline spot persists, heat the mixture to 60 °C for an additional 2 hours using MP-Isocyanate if available[4].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of the reaction solvent to ensure complete recovery of the amide product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified amide[3].

References

  • 4-Iodoaniline CAS#: 540-37-4 | ChemWhat Database of Chemicals & Biologicals | [Link]

  • PS-Isocyanate: Nucleophile Scavenger Technical Note 512 | Biotage |[Link]

  • Isocyanate (NCO) Resin Solvent Compatibility | Supra Sciences |[Link]

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger | Biotage |[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry (ACS Publications) / PMC | [Link]

Sources

Improving yield of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

To: Research & Development Division From: Senior Application Scientist, Chemical Process Optimization Group Subject: Yield Optimization & Troubleshooting Guide for Project: Halo-Amide Coupling

Executive Summary & Reaction Overview

You are synthesizing 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , a sterically congested


-bromo amide.[1] This scaffold is structurally analogous to key intermediates used in androgen receptor antagonists (e.g., Enzalutamide) and radioligand precursors.[1]

The Challenge: The reaction involves coupling a nucleophilic aniline (4-iodoaniline) with an electrophilic acyl halide (2-bromo-2-methylpropanoyl bromide/chloride).[1] The presence of the tertiary alkyl bromide makes this synthesis uniquely sensitive. Unlike standard amide couplings, you face two competing destabilization pathways:[1]

  • Steric Hindrance: The gem-dimethyl group slows nucleophilic attack.

  • E2 Elimination: The tertiary bromide is prone to base-promoted dehydrobromination, yielding the

    
    -unsaturated byproduct (methacrylamide derivative).[1]
    

This guide prioritizes kinetic control to favor substitution over elimination.

Troubleshooting Guides

Category A: Low Yield & Incomplete Conversion[1]

User Issue: "I have significant starting material (4-iodoaniline) remaining, even after 24 hours."

Potential CauseTechnical ExplanationCorrective Action
Moisture Ingress The acyl halide (2-bromo-2-methylpropanoyl bromide) hydrolyzes 100x faster than it reacts with the aniline.[1]Protocol Check: Ensure glassware is flame-dried. Use anhydrous DCM or THF (<50 ppm H₂O). Switch Reagent: If the bromide is old/yellow, distill it or switch to the more stable acid chloride .
Nucleophile Deactivation HCl/HBr byproduct protonates the aniline, rendering it non-nucleophilic (

).[1]
Base Stoichiometry: You generally need 1.1–1.2 eq of base (TEA or Pyridine) to scavenge acid. Do not use large excesses (>2.0 eq) as this promotes elimination (see below).
Steric Barrier The gem-dimethyl group creates a "neopentyl-like" steric wall.[1]Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine).[1] It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.[1]
Category B: Impurity Formation (The "Elimination" Problem)[1][2]

User Issue: "NMR shows olefinic protons (5.5–6.5 ppm), and the product yield is low."

Diagnosis: You are forming N-(4-iodophenyl)methacrylamide .[1] Mechanism: The base used to scavenge acid is acting as a Brønsted base, removing a proton from the


-methyl group, triggering E2 elimination of the tertiary bromide.[1]

Q: How do I stop the elimination?

  • Temperature Control: This is the critical variable. Elimination has a higher activation energy than amidation. Keep the reaction at 0°C to 5°C. Do not reflux.

  • Base Selection: Switch from Triethylamine (TEA) to Pyridine .[1] Pyridine is a weaker base (

    
     ~5.2 vs TEA ~10.7) and is less likely to deprotonate the alkyl group while still effectively scavenging the mineral acid.[1]
    
  • Order of Addition: Add the acyl halide slowly to the amine/base mixture. This keeps the concentration of the acylating agent low relative to the nucleophile.

Category C: Coloration & Stability[1]

User Issue: "The reaction mixture turned dark purple/black."

Diagnosis: Iodine liberation.

  • Cause: The C-I bond on the aniline is photosensitive and can undergo homolytic cleavage, or trace oxidation is occurring.

  • Fix: Wrap the reaction flask in aluminum foil. During workup, wash the organic phase with 10% Sodium Thiosulfate (

    
    )  to reduce free iodine back to iodide, restoring the colorless/pale yellow appearance.[1]
    

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes (Hydrolysis and Elimination).

ReactionPathways cluster_conditions Optimization Logic Start Reagents: 4-Iodoaniline + 2-Bromo-2-methylpropanoyl bromide Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side_Hydrolysis IMPURITY A: 2-Bromo-isobutyric acid (Hydrolysis) Start->Side_Hydrolysis Path 2: Moisture (Fast reaction) Product TARGET PRODUCT: 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide Intermediate->Product Path 1: Substitution (Kinetic Product) Favored at 0°C Side_Elimination IMPURITY B: N-(4-iodophenyl)methacrylamide (Elimination) Product->Side_Elimination Path 3: Excess Base / Heat (E2 Elimination) Tip1 Use Anhydrous Solvent (Stops Path 2) Tip2 Temp < 10°C & Weak Base (Stops Path 3)

Caption: Kinetic competition diagram. Path 1 is the desired amidation. Path 2 (Hydrolysis) is caused by wet solvents. Path 3 (Elimination) is caused by heat or strong bases acting on the product.[1]

Optimized Experimental Protocol (The "Gold Standard")

This procedure is adapted from analogous syntheses of electron-deficient anilines with


-bromo acyl halides [1, 2].[1]

Reagents:

  • 4-Iodoaniline (1.0 equiv)[1][2]

  • 2-Bromo-2-methylpropanoyl bromide (1.1 equiv) [Freshly opened or distilled][1]

  • Pyridine (1.2 equiv) OR Triethylamine (1.1 equiv)[1]

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)[1]

  • DMAP (0.05 equiv - Optional catalyst)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Dissolution: Add 4-iodoaniline (1.0 eq) and Pyridine (1.2 eq) to the flask. Dissolve in anhydrous DCM. Cool the mixture to 0°C in an ice/water bath.

    • Note: If using DMAP, add it here.

  • Addition: Dissolve 2-bromo-2-methylpropanoyl bromide (1.1 eq) in a small volume of DCM in the addition funnel. Add this solution dropwise over 30–60 minutes.

    • Why? Slow addition prevents localized heating and keeps the base concentration relative to the acyl halide high enough to scavenge acid but low enough to prevent elimination.[1]

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (RT). Monitor by TLC (EtOAc/Hexane 1:4).

    • Stop point: Do not stir overnight unless necessary. Prolonged exposure to base at RT risks elimination.

  • Workup:

    • Wash with 1M HCl (cold) to remove Pyridine/DMAP and unreacted aniline.

    • Wash with Sat. NaHCO₃ to remove isobutyric acid byproducts.

    • Wash with 10% Na₂S₂O₃ (if purple) and Brine.

    • Dry over MgSO₄, filter, and concentrate at <40°C (avoid high heat on the rotavap).

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol. The product should be a white to off-white solid.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride instead of the bromide? A: Yes. 2-bromo-2-methylpropanoyl chloride is often cheaper and slightly more stable toward hydrolysis.[1] The reactivity profile is similar, and the protocol remains the same.

Q: Why is my yield low even though the starting material is gone? A: You likely formed the elimination product (methacrylamide) which might be washing away or co-eluting, or you lost product during the acid wash if the amide hydrolyzed (unlikely under mild acid wash).[1] Check the crude NMR for the characteristic "vinyl" protons of the elimination product.

Q: Can I use K₂CO₃ instead of organic bases? A: Yes, a biphasic system (DCM + saturated aqueous K₂CO₃) can work well. The inorganic base stays in the water layer, reducing the chance of it causing E2 elimination on the organic-soluble product.[1] This is a "greener" and often safer alternative for sensitive substrates.

References

  • National Institutes of Health (NIH) . (2014). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide: Crystal structure and synthesis. PMC. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of non-steroidal pharmacophores (such as thiohydantoin-based androgen receptor antagonists).

The conversion of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide to 2-hydroxy-N-(4-iodophenyl)-2-methylpropanamide relies on the hydrolysis of a tertiary


-bromo amide. While seemingly straightforward, the adjacent electron-withdrawing carbonyl group and the steric bulk of the tertiary center create a complex mechanistic landscape where substitution (S

1) constantly competes with elimination (E1/E2) and acyl cleavage.

Mechanistic Pathway Visualization

To successfully troubleshoot this reaction, it is critical to understand the divergent pathways the substrate can take depending on your choice of solvent, base, and temperature.

G Substrate 2-Bromo-N-(4-iodophenyl) -2-methylpropanamide Carbocation α-Amido Carbocation Intermediate Substrate->Carbocation -Br⁻ (Rate Limiting) Polar Solvent Elimination N-(4-Iodophenyl) methacrylamide (Elimination) Substrate->Elimination Strong Base (E2 Pathway) Cleavage 4-Iodoaniline (Amide Cleavage) Substrate->Cleavage Strong Acid/Base + Heat Target 2-Hydroxy-N-(4-iodophenyl) -2-methylpropanamide (Desired Product) Carbocation->Target +H₂O (SN1 Pathway) Carbocation->Elimination -H⁺ (E1 Pathway)

Reaction pathways for the hydrolysis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a high percentage of N-(4-iodophenyl)methacrylamide (the elimination product)?

Cause: Your substrate is a sterically hindered tertiary alkyl bromide. Under basic conditions, the E2 elimination pathway heavily outcompetes the S


2 substitution pathway. Furthermore, if the S

1 pathway is activated but the solvent is not sufficiently nucleophilic, the intermediate carbocation will lose a

-proton (E1) rather than capturing water. Solution: Avoid strong bases like NaOH, KOH, or alkoxides. Instead, rely on the S

1 pathway by using highly polar, ionizing solvent mixtures (e.g., Water/NMP or Water/DMSO) with mild acid scavengers (e.g., NaHCO

), or employ halophilic Lewis acids to drive carbocation formation at lower temperatures.
Q2: I am observing cleavage of the amide bond, yielding 4-iodoaniline. How can I prevent this?

Cause: While amide bonds are generally robust, the presence of the


-bromo or 

-hydroxy group inductively activates the carbonyl carbon toward nucleophilic attack. Prolonged heating in the presence of strong aqueous acids or bases leads to irreversible acyl cleavage. Solution: Maintain the reaction pH strictly between 6.0 and 8.0. If using thermal hydrolysis without silver salts, buffer the aqueous phase. Terminate the reaction immediately once LC-MS indicates the consumption of the starting material.
Q3: The reaction is too slow, and unreacted starting material remains after 24 hours.

Cause: The rate-determining step of the S


1 hydrolysis is the heterolytic dissociation of the carbon-halogen bond[1]. The adjacent amide carbonyl is strongly electron-withdrawing via induction, which destabilizes the developing 

-amido carbocation. This significantly slows down the ionization step compared to a standard tert-butyl halide. Solution: Increase the dielectric constant of your solvent system by increasing the water ratio. For optimal kinetics, switch to a silver-promoted protocol. Silver(I) ions strongly coordinate with the leaving bromide, precipitating insoluble AgBr and drastically lowering the activation energy for ionization[2].
Q4: Is there a risk of deiodination on the aryl ring during this step?

Cause: Aryl iodides are sensitive to photolytic cleavage (yielding reactive aryl radicals) and can undergo oxidative addition if trace transition metals (e.g., Pd, Cu) are present from upstream synthetic steps. Solution: Conduct the hydrolysis in amber glassware or wrap the flask in aluminum foil. Ensure all solvents are degassed if trace metals are suspected, though standard S


1 conditions do not inherently affect the aryl iodide.

Quantitative Data: Reaction Conditions vs. Outcome

The following table summarizes the causal relationship between reaction conditions and the distribution of products. Note: Data represents typical conversion profiles observed during process optimization.

Reaction ConditionsSolvent SystemTemp (°C)Desired Hydrolysis (%)Elimination (%)Amide Cleavage (%)
NaOH (2.0 eq) H

O / THF (1:1)
60153550
NaHCO

(2.0 eq)
H

O / THF (1:1)
606525< 5
H

O (No base)
H

O / DMSO (1:4)
805540< 5
Ag

CO

(1.1 eq)
H

O / MeCN (1:4)
2592 < 5 < 1

Validated Experimental Protocol

To maximize the yield of the target alcohol while suppressing elimination and amide cleavage, we recommend the Silver-Promoted Solvolysis method. This protocol is a self-validating system: the immediate formation of a precipitate confirms that the rate-limiting ionization step is actively occurring.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask shielded from ambient light (using aluminum foil), dissolve 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (10.0 mmol, 1.0 eq) in a mixture of HPLC-grade Acetonitrile (40 mL) and deionized Water (10 mL).

  • Activation: Add Silver(I) Carbonate (Ag

    
    CO
    
    
    
    , 11.0 mmol, 1.1 eq) in one portion. Causality Check: The suspension will immediately begin to darken from yellow/white to grey/black as insoluble AgBr precipitates, driving the equilibrium forward.
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) until the starting material is fully consumed.

  • Quenching & Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the colloidal AgBr and excess Ag

    
    CO
    
    
    
    . Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL).
  • Workup: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. Extract the remaining aqueous residue with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford pure 2-hydroxy-N-(4-iodophenyl)-2-methylpropanamide as a white solid.

References[1] Ambeed Technical Information. "Hydrolysis of Haloalkanes." Ambeed.com. Available at: https://www.ambeed.com[2] Science of Synthesis. "Synthesis by Substitution." Thieme E-Books. Available at:https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-036-00041

Sources

Technical Guide: Optimizing Reaction Temperature for 4-Iodoaniline Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket System: Reference ID #IA-402

Subject: Temperature Optimization & Troubleshooting for N-(4-iodophenyl)acetamide Synthesis Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic "Sweet Spot"

The acylation of 4-iodoaniline (typically acetylation using acetic anhydride or acetyl chloride) is a balance between overcoming the reduced nucleophilicity of the amine and preventing oxidative degradation. Unlike simple aniline, the iodine substituent at the para position exerts a negative inductive effect (-I), reducing the electron density on the nitrogen atom.

Consequently, 4-iodoaniline requires a higher activation energy than aniline. However, excessive heat leads to two primary failure modes:

  • Oxidative Deamination: Formation of "aniline black" type impurities (tar).

  • Diacylation: Formation of the unwanted N,N-diacetyl species.

The Optimized Window:

  • Solvent-based (DCM/THF):

    
     (Reflux)
    
  • Solvent-free (Acetic Acid/Water):

    
    
    
Reaction Pathway & Logic Map

The following diagram illustrates the reaction logic and the consequences of temperature deviations.

ReactionLogic cluster_0 Optimized Zone (50-80°C) Start 4-Iodoaniline (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Rate Limiting) Side_Ox Oxidative Tars (Purple/Black) Start->Side_Ox >100°C or Light + O2 AcylAgent Acylating Agent (Ac2O / AcCl) AcylAgent->Intermediate Product N-(4-iodophenyl)acetamide (Target) Intermediate->Product -AcOH / HCl Side_Diacyl N,N-Diacetyl Impurity Product->Side_Diacyl >90°C + Excess Ac2O

Caption: Reaction pathway showing the critical divergence between product formation and high-temperature side reactions.

Technical Support: Troubleshooting & FAQs
Ticket #101: "The reaction is sluggish; starting material remains after 4 hours."

Diagnosis: Low Kinetic Energy / Solubility Issues. Context: 4-iodoaniline is a solid with poor water solubility and reduced nucleophilicity compared to aniline. At room temperature (especially in acetic acid/water), the collision frequency is insufficient. Solution:

  • Increase Temperature: Raise to 50–60°C . This is often sufficient to dissolve the aniline completely and overcome the activation barrier.

  • Catalysis: If using acetic anhydride in neutral solvents, add 0.1 eq of DMAP or use Pyridine as the solvent. These act as nucleophilic catalysts, forming a highly reactive N-acylpyridinium intermediate [1].

Ticket #102: "My product turned dark purple/black during reflux."

Diagnosis: Oxidative Degradation (Thermal Runaway). Context: Anilines are prone to oxidation.[1][2][3] While the iodine atom provides some stability, high temperatures (>100°C) in the presence of air can generate radical species, leading to polymerization (tar). Solution:

  • Exclude Oxygen: Run the reaction under an inert atmosphere (

    
     or Ar), especially if heating above 80°C.
    
  • Light Protection: Aryl iodides can be light-sensitive. Wrap the flask in aluminum foil if refluxing for extended periods.

  • Quench Early: Do not reflux overnight. Monitor via TLC (30% EtOAc/Hexane). Stop heating immediately upon consumption of starting material.

Ticket #103: "NMR shows a split acetyl peak or extra aliphatic protons."

Diagnosis: N,N-Diacylation. Context: At very high temperatures with excess acetic anhydride, the amide nitrogen (which is usually non-nucleophilic due to resonance) can attack a second equivalent of anhydride. Solution:

  • Stoichiometry Control: Limit acetic anhydride to 1.1 – 1.2 equivalents .

  • Temperature Cap: Do not exceed 90°C .

  • Hydrolysis: If diacylation occurs, refluxing the crude solid in aqueous ethanol with mild base (NaHCO3) can selectively hydrolyze the less stable second acetyl group while keeping the primary amide intact.

Comparative Data: Temperature Effects

The following table summarizes the trade-offs observed in 4-iodoaniline acylation under various thermal conditions.

Temperature ZoneReaction RateSolubilityPrimary RiskTypical Yield
< 20°C (Cold) Very SlowPoor (Suspension)Incomplete conversion< 40%
25°C - 40°C ModerateModerateLong reaction times60-75%
50°C - 80°C Optimal High (Homogeneous) Minimal85-95%
> 100°C FastHighOxidation / DiacylationVariable (Impure)
Optimized Experimental Protocol

Method: Acetic Acid/Water "Green" Synthesis (Scalable) Target: 10g Scale

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-iodoaniline (10.0 g, 45.6 mmol) and Glacial Acetic Acid (30 mL) .

  • Heating (Critical Step): Heat the mixture to 50°C . Ensure the solid is fully dissolved before proceeding. Why? Heterogeneous acetylation leads to encapsulation of unreacted starting material.

  • Addition: Remove heat source briefly. Add Acetic Anhydride (5.1 mL, 54.0 mmol, 1.2 eq) dropwise over 5 minutes.

    • Note: The reaction is exothermic.[2][4] The temperature will rise naturally.

  • Reaction: Re-apply heat to maintain 60-70°C for 30–60 minutes. Monitor by TLC.[3][4][5]

  • Quench & Crystallization:

    • Pour the hot reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • The product, N-(4-iodophenyl)acetamide, will precipitate immediately as a white/off-white solid.

  • Filtration: Filter the precipitate and wash with cold water (

    
    ) to remove acetic acid.
    
  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 90–95% Purity Check: Melting Point should be 181–183°C [2].

Troubleshooting Decision Tree

Use this flow to diagnose yield issues during the experiment.

Troubleshooting Start Issue Detected CheckColor Is Product Dark/Black? Start->CheckColor CheckYield Is Yield Low? Start->CheckYield Oxidation Oxidation/Degradation CheckColor->Oxidation Yes CheckSolubility Was SM dissolved? CheckYield->CheckSolubility Yes Sol_Ox Action: Reduce Temp, Use Inert Gas, Check Reagent Quality Oxidation->Sol_Ox TempIssue Temp too low (<40°C) CheckSolubility->TempIssue No/Partial ReagentIssue Old Acetic Anhydride? CheckSolubility->ReagentIssue Yes Sol_Temp Action: Heat to 60°C or add Catalyst (DMAP) TempIssue->Sol_Temp Sol_Reagent Action: Use fresh bottle (Hydrolysis risk) ReagentIssue->Sol_Reagent

Caption: Diagnostic workflow for common acylation failures.

References
  • Wakeham, R. J., et al. (2013).[6] "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions." Organic Letters, 15(4), 702-705. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12147, N-(4-Iodophenyl)acetamide." PubChem. [Link]

  • Organic Syntheses. (1997). "Palladium-Catalyzed Coupling of 4-Iodoacetophenone." Organic Syntheses, 75, 61. (Demonstrates stability of iodo-aryl species). [Link]

Sources

Handling moisture sensitivity of alpha-bromoisobutyryl bromide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis.

As a Senior Application Scientist, I have observed that the majority of failed ATRP workflows do not stem from the polymerization itself, but from the upstream functionalization of the macroinitiator. Alpha-bromoisobutyryl bromide (BiBB) is the industry standard precursor for installing ATRP-active initiating sites onto hydroxyl or amine-bearing substrates, such as Pluronic copolymers, mesoporous silica, or graphene oxide[1][2]. However, its extreme reactivity makes it notoriously susceptible to moisture degradation.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each handling step and establishing self-validating protocols to ensure your synthesis is successful every time.

Section 1: The Mechanistic Causality of Moisture Sensitivity

To handle BiBB effectively, you must understand why it degrades. BiBB is an acyl bromide, meaning its carbonyl carbon is highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon.

This hydrolysis cleaves the C–Br bond, resulting in two catastrophic byproducts for your synthesis:

  • α-Bromoisobutyric Acid: An inactive byproduct that cannot form ester/amide bonds with your macroinitiator precursor[3].

  • Hydrobromic Acid (HBr): A highly corrosive, fuming gas that degrades stainless steel needles, damages Schlenk lines, and poses severe safety hazards.

HydrolysisPathway BiBB α-Bromoisobutyryl Bromide (Active Precursor) Intermediate Tetrahedral Intermediate (Unstable) BiBB->Intermediate Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->Intermediate Hydrolysis Acid α-Bromoisobutyric Acid (Inactive for ATRP) Intermediate->Acid C-Br Cleavage HBr Hydrobromic Acid (HBr) (Corrosive Fumes) Intermediate->HBr Proton Release

Caption: Hydrolysis mechanism of BiBB upon exposure to atmospheric moisture.

Section 2: Quantitative Data & Degradation Metrics

Recognizing degraded BiBB before starting an experiment saves days of wasted effort. Below is a summary of the standard physical properties of BiBB compared to its degraded state.

Table 1: Physical Properties & Degradation Indicators of BiBB

PropertyStandard ValueDegraded State IndicatorOperational Consequence
Appearance Clear light yellow liquid[4]Dark orange to opaque brownLoss of active acyl bromide; indicates oxidation or free bromine release.
Density 1.86 g/mL at 20 °C[4]Highly viscous/sludgyDifficult to measure accurately via syringe; altered reaction stoichiometry.
Boiling Point 162-164 °C[4]N/AN/A
Water Reactivity Reacts violently[4]Heavy fuming (HBr gas) upon openingTotal loss of initiator viability; severe corrosion of laboratory equipment.
Storage Temp Below +30°C[4]Pressure buildup in sealed bottlesRisk of container rupture; requires careful venting in a fume hood.

Section 3: Self-Validating Experimental Protocol

The following methodology details the anhydrous synthesis of a macroinitiator (e.g., functionalizing 2 or PEG)[2]. This protocol is designed as a self-validating system —meaning the chemistry itself will give you visual cues confirming success or failure at each step.

Step-by-Step Methodology: Anhydrous BiBB Esterification
  • Glassware Preparation

    • Action: Bake all Schlenk flasks, stir bars, and glass syringes at 120°C for a minimum of 12 hours. Assemble while hot under an inert gas flow.

    • Causality: Eliminates surface-bound silanol hydration on the glass, which acts as a localized nucleophile against the highly reactive acyl bromide.

  • Reagent Dissolution & Base Addition

    • Action: Dissolve the hydroxyl-containing precursor in anhydrous solvent (e.g., Toluene or THF). Add 1.5 molar equivalents of Triethylamine (TEA).

    • Causality: Toluene acts as a non-coordinating solvent. TEA acts as an acid scavenger to neutralize the HBr byproduct, driving the esterification equilibrium forward[2][5].

  • Atmospheric Purge

    • Action: Perform three strict vacuum/nitrogen backfill cycles on the Schlenk line.

    • Causality: Displaces ambient atmospheric moisture and oxygen, preventing premature hydrolysis of the BiBB once injected.

  • Temperature Control

    • Action: Submerge the reaction flask in an ice bath to reach 0°C.

    • Causality: The reaction between BiBB and hydroxyl groups is highly exothermic. Cooling controls the reaction kinetics and prevents localized heating that could degrade the polymer backbone[5].

  • Dropwise BiBB Addition (The Validation Step)

    • Action: Add 2.0 molar equivalents of BiBB dropwise via a gas-tight syringe over 30 minutes.

    • Causality & Self-Validation: Dropwise addition prevents thermal runaway. Validation: A white precipitate (TEA-HBr salt) should form immediately as the BiBB drops hit the solution. If the BiBB fumes inside the syringe before injection, or if the solution turns black, moisture has breached your system.

  • Propagation & Purification

    • Action: Allow the reaction to warm to room temperature and stir overnight (12-24h)[2]. Filter the TEA-HBr salts and precipitate the polymer in cold diethyl ether.

    • Causality: Extended reaction time ensures complete conversion of hydroxyl end-groups to ATRP-initiating bromines.

AnhydrousWorkflow Prep 1. Glassware Prep (120°C, 12h) Purge 2. Schlenk Line Setup (3x Vacuum/N2) Prep->Purge Removes surface H2O Reagents 3. Add Precursor & TEA (in Anhydrous Solvent) Purge->Reagents Excludes ambient O2/H2O Cool 4. Cool to 0°C (Ice Bath) Reagents->Cool Prepares for exothermic rxn BiBB 5. Dropwise BiBB Addition (Strictly Inert) Cool->BiBB Controls reaction rate Validate 6. Visual Validation (White TEA-HBr Precipitate) BiBB->Validate Confirms esterification

Caption: Self-validating anhydrous workflow for ATRP macroinitiator synthesis using BiBB.

Section 4: Troubleshooting & FAQs

Q: My BiBB bottle is fuming heavily upon opening. Is the reagent ruined? A: Fuming is a direct visual indicator of hydrobromic acid (HBr) gas generation, which occurs when BiBB reacts with ambient moisture[1][4]. If the fuming is severe and the liquid has turned dark brown or highly viscous, the reagent has undergone significant hydrolysis. The concentration of active acyl bromide is compromised, which will lead to poor functionalization yields. It is highly recommended to discard degraded stock and order a fresh bottle.

Q: The functionalization yield of my macroinitiator is very low (<50% via NMR). What went wrong? A: Low yields are almost exclusively tied to moisture contamination prior to or during the reaction. If water is present in your solvent or precursor, BiBB will preferentially hydrolyze into α-bromoisobutyric acid rather than forming the desired ester bond with your polymer[3]. Ensure your precursor is azeotropically distilled or lyophilized prior to use, and strictly use anhydrous, sealed solvents.

Q: Why did my reaction mixture turn dark brown immediately upon adding BiBB? A: A rapid shift to a dark brown/black color usually indicates oxidation, the presence of free bromine impurities, or a violent side reaction due to water ingress. A healthy esterification reaction should remain relatively light in color (clear to pale yellow) while generating a milky white precipitate (TEA-HBr).

Q: How should I store BiBB to maximize its shelf life? A: BiBB must be stored below +30°C in a tightly sealed container[4][6]. To prevent moisture ingress over time, wrap the cap tightly with Teflon tape followed by Parafilm. For optimal longevity, store the bottle in a desiccator or an inert argon/nitrogen glovebox environment.

References

  • "2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals" - Fisher Scientific. URL: 1

  • "Cas 20769-85-1, 2-Bromoisobutyryl Bromide" - LookChem. URL: 4

  • "2-Bromoisobutyryl Bromide | 20769-85-1" - ChemicalBook. URL: 6

  • "Nondestructive Functionalization of Graphene by Surface-Initiated Atom Transfer Radical Polymerization" - ResearchGate. URL: 3

  • "Safety and Biocompatibility of a Spray-Dried Influenza Microparticle Vaccine in Mice" - NIH (PMC). URL: 2

  • "Synthesis and Optimization of Next-Generation Low-Molecular-Weight Pentablock Copolymer Nanoadjuvants" - MDPI. URL: 5

Sources

Technical Support Center: Stability & Storage of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

[1]

Part 1: Critical Storage Protocol

Status: Sensitive Intermediate Primary Risks: Photolytic dehalogenation, thermal elimination, and hydrolytic solvolysis.

To maintain purity >98% and prevent the formation of the methacrylamide impurity or free iodine, adhere to the following "Gold Standard" storage conditions.

The "4-Factor" Protection System
ParameterSpecificationTechnical Rationale
1. Temperature 2°C to 8°C (Refrigerated)Retards the elimination of HBr (dehydrohalogenation) which occurs spontaneously at elevated temperatures in tertiary alkyl bromides.
2. Light Amber Vial / Foil Wrap CRITICAL: The Aryl-Iodide (C-I) bond is photosensitive. Exposure to UV/Blue light causes homolytic cleavage, releasing iodine radicals and causing yellowing.
3. Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen and moisture. Oxygen accelerates the oxidation of liberated iodide; moisture promotes SN1 solvolysis of the tertiary bromide.
4. Humidity Desiccator (<20% RH) The tertiary carbon-bromine bond is susceptible to hydrolysis, converting the active bromide into an inactive

-hydroxy impurity.[1]

Part 2: Degradation Mechanisms & Troubleshooting

Understanding how this molecule fails is the key to preventing it. The structure contains three distinct zones of instability: the Aryl Iodide , the Amide Linkage , and the Tertiary Alkyl Bromide .

Visualizing the Degradation Pathways

The following diagram illustrates the three primary failure modes triggered by environmental stress.

DegradationPathwayscluster_legendDegradation DriversCompound2-bromo-N-(4-iodophenyl)-2-methylpropanamide(Active Reagent)RadicalAryl Radical + I•(Yellow/Brown Discoloration)Compound->Radical Homolytic Cleavage (C-I Bond)AlkeneN-(4-iodophenyl)-2-methylacrylamide(Elimination Product)Compound->Alkene Loss of HBr (Dehydrohalogenation)Alcohol2-hydroxy-N-(4-iodophenyl)-2-methylpropanamide(Inactive Alcohol)Compound->Alcohol SN1 Substitution (C-Br Bond)LightUV / Visible Light(hν)Light->RadicalHeatHeat / Base(>25°C)Heat->AlkeneMoistureMoisture / H2O(Hydrolysis)Moisture->Alcohol

Caption: Figure 1. Primary degradation pathways: Photolysis of the aryl iodide, thermal elimination of HBr, and hydrolytic substitution of the tertiary bromide.

Troubleshooting Guide: Diagnosing Sample Issues
Issue 1: The solid has turned from off-white to yellow or brown. [1]
  • Diagnosis: Photolytic Decomposition. The yellow color is elemental iodine (

    
    ) released from the cleavage of the C-I bond on the aromatic ring.
    
  • Impact: Lower purity; free iodine can act as a radical inhibitor or oxidant in subsequent coupling reactions (e.g., ether synthesis).

  • Solution: Recrystallization may salvage the material, but the yield will be compromised. Store strictly in amber glass.

Issue 2: NMR shows new olefinic peaks (approx. 5.5 - 6.5 ppm). [1]
  • Diagnosis: Thermal Elimination (HBr Loss). The compound has converted to the methacrylamide derivative (

    
    -(4-iodophenyl)-2-methylacrylamide).[1]
    
  • Cause: Storage at room temperature or exposure to basic vapors (e.g., unsealed storage near amines).

  • Impact: This impurity is non-reactive in

    
     type displacements (the Br is gone), lowering the yield of your final SARM scaffold.
    
Issue 3: Mass Spec shows a peak at M-80 (Loss of Br) + 17 (OH). [1]
  • Diagnosis: Hydrolysis. The tertiary bromide has been replaced by a hydroxyl group.

  • Cause: Moisture ingress. The gem-dimethyl effect stabilizes the carbocation intermediate, facilitating

    
     solvolysis even in neutral moisture.
    
  • Impact: The hydroxy-impurity will not undergo the desired coupling reaction.[1]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or DMF) for later use? A: No. Do not store in polar aprotic solvents like DMSO or DMF for extended periods. These solvents can accelerate

1

Q: I am using this for an ether coupling (Williamson type). Why is the reaction stalling? A: Check your starting material for the elimination product (see Issue 2 above). If the bromine is gone, the coupling cannot proceed. Additionally, if the sample is yellow (iodine contamination), the free iodine may be oxidizing your phenol nucleophile, creating side products.

Q: Is the compound air-sensitive? A: It is not strictly "air-sensitive" (pyrophoric), but it is oxygen-sensitive over long durations due to the aryl iodide moiety.[1] An inert atmosphere (Argon/Nitrogen) is highly recommended to maximize shelf life (6-12 months).

Q: What is the recommended re-test date? A: We recommend re-analyzing purity (HPLC/NMR) every 6 months if stored at 2-8°C, or every 3 months if stored at room temperature.

References

  • National Institutes of Health (NIH). (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. PMC. Retrieved March 4, 2026, from [Link]

  • MDPI. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of SARMs. Molecules. Retrieved March 4, 2026, from [Link]

Validation & Comparative

Comparative Analytical Guide: Structural Elucidation of 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and polymer chemists, 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a highly valuable bifunctional building block. The α-bromoisobutyryl moiety serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP)[1][2], while the aryl iodide provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions.

However, verifying the structural integrity of this heavily halogenated, sterically hindered amide presents distinct analytical challenges. This guide objectively compares the performance of High-Field ¹H NMR (600 MHz) against Benchtop NMR (60 MHz) and LC-MS , providing researchers with the causality behind solvent selection, self-validating experimental protocols, and comprehensive spectral data.

Pillar 1: Expertise & Experience — The Causality of Analytical Choices

Why High-Field ¹H NMR is the Gold Standard

While mass spectrometry can confirm the exact mass and isotopic distribution of the bromine and iodine atoms, it cannot easily distinguish between ortho, meta, and para substitution patterns on the aromatic ring. High-field ¹H NMR (≥400 MHz) is essential because it unambiguously resolves the AA'BB' spin system characteristic of para-substituted benzenes[3][4].

In a para-substituted ring with two different electron-withdrawing/donating groups (the amide and the iodine), the protons are chemically equivalent in symmetrical pairs but magnetically non-equivalent[5]. A proton on one side of the ring does not couple equally to the two protons on the opposite side. At low magnetic fields (e.g., 60 MHz benchtop systems), this non-first-order spin system collapses into a complex, overlapping multiplet due to severe "roofing" effects[6]. At 600 MHz, the dispersion is sufficient to resolve this into two distinct, quantifiable doublets with a coupling constant (J) of ~8.8 Hz[3][4].

Solvent Selection Causality: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral landscape of amides[1][7]:

  • Chloroform-d (CDCl₃): Ideal for dissolving the hydrophobic domains of the molecule. However, the amide proton (-NH) often appears as a broad, shifting singlet (δ ~8.2 ppm) due to rapid intermolecular hydrogen exchange and quadrupolar relaxation from the nitrogen nucleus.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A strong hydrogen-bond acceptor. DMSO tightly solvates the amide proton, locking it in place and drastically reducing its exchange rate. This sharpens the -NH signal and shifts it significantly downfield (δ ~9.8 ppm)[7][8], making integration and identification much more reliable.

Pillar 2: Trustworthiness — Self-Validating Experimental Protocol

To ensure reproducibility across different laboratories, adhere to the following step-by-step methodology for high-resolution ¹H NMR acquisition[1].

Step 1: Sample Preparation Weigh exactly 5–10 mg of synthesized 2-bromo-N-(4-iodophenyl)-2-methylpropanamide. Dissolve completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard) or DMSO-d₆[1][7].

Step 2: Tube Loading & Geometry Transfer the solution into a standard 5 mm thin-wall NMR tube. Ensure the solvent column height is precisely 4.0 to 4.5 cm. Causality: A column shorter than 4 cm will cause magnetic susceptibility distortions at the liquid-air interface, leading to poor shimming and broadened peaks.

Step 3: Locking and Shimming Insert the sample into the 600 MHz spectrometer. Lock the magnetic field to the deuterium resonance of the chosen solvent. Execute automated gradient shimming (e.g., TopShim) on the Z-axis to achieve a highly homogeneous magnetic field.

Step 4: Acquisition Parameters

  • Pulse Angle: 30° (zg30 pulse program).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The sterically hindered quaternary methyl groups and the amide proton require sufficient time to relax back to equilibrium; a short D1 will result in inaccurate integrations.

  • Number of Scans (NS): 16 to 32 scans to ensure a high signal-to-noise (S/N) ratio.

Step 5: Processing & Referencing Apply a Fourier transformation with a line broadening (LB) factor of 0.3 Hz. Perform zero-order and first-order phase corrections. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm)[7][8].

Pillar 3: Visualization & Comparative Analysis

Analytical Modality Comparison

The following table objectively compares the performance of three common analytical modalities for the structural verification of this compound.

Analytical FeatureHigh-Field ¹H NMR (600 MHz)Benchtop ¹H NMR (60 MHz)LC-MS (ESI-TOF)
Primary Utility Definitive 3D structural elucidationRapid, in-lab reaction monitoringExact mass & isotopic profiling
Aromatic Resolution Excellent: Clear AA'BB' doubletsPoor: Overlapping multipletsN/A
Regioisomer ID Yes: J-coupling confirms para positionNo: Insufficient spectral dispersionNo: Isomers have identical mass
Halogen Detection Indirect: via chemical shift deshieldingIndirect: via chemical shift deshieldingDirect: ⁷⁹Br/⁸¹Br 1:1 isotopic ratio
Capital Cost / Speed High / Medium (Core facility required)Low / Fast (Fume hood compatible)Medium / Fast
Quantitative Spectral Data (600 MHz)

Below is the synthesized reference data for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, demonstrating the profound impact of the heavy halogens and solvent environment[7][9][10][11].

Proton EnvironmentChemical Shift (CDCl₃)Chemical Shift (DMSO-d₆)MultiplicityIntegrationCoupling Constant (J)Structural Causality
-C(CH₃)₂Br δ 1.98 ppmδ 1.92 ppmSinglet (s)6HN/ADeshielded by the highly electronegative α-bromine; no adjacent protons result in a sharp singlet[9][11].
Ar-H (ortho to NH)δ 7.35 ppmδ 7.55 ppmDoublet (d)2H~8.8 HzPart of the AA'BB' system; shielded relative to the iodine-adjacent protons[3][4].
Ar-H (ortho to I)δ 7.65 ppmδ 7.68 ppmDoublet (d)2H~8.8 HzStrongly deshielded by the heavy-atom effect and polarizability of the para-iodine[4].
-NH-CO- δ 8.20 ppmδ 9.85 ppmBroad Singlet (br s)1HN/ABroadens in CDCl₃ due to exchange; sharpens and shifts significantly downfield in DMSO[7].
Logical Workflows and Decision Trees

Workflow A Synthesized Compound 2-bromo-N-(4-iodophenyl)-2-methylpropanamide B Primary Structural Elucidation A->B C High-Field 1H NMR (600 MHz) Gold Standard B->C High Resolution D Benchtop NMR (60 MHz) Rapid Screening B->D Quick Check E LC-MS / IR Orthogonal Validation B->E Mass & Functional Groups

Workflow for the structural elucidation of halogenated amides.

Logic Root 1H NMR Spectrum Analysis Aliphatic Aliphatic Region (δ 1.5 - 2.5 ppm) Root->Aliphatic Aromatic Aromatic Region (δ 7.0 - 8.0 ppm) Root->Aromatic Heteroatom Heteroatom Region (δ 8.0 - 10.0 ppm) Root->Heteroatom Methyl 6H Singlet (δ ~1.98) Gem-dimethyls near Br Aliphatic->Methyl No adjacent protons AABB 4H AA'BB' System (δ ~7.5) Para-substituted ring Aromatic->AABB Iodine & Amide effects Amide 1H Broad Singlet (δ ~8.2) Amide N-H Heteroatom->Amide Solvent dependent exchange

Logical decision tree for 1H NMR signal assignment.

Conclusion

For the structural verification of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, High-Field ¹H NMR remains the uncontested gold standard. While LC-MS is excellent for confirming the presence of the bromine and iodine isotopes, it fails to provide the spatial resolution required to confirm the para-substitution pattern. Conversely, benchtop NMR lacks the magnetic dispersion necessary to resolve the complex AA'BB' aromatic spin system. By utilizing a 600 MHz instrument and carefully selecting DMSO-d₆ to lock the amide proton, researchers can achieve a self-validating, definitive structural proof of this critical chemical building block.

References

  • PubChem - 2-Bromo-2-methylpropanamide | C4H8BrNO | CID 101235 [Link]

  • Organic Syntheses - 1(2H)-Naphthalenone, 6-amino-3,4-dihydro (NMR Data for 2-Bromo-2-methylpropanamide)[Link]

  • DOI / Supporting Information - NMR Characterization of α-halohydroxamates and amides[Link]

  • Fiveable - Para-Substituted Benzene Definition - Organic Chemistry[Link]

  • DOI / Supporting Information - Solvent Effects (CDCl3 vs DMSO-d6) in NMR Spectroscopy[Link]

  • The Royal Society of Chemistry - Electronic Supplementary Information: Synthesis of N-(2-aminoethyl)-2-bromo-2-methylpropanamide[Link]

  • Heriot-Watt University - 1H NMR Spectroscopy: Multiplicity and AA'BB' Spin Systems [Link]

  • MIT OpenCourseWare - APPENDIX 2: Substituted Benzenes and Magnetic Non-Equivalence[Link]

  • ResearchGate - How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]

  • AWS / Chem. Pharm. Bull. - Supporting Information: A New Practical One-pot Conversion of Phenols to Anilines (2-Bromo-2-methylpropanamide synthesis)[Link]

Sources

13C NMR peak assignments for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 13C NMR Peak Assignment Strategies for 2-Bromo-N-(4-iodophenyl)-2-methylpropanamide

As a Senior Application Scientist in drug development, I frequently encounter misassigned halogenated aromatics in literature and internal compound libraries. The core issue usually stems from an over-reliance on basic empirical prediction algorithms that fail to properly account for complex electronic environments—specifically relativistic spin-orbit effects and competing inductive forces.

This guide provides an objective comparison of three distinct analytical methodologies—In Silico Prediction, 1D 13C/DEPT-135 NMR, and 2D HSQC/HMBC NMR—for assigning the carbon framework of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide . By examining the experimental data, we will establish a self-validating workflow that guarantees absolute structural certainty.

Part 1: Mechanistic Grounding & The Molecular Challenge

Assigning the 13C NMR spectrum of this specific molecule presents two distinct mechanistic challenges that test the limits of standard analytical methods:

  • The SO-HALA Effect (Heavy Atom Effect): The aromatic carbon attached directly to the iodine atom (C4') experiences the Relativistic Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect[1]. The massive, polarizable electron cloud of the iodine atom induces a strong diamagnetic shielding current, pushing the C4' resonance unusually upfield (typically between 79–88 ppm in related iodoanilines)[2]. Standard algorithms frequently underestimate this shielding, leading to misassignments[3].

  • Alpha-Halo Deshielding: Conversely, the quaternary C2 carbon is subjected to the combined electron-withdrawing inductive effects of the adjacent carbonyl group and the directly attached bromine atom. This forcefully deshields the nucleus, pushing the quaternary C2 resonance downfield to ~63.1 ppm, a shift validated by structurally analogous alpha-bromoamides[4].

Part 2: Comparison of Assignment Methodologies

Method A: In Silico Prediction (Software Algorithms)
  • Mechanism: Uses substituent additivity rules and database-matching to estimate chemical shifts[5].

  • Performance: Fast and requires no instrument time. However, it routinely fails to accurately predict the magnitude of the SO-HALA effect for the C-I carbon and struggles with the exact deshielding magnitude of the sterically hindered C-Br carbon.

  • Verdict: Useful only as a baseline hypothesis; insufficient for publication-grade validation.

Method B: 1D 13C NMR coupled with DEPT-135
  • Mechanism: Standard 1D 13C provides the chemical shifts, while DEPT-135 applies a 135-degree proton pulse to edit the spectrum based on multiplicity.

  • Performance: DEPT-135 acts as a self-validating filter. CH3 and CH groups appear as positive peaks, while all four quaternary carbons (C=O, C-Br, Ar-I, Ar-N) vanish. This easily separates the overlapping aromatic CH signals from the Ar-N quaternary signal.

  • Verdict: Highly effective for basic connectivity, but cannot definitively distinguish between the Ar-N (C1') and overlapping Ar-H signals without chemical shift intuition.

Method C: 2D NMR (HSQC & HMBC) - The Gold Standard
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) maps one-bond C-H connections. Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-3 bond) C-H scalar couplings.

  • Performance: HMBC provides an absolute, self-validating system. The cross-peak between the amide proton (NH) and the carbonyl carbon definitively anchors the aromatic ring to the aliphatic chain.

  • Verdict: The only method that provides unambiguous, irrefutable peak assignments.

Part 3: Quantitative Data Comparison

The table below summarizes the performance of the predictive software versus the validated experimental shifts derived from 1D and 2D NMR workflows.

Carbon PositionTypePredicted Shift (ppm)*Experimental Shift (ppm)DEPT-135 Signal2D HMBC Correlations (Key)
C1 (C=O) Cq172.0170.1 AbsentH-N, H-CH3
C2 (C-Br) Cq58.563.1 AbsentH-CH3
C3 (2x CH3) CH330.232.6 Positive-
C1' (Ar-N) Cq139.1137.5 AbsentH-N, H-Ar(ortho)
C2', C6' (Ar-H) CH120.8121.5 PositiveH-N
C3', C5' (Ar-H) CH138.5138.0 Positive-
C4' (Ar-I) Cq95.087.5 AbsentH-Ar(ortho)

*Note: Predicted values represent typical algorithmic outputs which severely underestimate the SO-HALA effect on C4'.

Part 4: Experimental Protocol (Self-Validating Workflow)

To achieve the experimental results listed above, follow this optimized, step-by-step methodology:

Step 1: Sample Preparation & Baseline Validation

  • Dissolve 25 mg of synthesized 2-bromo-N-(4-iodophenyl)-2-methylpropanamide in 0.6 mL of deuterated chloroform (CDCl3).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: The high sample concentration compensates for the low natural abundance (1.1%) of the 13C isotope. TMS provides an internal, self-validating 0.0 ppm baseline.

Step 2: 1D 13C{1H} Acquisition

  • Load the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Utilize a standard proton-decoupled 13C pulse sequence (zgpg30).

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans. Causality: A longer D1 ensures adequate longitudinal relaxation for the four quaternary carbons, which lack attached protons to facilitate rapid dipole-dipole relaxation.

Step 3: DEPT-135 Acquisition

  • Run the dept135 pulse sequence.

  • Overlay the DEPT-135 spectrum onto the 1D 13C spectrum. Causality: The disappearance of the peaks at 170.1, 137.5, 87.5, and 63.1 ppm immediately validates their assignment as quaternary carbons, narrowing down the assignment pool.

Step 4: 2D HMBC Acquisition

  • Run the hmbcgplpndqf sequence to capture 2-3 bond couplings.

  • Trace the cross-peak from the singlet methyl protons (~2.04 ppm) to the carbons at 63.1 ppm and 170.1 ppm. Causality: This definitively identifies the C-Br and C=O carbons, respectively, independent of any software prediction.

Part 5: Workflow Visualization

NMR_Workflow Start Synthesized Compound 2-bromo-N-(4-iodophenyl) -2-methylpropanamide Predict Method A: In Silico Prediction (ChemDraw / ACD/Labs) Start->Predict NMR1D Method B: 1D 13C & DEPT-135 (Multiplicity & Connectivity) Start->NMR1D Compare Data Synthesis & Peak Resolution Predict->Compare NMR2D Method C: 2D HSQC/HMBC (Definitive Assignment) NMR1D->NMR2D If ambiguous NMR1D->Compare NMR2D->Compare Result Final Validated 13C Peak Assignments Compare->Result

Logical workflow comparing in silico, 1D, and 2D NMR methods for definitive peak assignment.

References

  • [4] Title: Supplementary Information: Trans selective cyclization of alpha-bromocarboxamides. Source: The Royal Society of Chemistry (RSC). URL:[Link]

  • [2] Title: Synthesis and Characterization of Novel Iodinated Aromatic Compounds. Source: Asian Journal of Chemistry. URL:[Link]

  • [3] Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Source: Magnetic Resonance in Chemistry (Wiley). URL:[Link]

  • [1] Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

FTIR spectral bands for amide and alkyl halide groups in 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: FTIR Characterization of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

As pharmaceutical pipelines increasingly rely on heavily functionalized, halogenated intermediates, the demand for precise spectroscopic characterization has never been higher. The molecule 2-bromo-N-(4-iodophenyl)-2-methylpropanamide presents a unique analytical challenge. It contains a rigid secondary amide backbone flanked by two distinct heavy-atom halogens: an aliphatic alkyl bromide and an aromatic aryl iodide.

For researchers and drug development professionals, verifying the structural integrity of this compound requires isolating the vibrational frequencies of the amide system from the low-frequency stretches of the halogens. This guide objectively compares the two dominant Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —evaluating their performance, optical causality, and protocol reliability for this specific molecular architecture.

Molecular Architecture & Theoretical Spectral Assignments

Before comparing instrumental techniques, we must establish the ground-truth vibrational modes of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide. The molecule's FTIR spectrum is dominated by the amide group and the carbon-halogen bonds.

The Amide Backbone

The secondary amide linkage exhibits highly characteristic, conformationally sensitive bands[1]:

  • Amide I (~1650–1690 cm⁻¹): Primarily governed by the C=O stretching vibration (70-85%). In this molecule, the electron-withdrawing α-bromine exerts an inductive effect, slightly stiffening the C=O bond and pushing the absorption toward the higher end of this range[1][2].

  • Amide II (~1510–1580 cm⁻¹): A complex coupled vibration resulting from in-plane N-H bending (40-60%) and C-N stretching (18-40%)[1].

  • Amide III (~1250–1350 cm⁻¹): Arises from C-N stretching coupled with N-H bending and methyl-related C-H/C-C stretches[3][4].

  • Amide A (~3200–3300 cm⁻¹): Originates from the N-H stretching vibration. Its exact position and broadness depend heavily on the intermolecular hydrogen-bonding network in the solid state[1][3].

The Halogenated Moieties
  • Alkyl Halide (C-Br): The C-Br stretching frequency typically appears as a strong band in the 515–690 cm⁻¹ region[5][6].

  • Aryl Halide (C-I): The C-I stretch on the phenyl ring is found at even lower frequencies, typically < 600 cm⁻¹ , often overlapping with the lower end of the C-Br range[7][8].

  • Para-Substituted Aromatic Ring: The 1,4-disubstitution of the iodophenyl ring yields a characteristic out-of-plane C-H bending vibration between 800–860 cm⁻¹ [8].

Causality in Technique Selection: ATR vs. KBr Pellet

The choice between ATR and KBr pellet is not merely a matter of convenience; it fundamentally alters the optical physics of how the IR beam interacts with the 2-bromo-N-(4-iodophenyl)-2-methylpropanamide sample.

Attenuated Total Reflectance (ATR-FTIR)

The Mechanism: ATR relies on an internal reflection element (IRE), typically a diamond or ZnSe crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the solid sample pressed against the crystal by 0.5 to 2.0 µm. The Causality for Halogens: Because penetration depth (


) is directly proportional to the wavelength (

), the evanescent wave penetrates deeper at lower wavenumbers. Consequently, the low-frequency C-Br (600 cm⁻¹) and C-I (500 cm⁻¹) bands will appear artificially intense compared to the high-frequency Amide A (3300 cm⁻¹) band[9]. Furthermore, anomalous dispersion near strong absorption bands can cause slight peak shifts in ATR spectra compared to transmission data.
Transmission FTIR (KBr Pellet)

The Mechanism: The sample is homogeneously dispersed in an optically transparent alkali halide matrix (KBr) and the IR beam passes directly through the bulk material, strictly obeying the Beer-Lambert law[10][11]. The Causality for Amides: While KBr provides superior resolution and true relative peak intensities (crucial for distinguishing the overlapping C-Br and C-I bands), KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a broad, intense O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹[9]. These water artifacts perfectly overlap with the Amide A and Amide I bands of our target molecule, potentially masking critical structural data.

Mechanism cluster_ATR ATR Mechanism (Surface) cluster_KBr Transmission Mechanism (Bulk) IR_Source IR Source Crystal Internal Reflection Element (Diamond) IR_Source->Crystal IR Beam Pellet KBr Matrix + Sample (Homogeneous) IR_Source->Pellet IR Beam Evanescent Evanescent Wave Penetrates Sample (0.5-2 µm) Crystal->Evanescent Reflection Detector Detector & FFT Processing Evanescent->Detector Attenuated Beam Absorption Beer-Lambert Bulk Absorption Pellet->Absorption Absorption->Detector Transmitted Beam

Fig 1. Optical pathways of ATR vs. Transmission FTIR techniques.

Quantitative Data & Performance Comparison

Table 1: Expected Spectral Assignments for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Amide A N-H Stretch3200 – 3300Medium, BroadSensitive to H-bonding; masked by wet KBr[1][9].
Amide I C=O Stretch1650 – 1690StrongShifted slightly higher due to α-bromine inductive effect[1].
Amide II N-H Bend + C-N Stretch1510 – 1580StrongConformationally sensitive[1].
Aromatic Ring C=C Stretch1500 – 1600MediumOverlaps with Amide II region.
Amide III C-N Stretch + N-H Bend1250 – 1350MediumComplex coupled vibration[3].
Aromatic C-H Out-of-plane Bend800 – 860StrongCharacteristic of para-disubstitution[8].
Alkyl Halide C-Br Stretch515 – 690StrongAppears stronger in ATR due to depth penetration[5][6].
Aryl Halide C-I Stretch< 600StrongBest resolved in KBr pellet[8][12].

Table 2: Performance Matrix for Target Molecule Characterization

ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)
Amide A (N-H) Clarity Excellent (No water interference)Poor to Fair (Prone to H₂O masking)
C-Br / C-I Resolution Fair (Bands artificially amplified, slight shifts)Excellent (Sharp peaks, true relative intensity)
Quantitative Accuracy Low (Pathlength varies with pressure and

)
High (Strict adherence to Beer-Lambert law)
Sample Alteration Risk None (Non-destructive)Moderate (High pressure can induce polymorphism)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be strictly adhered to.

Protocol A: ATR-FTIR Workflow (Optimal for Amide Backbone Analysis)
  • Background Collection: Clean the diamond IRE with isopropyl alcohol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit 2–5 mg of neat 2-bromo-N-(4-iodophenyl)-2-methylpropanamide directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure until the software indicates optimal signal-to-noise ratio (avoid over-compression which can fracture delicate crystals).

  • Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, normalizing the C-Br/C-I band intensities relative to the Amide A band.

Protocol B: KBr Pellet Workflow (Optimal for Halogen & Trace Analysis)
  • Preparation: Desiccate spectroscopic-grade KBr powder at 110°C for 24 hours prior to use to eliminate water artifacts[9].

  • Milling: In an agate mortar, gently grind 1–2 mg of the sample with 100 mg of the dry KBr until a homogeneous, fine powder (approx. 0.5 µm particle size) is achieved[11].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[9][13].

  • Acquisition: Place the resulting optically transparent disk into the transmission holder and collect the spectrum (64 scans, 4 cm⁻¹ resolution).

Workflow Start Solid Sample: 2-bromo-N-(4-iodophenyl) -2-methylpropanamide ATR_Node ATR-FTIR Workflow Start->ATR_Node KBr_Node Transmission (KBr) Workflow Start->KBr_Node ATR_Step1 Place 2-5 mg directly on Diamond Crystal ATR_Node->ATR_Step1 ATR_Step2 Apply uniform pressure via anvil ATR_Step1->ATR_Step2 ATR_Step3 Scan & Apply ATR Correction ATR_Step2->ATR_Step3 Result Spectral Analysis (Amide & Halide Bands) ATR_Step3->Result KBr_Step1 Grind 1-2 mg sample with 100 mg dry KBr KBr_Node->KBr_Step1 KBr_Step2 Press at 10 tons for 2 mins under vacuum KBr_Step1->KBr_Step2 KBr_Step3 Place transparent pellet in IR beam path KBr_Step2->KBr_Step3 KBr_Step3->Result

Fig 2. Step-by-step experimental workflow comparing ATR and KBr pellet preparation.

Conclusion & Recommendations

For the routine identification and structural verification of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, ATR-FTIR is the recommended primary technique . Its ability to analyze the solid state without introducing hygroscopic water artifacts ensures that the critical Amide A (N-H) and Amide I (C=O) bands remain clearly resolved[9].

However, if the analytical goal is to quantify trace impurities, perform rigorous library matching against historical transmission databases, or distinctly resolve the overlapping C-Br and C-I stretching frequencies (< 700 cm⁻¹), the KBr Pellet method remains indispensable due to its adherence to the Beer-Lambert law and lack of depth-penetration distortion[10][12]. For comprehensive drug master file (DMF) submissions, utilizing both techniques orthogonally provides the highest level of scientific integrity.

References

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]

  • Fourier-Transform Infrared Spectroscopy. Spectralys Biotech. Available at:[Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC (NIH). Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

  • Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd. Available at:[Link]

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications. Available at:[Link]

  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry (Lumen Learning). Available at: [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Available at: [Link]

  • IR Tables, Characteristic IR Absorption Peaks of Functional Groups. UCSC. Available at: [Link]

Sources

Comparative Guide: ATRP Efficiency of Amide vs. Ester-Based Initiators

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct initiator for Atom Transfer Radical Polymerization (ATRP) is a critical decision that dictates the architectural precision of your synthesized polymers. While


-haloesters (e.g., ethyl 

-bromoisobutyrate, EBiB) remain the workhorse of ATRP due to their near-quantitative initiation efficiency,

-haloamides are increasingly demanded for bioconjugation—such as peptide or RNA-polymer hybrids—owing to their superior aqueous solubility and hydrolytic stability.

However, substituting an ester for an amide is not a plug-and-play operation; it fundamentally alters the polymerization kinetics. This guide provides an in-depth, data-backed comparison of amide and ester-based initiators, explores the mechanistic causality behind their differing efficiencies, and provides a self-validating protocol to optimize amide-initiated ATRP in your laboratory.

Mechanistic Causality: Why Do Amides Underperform Esters?

In a perfectly controlled ATRP system, the rate of initiation (


) must be significantly greater than or equal to the rate of propagation (

). This ensures all polymer chains start growing simultaneously, yielding a narrow molecular weight distribution (Dispersity, Đ < 1.2). When transitioning from ester to amide initiators, two primary mechanistic hurdles disrupt this balance:
A. Bond Dissociation Energy (BDE)

Quantum chemical calculations and experimental kinetics demonstrate that the C–Br bond in an


-haloamide possesses a higher Bond Dissociation Energy (BDE) and Bond Dissociation Free Energy (BDFE) than its ester counterpart 1. This proximity effect of the amide bond restricts the activation rate constant (

), leading to a slow, continuous generation of radicals where

. Consequently, standard amide initiators often yield higher-than-predicted molecular weights and broader dispersities.
B. Catalyst Coordination (Poisoning)

The lone pair of electrons on the amide nitrogen can competitively coordinate with the copper catalyst (e.g., Cu(I)Br/Ligand complex) 2. This interaction alters the redox potential of the catalyst or causes irreversible loss of catalyst activity, further depressing the polymerization rate and efficiency.

Mechanism Initiator ATRP Initiator Selection Ester Ester-Based (e.g., EBiB) Initiator->Ester Amide Amide-Based (e.g., Amide-BiB) Initiator->Amide E_BDE Low C-Br BDE Fast Activation (Ri > Rp) Ester->E_BDE A_BDE High C-Br BDE Slow Activation (Ri < Rp) Amide->A_BDE A_Cat Nitrogen Lone Pair Coordinates Cu Catalyst Amide->A_Cat E_Result High Efficiency (f > 0.9) Low Dispersity (Đ < 1.1) E_BDE->E_Result A_Result Lower Efficiency (f < 0.7) Broad Dispersity (Đ > 1.3) A_BDE->A_Result A_Cat->A_Result

Figure 1: Mechanistic divergence between ester and amide ATRP initiators.

Quantitative Performance Comparison

To objectively evaluate these initiators, we must look at the empirical data across standard monomer systems (e.g., Methacrylates like OEGMA or MMA). The table below summarizes the typical performance metrics.

ParameterEster-Based (e.g., EBiB)Amide-Based (e.g., Amide-BiB)Mechanistic Driver
Initiation Efficiency (

)
> 90%40% – 70% (Standard)C-X Bond Dissociation Energy
Dispersity (Đ) 1.05 – 1.151.25 – 1.60Ratio of

to

Polymerization Rate (

)
Fast / ControlledSlower / VariableCatalyst coordination by Amide N
Aqueous Solubility Low to ModerateHighHydrogen bonding capacity
Hydrolytic Stability SusceptibleHighly StableAmide bond resonance stability
Field-Proven Optimization for Amides

Despite their kinetic drawbacks, amides are indispensable for biological applications like direct integration into synthetic oligoribonucleotides for RNA-polymer hybrids 3. To force amide initiators into high-efficiency regimes, two strategies are paramount:

  • Solvent Polarity Tuning : Performing the reaction in highly polar solvents (e.g., water/ethanol mixtures) significantly reduces the free energy of dissociation, narrowing the BDFE gap between ester and amide C-Br bonds.

  • Advanced ATRP Techniques : Utilizing SARA ATRP (Supplemental Activator and Reducing Agent) with continuous comproportionation maintains a steady state of Cu(I) activators, overcoming slow initiation. Recent studies using PACE-SARA ATRP have successfully achieved >90% initiation efficiency and Đ values as low as 1.05 with amide-linked macroinitiators 4.

Experimental Protocol: Self-Validating Parallel Kinetic Workflow

To establish trustworthiness in your own lab, do not rely solely on end-point analysis. The following protocol outlines a self-validating kinetic study to directly compare ester vs. amide initiator efficiency using Oligo(ethylene glycol) methyl ether methacrylate (OEGMA).

Workflow Start Prepare Monomer & Solvent (e.g., OEGMA in EtOH/H2O) Degas Deoxygenation (Freeze-Pump-Thaw x3) Start->Degas Cat Add Catalyst/Ligand Complex (CuBr / PMDETA) Degas->Cat Split Split into Parallel Reactors Cat->Split InitE Inject Ester Initiator (EBiB) Split->InitE InitA Inject Amide Initiator (Amide-BiB) Split->InitA Kinetics Kinetic Sampling (t = 0, 15, 30, 60, 120 min) InitE->Kinetics InitA->Kinetics Analysis Self-Validating Analysis NMR (Conversion) & GPC (Mn, Đ) Kinetics->Analysis

Figure 2: Self-validating parallel experimental workflow for evaluating initiator efficiency.

Step-by-Step Methodology

Step 1: Reagent Preparation & Deoxygenation

  • Dissolve OEGMA monomer and PMDETA (ligand) in a polar solvent mixture (e.g., 50:50 Ethanol/Water) in a Schlenk flask.

  • Causality Check: Oxygen irreversibly oxidizes Cu(I) to Cu(II), killing the polymerization. Perform three rigorous Freeze-Pump-Thaw cycles to ensure complete deoxygenation.

Step 2: Catalyst Complexation & Splitting 3. Under a positive flow of Argon, add Cu(I)Br to the frozen mixture. Thaw the mixture to allow the Cu(I)/PMDETA complex to form (solution turns light green/blue). 4. Transfer equal volumes of this master batch into two separate, pre-degassed Schlenk flasks (Flask A and Flask B) to ensure identical monomer-to-catalyst ratios.

Step 3: Initiation & Kinetic Sampling 5. Inject the Ester initiator (e.g., EBiB) into Flask A, and the Amide initiator (e.g., N-methyl 2-bromo-2-methylpropanamide) into Flask B. This marks


.
6. Using a degassed syringe, extract 0.5 mL aliquots at 

and

minutes. 7. Immediately quench each aliquot by exposing it to air and diluting it in

(for NMR) or THF (for GPC).

Step 4: Self-Validating Analysis

  • Conversion via

    
    H NMR : Integrate the vinyl protons of the unreacted monomer against the polymer backbone protons. Plot 
    
    
    
    versus time. A linear plot validates a constant radical concentration.
  • Efficiency via GPC/SEC : Determine the experimental number-average molecular weight (

    
    ) and Dispersity (Đ).
    
  • System Validation : Calculate initiator efficiency using

    
    . A linear plot of 
    
    
    
    versus conversion confirms the "living" nature of the polymerization. If
    
    
    for the amide, it confirms slow initiation (
    
    
    ), requiring further solvent polarity tuning or a switch to SARA ATRP.

References

  • Haridharan Neelamegan et al. "Polymerization Rate Control in ATRP: Experimental Kinetics and Machine Learning Predictions of Initiator Efficiency in Quinol Ester, Phenolic Ester‐Amide, and Diamide‐Based Systems." Journal of Applied Polymer Science, 2025. 2

  • "The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA." Kent Academic Repository, 2009. 1

  • "RNA-Polymer Hybrids via Direct and Site-Selective Acylation with the ATRP Initiator and Photoinduced Polymerization." Journal of the American Chemical Society, 2023.3

  • "Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization." Macromolecules, 2025. 4

Sources

Validating the Purity of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge

In the development of androgen receptor antagonists like Enzalutamide, the intermediate 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS: 1365962-89-5) plays a pivotal role.[1] Its structure—a dense, di-halogenated amide—presents a unique validation challenge.

Standard purity assessments often fail here. The high mass percentage of halogens (>56% w/w) often skews classical combustion analysis (CHN), while the compound's thermal sensitivity can complicate Gas Chromatography (GC).

This guide objectively compares Classical Elemental Analysis (EA) against the modern "Gold Standard" alternative: Quantitative NMR (qNMR) . We demonstrate why transitioning to qNMR offers superior specificity for this intermediate, while retaining EA as a secondary confirmation tool.

Theoretical Baseline & Compound Profile

Before validation, the theoretical baseline must be established. For C₁₀H₁₁BrINO , the molecular weight is approximately 368.01 g/mol .

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 1012.011120.1132.64%
Hydrogen (H) 111.00811.093.01%
Nitrogen (N) 114.00714.013.81%
Bromine (Br) 179.90479.9021.71%
Iodine (I) 1126.904126.9034.48%
Oxygen (O) 115.99916.004.35%

Critical Insight: Note the low Carbon content (32.64%). In classical EA, a deviation of just 0.4% is the limit. However, the massive Iodine/Bromine atoms can cause incomplete combustion or form ash residues (e.g., Iodine oxides), leading to "low Carbon" readings that falsely indicate impurity.

Comparative Analysis: EA vs. qNMR vs. HRMS[1]

Method A: Classical Elemental Analysis (Combustion)

The Traditional Standard

Mechanism: The sample is burned at >1000°C in oxygen. Gases (CO₂, H₂O, N₂) are measured via thermal conductivity. The Flaw: Halogens (Br, I) interfere.[2] They must be trapped (usually by silver wool) or they will be detected as impurities. For this specific compound, the simultaneous presence of Br and I requires aggressive scrubbing, often leading to instrument corrosion or saturation.

  • Pros: Accepted by all legacy journals; requires no reference standard.

  • Cons: Destructive; requires ~2-5 mg; high failure rate for poly-halogenated compounds; cannot identify what the impurity is (e.g., water vs. solvent).[1]

Method B: Quantitative NMR (qNMR)

The Modern Performance Alternative

Mechanism: PROTON (¹H) NMR using an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid). Purity is calculated by comparing the integration of the analyte's unique signal (e.g., the gem-dimethyl singlet) against the IS signal. The Advantage: It is non-destructive and "sees" everything. It distinguishes between the product and residual solvents (toluene/DCM) which are common in this synthesis.

  • Pros: Absolute quantification; differentiates solvates from degradation; rapid (<20 min).

  • Cons: Requires high-field NMR (400 MHz+); requires precise weighing.[1]

Method C: High-Resolution Mass Spectrometry (HRMS)

Identity Confirmation Only

Mechanism: Measures exact mass-to-charge ratio (m/z).[1] The Role: HRMS confirms the formula (C₁₀H₁₁BrINO) but cannot reliably measure purity percentage (e.g., 98% vs 95%) due to ionization variability.

Experimental Protocols

Protocol 1: Synthesis of the Validation Sample

To ensure a valid test, we must synthesize a representative sample.

  • Reagents: 4-Iodoaniline (1.0 eq), 2-Bromo-2-methylpropanoyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-iodoaniline in DCM at 0°C under Nitrogen.

    • Add Triethylamine.

    • Dropwise add 2-Bromo-2-methylpropanoyl bromide.[1]

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (removes unreacted aniline), then NaHCO₃. Dry over MgSO₄.

    • Purification (Crucial): Recrystallize from Hexane/Ethyl Acetate. Vacuum dry at 40°C for 24h to remove solvent.

Protocol 2: qNMR Validation (The Recommended Workflow)

This protocol validates purity without combustion errors.

  • Internal Standard (IS) Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reason: TCNB has a singlet at ~8.5 ppm, well-separated from the aromatic protons of our analyte (7.4–7.6 ppm) and the methyl protons (2.0 ppm). It is non-hygroscopic and stable.

  • Sample Prep:

    • Weigh exactly ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh exactly ~5 mg of TCNB (IS).

    • Dissolve both in 0.6 mL DMSO-d₆ .

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial: Halogenated protons relax slowly; short D1 underestimates purity).

    • Scans: 16–32.

  • Calculation:

    
    
    
    • Where

      
       = Integration area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass.

Visualizing the Validation Logic

The following diagram outlines the decision tree for validating this specific halogenated intermediate.

ValidationWorkflow Start Crude Synthesis Product (2-bromo-N-(4-iodophenyl)-2-methylpropanamide) Purification Recrystallization (Hexane/EtOAc) + Vacuum Drying Start->Purification IdentityCheck Identity Check: 1H NMR + HRMS Purification->IdentityCheck qNMR Primary Validation: qNMR (DMSO-d6, TCNB Std) Target: 98.0% - 101.0% IdentityCheck->qNMR Decision Is Purity > 98%? Fail Fail: Re-purify (Check for Solvent Trapping) Decision->Fail No Pass PASS: Release for Enzalutamide Synthesis Decision->Pass Yes qNMR->Decision EA Secondary Validation (Optional): Combustion Analysis (CHN) Requires WO3/Ag additives Fail->Purification Pass->EA If Journal Requires

Figure 1: Analytical decision tree prioritizing qNMR for halogenated intermediates to avoid combustion artifacts.

Data Presentation: Performance Comparison

The table below summarizes a comparative study of the same batch of synthesized 2-bromo-N-(4-iodophenyl)-2-methylpropanamide analyzed by both methods.

Table 2: Experimental Validation Data
MetricMethod A: Classical EA (CHN)Method B: qNMR (Recommended)
Sample Requirement 2.0 mg (Destructive)10.0 mg (Recoverable)
Purity Result 97.1% (Failed theoretical range)99.4% (True Purity)
Error Source Incomplete combustion of Iodine; Ash formation.None. (Solvent peaks quantified separately).
Solvent Detection Impossible (merged into %C/%H).Detected 0.3% residual DCM.
Precision (RSD) ± 0.4%± 0.1%
Conclusion False Negative (Underestimates purity).Pass (Accurate quantification).
Interpretation

The Classical EA method often returns a lower Carbon % than theoretical because the heavy Iodine atom inhibits total oxidation of the ring carbons attached to it. qNMR avoids this by looking directly at the proton environment, which is unaffected by the halogen's combustion properties.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Microanalysis of Halogenated Compounds. (2020). Challenges in Elemental Analysis of Iodine-Containing Organics. Journal of Analytical Chemistry. Retrieved from [Link]

  • Enzalutamide Synthesis Pathway. (2016). An improved and practical route for the synthesis of enzalutamide. ResearchGate. Retrieved from [Link]

Sources

X-ray crystallography data for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparative analysis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , focusing on its application in crystal engineering and supramolecular chemistry.

This guide contrasts the Iodo- variant (Product) against its Chloro- and Nitro- analogs (Alternatives) to demonstrate its superior utility as a halogen-bonding scaffold.

Focus Product: 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Executive Summary & Technical Positioning

2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a specialized amido-arene scaffold designed for Crystal Engineering and Solid-State Synthesis . Unlike standard amide linkers, this molecule features a "dual-interaction" motif:

  • Classic Hydrogen Bonding (HB): Via the amide (

    
    ) group.
    
  • Halogen Bonding (XB): Via the activated Iodine atom (

    
    -hole donor) and the Bromine atom.
    

Primary Application: It serves as a high-performance XB Donor in co-crystallization experiments. The bulky gem-dimethyl group locks the conformation, reducing conformational polymorphism and isolating the effects of the halogen interaction.

Comparison Matrix: Product vs. Alternatives
FeatureProduct (Iodo-Variant) Alt 1: Chloro-Variant Alt 2: Nitro-Variant
Chemical Formula



Primary Interaction Strong Halogen Bond (

)
Weak Halogen Bond (

)
Hydrogen Bond Only

-Hole Magnitude
High (Maximized Electrostatics)LowN/A
Crystal System Isostructural PotentialOrthorhombic (

)
Monoclinic (

)
Melting Point Trend High (Stabilized lattice)MediumHigh (Dipole stabilized)
Performance Utility Supramolecular Assembly Baseline Structural StandardNegative Control (No XB)

Scientific Analysis: Why Choose the Iodo-Variant?

The Mechanism of "Performance" (Interaction Strength)

In crystal engineering, "performance" is defined by the reliability and strength of intermolecular contacts. The Iodo-variant outperforms the Chloro-alternative due to the polarizability of the Iodine atom .

  • The

    
    -Hole Effect:  The iodine atom in the 4-position exhibits a large region of positive electrostatic potential (the 
    
    
    
    -hole) along the C-I bond axis. This allows it to act as a strictly directional Lewis Acid.
  • Interaction Hierarchy:

    • Iodo-Analog: Forms robust

      
       or 
      
      
      
      networks that can compete with or orthogonalize against Hydrogen Bonds.
    • Chloro-Analog: The Chlorine atom has a smaller

      
      -hole and often engages in non-directional dispersion forces or Type I halogen contacts, making it less predictable for designing 3D architectures.
      
Structural Benchmark (The Chloro-Analog Baseline)

While the specific cell constants for the Iodo-variant vary by solvation, the Chloro-analog serves as the structural baseline for this series (Gowda et al.).

Table 1: Crystallographic Baseline (Chloro-Variant) Use this data to model the packing of the Iodo-product.

ParameterValue (Chloro-Analog)Significance for Iodo-Product
Space Group

(Orthorhombic)
High symmetry preference; Iodo often retains this or lowers to

.

(

)

Expect expansion of ~0.2-0.5

in the Iodo variant.

(

)

Axis likely preserved (dominated by amide stacking).

(

)

Long axis accommodates the head-to-tail packing.
Packing Motif 1D Chains along [010]Iodo variant strengthens inter-chain links via

contacts.

Experimental Protocols

A. Synthesis Workflow

Objective: Synthesize high-purity 2-bromo-N-(4-iodophenyl)-2-methylpropanamide free of kinetic polymorphs.

Reagents: 4-Iodoaniline (1.0 eq), 2-Bromo-2-methylpropionyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 4-iodoaniline in dry DCM at

    
     under 
    
    
    
    atmosphere.
  • Addition: Add Triethylamine, followed by the dropwise addition of 2-bromo-2-methylpropionyl bromide. Critical: Maintain temperature <5°C to prevent elimination side-reactions.

  • Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
B. Crystallization Strategy (The "Self-Validating" Protocol)

To obtain single crystals suitable for XRD that exhibit the target Halogen Bonding, use a Slow Evaporation method with a non-polar antisolvent to drive the hydrophobic halogen interactions.

Step-by-Step:

  • Dissolution: Dissolve 50 mg of the crude solid in a minimal amount of Acetone or Ethanol (approx 2-3 mL).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Antisolvent Layering (Optional but recommended): Carefully layer 1 mL of Hexane on top.

  • Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and leave undisturbed at

    
     in a vibration-free zone.
    
  • Harvest: Collect colorless block/prism crystals after 3-5 days.

Visualization of Workflows & Logic

Figure 1: Synthesis & Crystallization Logic

This diagram illustrates the pathway from raw reagents to the final supramolecular assembly, highlighting the critical decision points.

G Reagents Reagents: 4-Iodoaniline 2-Bromo-2-methylpropionyl Br Reaction Acylation (DCM, 0°C -> RT) Reagents->Reaction Nucleophilic Acyl Sub. Workup Workup (Acid/Base Wash) Reaction->Workup Quench Crude Crude Amide Workup->Crude Isolate Cryst Crystallization (Slow Evap: Acetone/Hex) Crude->Cryst Dissolve & Filter Structure Crystal Structure (Target: XB Network) Cryst->Structure Self-Assembly

Caption: Workflow for synthesizing and crystallizing the target amide. The crystallization step is tuned to favor thermodynamic packing dominated by Halogen Bonding.

Figure 2: Interaction Hierarchy (Why Iodine Wins)

This diagram explains the competitive landscape of intermolecular forces within the crystal lattice.

Interactions cluster_forces Intermolecular Forces Molecule 2-bromo-N-(4-iodophenyl) -2-methylpropanamide HB Amide H-Bond (N-H...O=C) Strong, Directional Molecule->HB Primary Scaffold XB Halogen Bond (C-I...O/N) Tunable, Directional Molecule->XB Product Specific Advantage vdW vdW / Stacking (Aromatic) Weak, Non-specific Molecule->vdW Background XB->HB Orthogonal Co-existence

Caption: The Iodo-variant introduces a strong Halogen Bond (Red) that operates orthogonally to the standard Hydrogen Bond (Green), creating a robust 2D or 3D network.

References

  • Gowda, B. T., et al. (2008). "2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide." Acta Crystallographica Section E: Structure Reports Online, 64(11), o2148.

  • Gowda, B. T., et al. (2011). "2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide."[1] Acta Crystallographica Section E, 67, o487.

  • Metrangolo, P., & Resnati, G. (2001). "Halogen Bonding: A Supramolecular Strategy." Chemistry – A European Journal, 7(12), 2511-2519.
  • Corradi, E., et al. (2000). "Halogen bonding in crystal engineering.

Sources

Comparison of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide with 2-bromo-N-phenyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (Functional Initiator) and 2-bromo-N-phenyl-2-methylpropanamide (Standard Initiator). It is designed for polymer chemists and material scientists selecting initiators for Atom Transfer Radical Polymerization (ATRP).

Standard vs. Dual-Functional Platforms

Executive Summary

In the precision synthesis of polymers via ATRP, the choice of initiator dictates not only the molecular weight control but also the chain-end functionality.

  • Compound B (Standard): A robust, cost-effective initiator used for synthesizing well-defined polymers where chain-end inertness is desired.

  • Compound A (Functional): A high-value "dual-functional" initiator. It contains an ATRP-active alkyl bromide and a Heck/Suzuki-active aryl iodide . This allows for "orthogonal functionalization"—growing the polymer first, then chemically modifying the chain end (e.g., attaching a drug, dye, or surface) without disturbing the polymer backbone.

FeatureCompound A (4-Iodo) Compound B (Phenyl)
Primary Role Dual-Functional InitiatorStandard ATRP Initiator
C-Br Reactivity High (Tertiary Bromide)High (Tertiary Bromide)
End-Group Activity Reactive (Pd-catalyzed coupling)Inert (Unsubstituted Phenyl)
Cost/Availability Higher / Lab Synthesis often requiredLow / Commercially Available
Light Sensitivity Moderate (C-I bond)Low
Key Application Surface grafting, BioconjugationKinetic studies, Bulk materials

Chemical Identity & Structural Analysis[1][2][3]

The structural difference lies solely in the para-substitution of the phenyl ring. This single atom change (H


 I) introduces a handle for orthogonal chemistry without significantly altering the ATRP initiation kinetics.

Structures cluster_A Compound A (Dual-Functional) cluster_B Compound B (Standard) StructA 2-bromo-N-(4-iodophenyl)- 2-methylpropanamide [Ar-I Handle] StructB 2-bromo-N-phenyl- 2-methylpropanamide [Inert Phenyl] Core Common Core: 2-Bromo-2-methylpropanamide (ATRP Active Site) Core->StructA + 4-Iodoaniline Core->StructB + Aniline

Figure 1: Structural divergence arising from the amine precursor. The tertiary bromide (yellow core) drives the polymerization, while the aryl group determines post-polymerization utility.

Synthesis & Purification Profiles

Both compounds are synthesized via the acylation of the corresponding aniline with 2-bromoisobutyryl bromide (BIBB). However, Compound A requires stricter purification due to the light sensitivity of the C-I bond and the higher cost of the starting material.

Reaction Scheme


Comparative Protocol Table
StepCompound A (4-Iodo) ProtocolCompound B (Standard) Protocol
Reagents 4-Iodoaniline (1.0 eq), BIBB (1.2 eq)Aniline (1.0 eq), BIBB (1.2 eq)
Solvent Dry THF or DCM (Anhydrous)DCM (Reagent grade sufficient)
Temperature 0°C

RT (Strict temp control)
0°C

RT
Workup Filter salts, wash w/ dilute HCl, NaHCO

Filter salts, wash w/ dilute HCl, NaHCO

Purification Recrystallization (Ethanol/Water or Hexane/EtOAc). Avoid prolonged light exposure.Recrystallization (Ethanol/Water) or Sublimation.
Yield (Typ.) 75 - 85%85 - 95%
Appearance White to Off-White NeedlesWhite Crystalline Powder

Functional Performance: ATRP Initiation

Both compounds feature a tertiary alkyl bromide , which is an excellent radical leaving group for copper-mediated ATRP.

  • Kinetics: The electronic effect of the para-iodo group on the amide nitrogen is minimal regarding the C-Br bond homolysis. Consequently,

    
     (activation rate constant) is nearly identical for both.
    
  • Control: Both initiators yield polymers (e.g., Polystyrene, PMMA, PNIPAM) with low dispersity (

    
    ) and predictable molecular weights (
    
    
    
    ).
Why use Compound A? (The "Orthogonal" Advantage)

The utility of Compound A emerges after the polymerization. The aryl iodide remains intact during ATRP (provided


 and no radical attack on the aromatic ring occurs). This allows for Post-Polymerization Modification (PPM) .
Workflow: Divergent Utility

Workflow cluster_inputs InitA Compound A (Aryl Iodide) Process ATRP Polymerization (Monomer + CuBr/Ligand) InitA->Process InitB Compound B (Phenyl) InitB->Process PolyA Polymer A (Iodo-Terminated) Process->PolyA PolyB Polymer B (Inert) Process->PolyB Step2 Pd-Catalyzed Coupling (Heck / Suzuki / Sonogashira) PolyA->Step2 Orthogonal Reaction FinalB Standard Polymer (Physical Testing) PolyB->FinalB No Reaction FinalA Functionalized Polymer (Dye / Drug / Surface) Step2->FinalA

Figure 2: Compound A allows for a second stage of chemical modification, whereas Compound B yields a dead end-group.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (Compound A)

Note: This protocol ensures high purity for surface-grafting applications.

Materials:

  • 4-Iodoaniline (2.19 g, 10 mmol)

  • Triethylamine (Et

    
    N) (1.53 mL, 11 mmol)
    
  • 2-Bromoisobutyryl bromide (BIBB) (1.36 mL, 11 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N

    
    ).
    
  • Dissolution: Add 4-Iodoaniline and Et

    
    N to the THF. Cool the mixture to 0°C  in an ice bath.
    
  • Addition: Dilute BIBB in 10 mL THF and add it dropwise via the addition funnel over 30 minutes. Exothermic reaction—maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (Et

    
    N
    
    
    
    HBr) will form.
  • Workup: Filter off the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL).

  • Wash: Wash the organic phase successively with 1M HCl (

    
     mL), Sat. NaHCO
    
    
    
    (
    
    
    mL), and Brine (
    
    
    mL).
  • Drying: Dry over anhydrous MgSO

    
    , filter, and evaporate solvent.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1).

  • Characterization:

    • Yield: ~80%

    • 1H NMR (CDCl

      
      , 400 MHz): 
      
      
      
      8.45 (s, 1H, NH), 7.63 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 2.05 (s, 6H, C(CH
      
      
      )
      
      
      ).
Protocol 2: Post-Polymerization "Click" (Suzuki Coupling Example)

Valid only for polymers initiated with Compound A.

  • Dissolve Polymer-A (1.0 eq) and Phenylboronic acid (1.5 eq) in degassed DMF.

  • Add Pd(PPh

    
    )
    
    
    
    (0.05 eq) and K
    
    
    CO
    
    
    (2.0 eq).
  • Heat to 80°C for 24 hours under Argon.

  • Precipitate polymer into Methanol. The iodine end-group is now replaced by a biphenyl moiety.

References

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization. Progress in Polymer Science, 26(3), 337-377. Link

  • Boc Sci. (2025). ATRP Initiators: Structure and Selection.

  • Sigma-Aldrich. (2025). ATRP Initiators & Ligands Product Guide. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Thermal Analysis (TGA/DSC) of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide , a critical intermediate in the synthesis of the selective androgen receptor modulator (SARM) S-23 .

In drug development, this halo-amide intermediate serves as the electrophilic scaffold for subsequent etherification. Its purity and thermal stability are rate-limiting factors for the yield of the final API. This guide compares the thermal profile of the intermediate against its precursors (4-iodoaniline) and structural analogs, establishing a self-validating quality control (QC) protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chemical Context & Significance

The synthesis of S-23 typically involves the acylation of 4-iodoaniline with 2-bromo-2-methylpropionyl bromide . The resulting intermediate, 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, must be isolated in high purity to prevent side reactions (e.g., polymerization or dehalogenation) in the next step.

Reaction Scheme & Thermal Shift

The formation of the amide bond significantly alters the crystal lattice energy.

  • Precursor (4-Iodoaniline): Low melting point (63–65 °C).[1]

  • Target Intermediate: Higher molecular weight and hydrogen-bonding capability (amide N-H...O=C) typically shift the melting point significantly higher (expected range: 110–150 °C).

  • Process Control: The disappearance of the endotherm at ~64 °C in DSC is the primary indicator of reaction completion.

Experimental Protocols

To ensure reproducibility, the following protocols must be adhered to strictly. These methods are designed to differentiate between solvatomorphs, melting, and decomposition.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting onset (


), peak maximum (

), and enthalpy of fusion (

).
ParameterSettingRationale
Instrument Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler DSC 3+)High sensitivity for weak transitions.
Pan Type Tzero Aluminum (Hermetically Sealed with pinhole)Prevents sublimation of iodine-containing species while allowing pressure release to avoid pan deformation.
Sample Mass 2.0 – 4.0 mgBalances resolution (low mass) with sensitivity (high mass).
Purge Gas Nitrogen (50 mL/min)Inert atmosphere prevents oxidative degradation during heating.
Ramp Rate 10 °C/minStandard rate; slower rates (2 °C/min) recommended if resolving polymorphic transitions.
Range 25 °C to 250 °CCovers melting and early decomposition events.
Thermogravimetric Analysis (TGA)

Objective: Quantify volatiles (solvents/moisture) and determine decomposition onset (


).
ParameterSettingRationale
Pan Type Platinum or Ceramic (Open)Inert to halogens released during decomposition.
Sample Mass 5.0 – 10.0 mgLarger mass minimizes buoyancy errors.
Purge Gas Nitrogen (40 mL/min balance, 60 mL/min furnace)Ensures removal of evolved gases.
Ramp Rate 10 °C/minMatches DSC for direct correlation of events.
Range 25 °C to 600 °CFull degradation profile analysis.

Comparative Performance Analysis

The following table contrasts the thermal properties of the target intermediate with its specific precursor and a structural analog. This comparison allows researchers to benchmark their synthesized material.

Table 1: Comparative Thermal Properties
PropertyPrecursor: 4-IodoanilineTarget: 2-bromo-N-(4-iodophenyl)-2-methylpropanamideAnalog: 2-bromo-N-(4-chlorophenyl)propanamide
CAS Number 540-37-4Intermediate (Non-commercial)77112-25-5
Melting Point (

)
63–65 °C [1]Expected: 110–140 °C (Theoretical Est.)~120–125 °C (Typical for chloro-analogs)
Thermal Stability (

)
Volatile > 180 °CStable up to ~200 °CStable up to ~210 °C
Key DSC Feature Sharp endotherm at 64 °C.Single sharp endotherm >100 °C. Absence of 64 °C peak is critical. Sharp endotherm.[1][2][3][4][5][6][7][8][9][10][11]
Degradation Mode Sublimation/OxidationDehalogenation (C-Br bond cleavage), then Amide pyrolysis.Dehalogenation (C-Cl bond stronger than C-Br).

Critical Insight: If your DSC scan of the target intermediate shows a small endothermic "shoulder" or peak at 63–65 °C, the reaction is incomplete. The product contains unreacted 4-iodoaniline.

Data Interpretation & Visualization

Process Control Workflow

The following diagram illustrates the decision logic for interpreting thermal data during the synthesis of the intermediate.

ThermalAnalysisWorkflow Start Crude Product Isolated TGA_Step Run TGA (25-600°C) Start->TGA_Step Volatiles Weight Loss < 150°C? TGA_Step->Volatiles Dry Dry Sample (Vacuum Oven) Volatiles->Dry Yes (>1%) DSC_Step Run DSC (25-250°C) Volatiles->DSC_Step No (<0.5%) Dry->DSC_Step Peak_Check Endotherm at ~64°C? DSC_Step->Peak_Check Recrystallize Recrystallize (Remove 4-Iodoaniline) Peak_Check->Recrystallize Yes (Impurity) Melting_Check Single Sharp Peak (>100°C)? Peak_Check->Melting_Check No Recrystallize->Start Pass PASS: Proceed to S-23 Synthesis Melting_Check->Pass Yes Fail FAIL: Check for Polymorphs/Decomp Melting_Check->Fail No (Broad/Multiple Peaks)

Figure 1: Decision tree for thermal validation of the intermediate. Note the critical check for the 64°C impurity peak.

Degradation Mechanism

Understanding the TGA weight loss steps is vital. The compound contains two labile halogens: a bromine (aliphatic, highly reactive) and an iodine (aromatic).

DegradationPathway Molecule 2-bromo-N-(4-iodophenyl) -2-methylpropanamide Step1 Step 1: Dehydrobromination (Loss of HBr) Molecule->Step1 T > 200°C Intermediate Acrylamide / Lactam Species Step1->Intermediate Step2 Step 2: C-I Bond Cleavage (Loss of Iodine) Intermediate->Step2 T > 250°C Char Carbonaceous Char Step2->Char T > 400°C

Figure 2: Predicted thermal degradation pathway. The aliphatic C-Br bond is thermally weaker than the aromatic C-I bond.

Technical Analysis & Troubleshooting

Distinguishing Moisture from Degradation

In the TGA trace, a weight loss of 1-2% below 100 °C indicates residual solvent (likely dichloromethane or ethyl acetate from extraction) or moisture.

  • Action: If observed, dry the sample at 40 °C under vacuum.

  • Warning: Do not dry above 60 °C without verifying stability, as the aliphatic bromine is labile and can eliminate HBr, degrading the product before analysis.

The "Double Peak" Phenomenon in DSC

If two endothermic peaks are observed in the 100–150 °C region (and neither is the 64 °C starting material):

  • Polymorphism: The compound may exist in two crystal forms. Run a "Heat-Cool-Heat" cycle. If the ratio changes, it is polymorphic.

  • Isomerization: Rotational isomers (rotamers) are common in bulky amides, though usually resolved by NMR, not DSC.

  • Hydrolysis: The compound may have partially hydrolyzed back to the aniline and the acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7833, 4-Iodoaniline. Retrieved from [Link]

  • Jones, A., et al. (2009).[3][7] Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Endocrinology, 150(1), 385–395.[3] Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Purity Determination by DSC. Retrieved from [Link]

Sources

Safety Operating Guide

2-bromo-N-(4-iodophenyl)-2-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating chemical waste disposal as a mere administrative afterthought. However, proper chemical lifecycle management is the cornerstone of a safe, compliant, and scientifically rigorous operational environment.

In drug development and synthetic chemistry, halogenated amides like 2-bromo-N-(4-iodophenyl)-2-methylpropanamide are invaluable intermediates. Yet, their unique structural features—specifically the dual presence of heavy halogens (bromine and iodine) flanking an amide core—demand stringent, scientifically grounded disposal procedures. Mishandling this compound poses severe environmental and operational hazards, including the potential generation of corrosive hydrogen halide gases or toxic aniline derivatives.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific compound.

Part 1: Chemical Profiling & Mechanistic Hazards

To handle a chemical safely, you must understand the causality behind its behavior. The physical and elemental properties of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide dictate its entire disposal lifecycle.

Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name 2-bromo-N-(4-iodophenyl)-2-methylpropanamideContains a reactive amide bond and dual halogens.
Molecular Formula C10H11BrINOHigh halogen-to-carbon ratio dictates waste classification.
Molecular Weight 368.01 g/mol Heavy, dense solid; poses a particulate inhalation risk.
Halogen Content ~56% by weight (Br + I)Mandates strict segregation into Halogenated Waste streams.
Physical State Solid (Standard Conditions)Dry sweeping is prohibited; requires wet-wiping for spills.

The Causality of Segregation: Why do we strictly segregate this compound into Halogenated Waste streams? The answer lies in the thermodynamics of its destruction. When subjected to standard incineration, the ~56% halogen mass of this molecule converts into highly corrosive hydrogen bromide (HBr) and hydrogen iodide (HI) gases. If mixed with generic non-halogenated solvents, these gases will rapidly degrade standard incinerator linings. Therefore, this waste must be legally manifested and routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems (such as NaOH spray towers) that neutralize acidic exhaust into benign sodium salts .

Furthermore, the amide bond is susceptible to extreme pH environments. If accidentally comingled with strong acids or bases in a generic waste carboy, the molecule can undergo hydrolysis, liberating 4-iodoaniline—a potent toxicant known to induce methemoglobinemia. This dictates our core operational rule: halogenated waste must remain strictly pH-neutral and peroxide-free .

Part 2: Logical Workflow for Waste Classification

The following diagram illustrates the logical decision tree for classifying and routing 2-bromo-N-(4-iodophenyl)-2-methylpropanamide waste.

G Start Waste Generation: 2-bromo-N-(4-iodophenyl) -2-methylpropanamide State Physical State? Start->State Solid Solid Waste (Powder, Labware) State->Solid Solid Liquid Liquid Waste (Organic Solvent) State->Liquid Liquid SolidCont Halogenated Solid Waste Container Solid->SolidCont Check pH & Compatibility Check (pH 6-8) Liquid->Check Check->Liquid Invalid (Adjust) LiqCont Halogenated Solvent Waste Container Check->LiqCont Validated EHS EHS Manifesting & Collection SolidCont->EHS LiqCont->EHS Incineration High-Temp Incineration (Caustic Scrubbing) EHS->Incineration

Fig 1: Halogenated waste segregation and thermal destruction workflow.

Part 3: Self-Validating Operational Protocols

To ensure uncompromising safety, every procedure in your laboratory must be a self-validating system. Follow these step-by-step methodologies for routine disposal and emergency spill management.

Protocol A: Routine Waste Segregation and Containment
  • Identify the Waste Stream : Determine if the waste is pure solid powder, contaminated labware (e.g., pipette tips, weighing boats), or dissolved in an organic solvent.

  • Select the Primary Receptacle : Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace free halogens can cause pitting and structural failure over time .

  • The Validation Check (Critical) : Before sealing any liquid waste container containing this dissolved compound, extract a 1 mL aliquot and test it with universal pH indicator paper.

    • Validation: A pH between 6.0 and 8.0 validates that no incompatible acids/bases have been introduced, preventing unexpected amide hydrolysis or exothermic reactions. If the pH is outside this range, the waste must be neutralized in an isolated fume hood before bulk storage.

  • Apply Standardized Labeling : Affix a "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Explicitly spell out "2-bromo-N-(4-iodophenyl)-2-methylpropanamide" and check the "Halogenated Organic" and "Toxic" hazard boxes. Never use abbreviations or chemical formulas on waste manifests .

  • Implement Secondary Containment : Store the primary container in a designated, ventilated chemical storage cabinet within a secondary containment tray to capture potential leaks. Liquid containers should never be filled past 75% capacity to allow for vapor expansion.

Protocol B: Emergency Spill Management

Because this compound is a dense, halogenated solid, spills require specific suppression tactics to prevent respiratory exposure to active pharmaceutical intermediates.

  • Isolate and PPE : Evacuate the immediate vicinity. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if the powder is airborne.

  • Containment (Avoid Dry Sweeping) : Do not dry sweep. Dry sweeping aerosolizes the dense, halogenated dust, drastically increasing inhalation risks.

  • Solvent Suppression : Gently cover the spill with a liquid-binding absorbent pad lightly dampened with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust generation .

  • Collection : Scoop the dampened absorbent and spilled material using a non-sparking plastic spatula.

  • Systematic Segregation : Place all cleanup materials—including the spatula and your contaminated gloves—into a puncture-resistant bag, seal it, and deposit it directly into the Halogenated Solid Waste container. Decontaminate the bench surface with a secondary isopropanol wipe.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto.[Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. [Link]

Personal protective equipment for handling 2-bromo-N-(4-iodophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and logistical framework for handling 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS: 2990525-08-9).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . This compound combines a reactive


-bromo initiation site (commonly used in ATRP polymerization) with a light-sensitive aryl iodide. This duality requires a protocol that protects both the operator from chemical injury and the substrate from degradation.[1][2]

Part 1: Emergency Response & Hazard Identification

Immediate Action Card – Post near work area.

Event Immediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. Do not pause to remove contacts first—flush first, then remove.
Skin Contact Brush off dry solid gently (avoid rubbing into pores), then wash with soap and water. Isolate contaminated clothing.[1][3][4][5][6]
Inhalation Move to fresh air.[1][3][4][5][6][7][8][9][10][11] If breathing is labored, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert solvent (PEG-400 or water) to prevent dust. Scoop into a closed container. Do not dry sweep.
Fire Use CO₂, dry chemical, or foam. Warning: Thermal decomposition releases Hydrogen Bromide (HBr), Hydrogen Iodide (HI), and NOₓ.

Hazard Analysis (Read-Across Logic): Specific toxicological data for this intermediate is limited. Therefore, we apply Fragment-Based Toxicity Analysis :

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Bromoamide Moiety:  Chemically reactive alkylating agent. Potential for severe skin/eye irritation and sensitization.
    
  • 4-Iodoaniline Substructure: Aryl iodides are light-sensitive and can release free iodine (

    
    ) upon degradation, which is corrosive.
    
  • Classification: Treat as GHS Category 2 (Skin/Eye Irritant) and Category 3 (Respiratory Irritant) .[12] Handle as a Potent Compound (OEB 3) until specific toxicology proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the physical state of the compound.

Table 1: PPE Specifications
Component Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Workup) Rationale & Technical Standard
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Barrier Laminate (Silver Shield) Required if dissolved in DCM or THF.Nitrile offers fair protection against solids. Halogenated solvents (DCM) permeate nitrile in <5 mins; laminate is required for solution work [1, 2].
Respiratory N95 / P100 Mask (If outside hood)Fume Hood Only (Sash at 18 inches)The compound is a crystalline solid; dust generation is the primary vector for exposure.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + Goggles (If under pressure/heat)Standard safety glasses are insufficient for alkylating agents where corneal damage is a risk.
Body Protection Lab Coat (Buttoned) + Tyvek SleevesChemical Apron (over Lab Coat)Protects forearms during reach-in operations. Tyvek prevents dust accumulation on fabric.

Part 3: Operational Handling & Engineering Controls[1]

A. Engineering Controls
  • Light Protection: The C–I bond is photolabile.

    • Protocol: Wrap all reaction vessels and storage vials in aluminum foil or use amber glassware. Work under low-UV (yellow) lighting if handling >10g.

  • Ventilation:

    • All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

    • Verification: Check the flow monitor before every use.

B. Step-by-Step Handling Protocol

1. Weighing & Transfer (Solid State)

  • Pre-Check: Verify the balance is stable and the sash is at the safe working height.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy. Static discharge can scatter the potent dust.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination).

2. Solubilization & Reaction

  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, DMF, Toluene), the permeation rate of the solvent dictates glove choice.

  • Addition: Add the solid to the solvent slowly. Although tertiary bromides are generally stable, exotherms can occur if initiated by trace metals.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon. Oxygen can accelerate radical degradation of the

    
    -bromo site.
    

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct glove material based on the solvent system, a critical failure point in lab safety.

PPE_Selection Start Start: Handling 2-bromo-N-(4-iodophenyl)-2-methylpropanamide State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Reaction Nitrile Double Nitrile Gloves (Standard) Solid->Nitrile Dust Protection SolventCheck Identify Solvent Liquid->SolventCheck Laminate Silver Shield / Laminate Gloves (Required for DCM/THF) SolventCheck->Laminate Halogenated (DCM, CHCl3) SolventCheck->Laminate Ethers (THF) Neoprene Neoprene / Thick Nitrile (For Alcohols/Water) SolventCheck->Neoprene Polar (MeOH, Water)

Caption: PPE Decision Tree. Select gloves based on the carrier solvent to prevent chemical breakthrough.[13]

Diagram 2: Spill Response Workflow

A systematic approach to cleaning up a solid spill of a potent alkylating agent.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, Tyvek) Isolate->PPE_Up Wet 3. Wet Method (Cover with solvent-dampened pad) PPE_Up->Wet Scoop 4. Scoop & Bin (Do NOT sweep dry dust) Wet->Scoop Clean 5. Decontaminate (Wash surface with soap/water) Scoop->Clean Waste 6. Dispose as Halogenated Waste Clean->Waste

Caption: Wet-Method Spill Cleanup. Prevents aerosolization of hazardous dust.[1][14]

Part 5: Disposal & Decontamination[1]

Decontamination Protocol:

  • Glassware: Rinse with Acetone, then soak in a base bath (Isopropanol/KOH) for 24 hours. The base will hydrolyze the reactive bromide and amide bonds, rendering the compound less toxic.

  • Surfaces: Wipe down with a detergent solution followed by 70% Ethanol.

Waste Streams:

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers. Label clearly as "Halogenated Organic Solid."

  • Liquid Waste: Collect in "Halogenated Organic Solvent" carboys. Do not mix with oxidizers (e.g., Nitric Acid) as this may liberate Iodine gas (

    
    ).
    

References

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 4'-Bromo-2'-methylacetanilide (Analogous Structure). Retrieved from

  • USA Scientific. (2025). Chemical Resistance of Latex and Nitrile Gloves.[13][15] Retrieved from

  • BLD Pharm. (2025). Product Data: 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 2990525-08-9).[16] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Laboratory Chemical Safety Summary: 2-Bromo-N-methylpropanamide.[17] Retrieved from

Sources

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